CV 3988
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKTASGTFXJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N2O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276040, DTXSID701006301 | |
| Record name | CV-3988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85703-73-7, 92203-21-9 | |
| Record name | 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85703-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CV 3988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CV-3988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of CV 3988: A Technical Guide to its Action as a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its role in cellular signaling. By competitively inhibiting the binding of PAF to its G-protein coupled receptor, this compound effectively blocks a cascade of downstream signaling events that are pivotal in inflammatory and thrombotic processes. This guide synthesizes key findings to offer a comprehensive resource for professionals in the field of drug development and biomedical research.
Introduction to this compound and Platelet-Activating Factor
Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator involved in a myriad of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] It exerts its effects by binding to a specific G-protein coupled receptor (GPCR), known as the PAF receptor (PAFR).[2] The activation of PAFR triggers a complex network of intracellular signaling pathways, leading to diverse cellular responses.
This compound, a synthetic analog of PAF, has been identified as a specific and competitive antagonist of the PAF receptor.[3][4] Its structural similarity to PAF allows it to occupy the receptor's binding site, thereby preventing the binding of the endogenous ligand and inhibiting subsequent signal transduction.[3] This targeted action makes this compound a valuable tool for investigating the roles of PAF in various disease models and a potential therapeutic agent for PAF-mediated disorders.
Mechanism of Action: Competitive Antagonism of the PAF Receptor
The primary mechanism of action of this compound is its competitive antagonism of the PAF receptor. This has been demonstrated through in vitro and in vivo studies, which have consistently shown its ability to specifically inhibit PAF-induced cellular and physiological responses.
Quantitative Analysis of Inhibitory Activity
The potency of this compound as a PAF receptor antagonist has been quantified through various assays, including receptor binding and functional inhibition studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Responses by this compound
| Parameter | Species | Assay Conditions | This compound IC₅₀ | Reference |
| Platelet Aggregation | Rabbit | Washed platelets, 0.2 nM PAF | 0.1 µM | [4] |
| Serotonin Secretion | Rabbit | Washed platelets, 0.2 nM PAF | 0.15 µM | [4] |
| Platelet Aggregation | Rabbit | Platelet-rich plasma, 3 x 10⁻⁸ M PAF | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1] |
Table 2: Inhibition of [³H]-PAF Binding to Platelets by this compound
| Species | IC₅₀ | Ki | Reference |
| Rabbit | 7.9 x 10⁻⁸ M | 1.2 x 10⁻⁷ M | [5] |
| Human | 1.6 x 10⁻⁷ M | Not Reported | [5] |
| Guinea-pig | 1.8 x 10⁻⁷ M | Not Reported | [5] |
Table 3: In Vivo Inhibition of PAF-Induced Hypotension in Rats by this compound
| This compound Dose (i.v.) | PAF Dose (i.v.) | Inhibition of Hypotension | Reference |
| 1 mg/kg | 0.1 to 1.0 µg/kg | Dose-dependent inhibition | [1] |
| 10 mg/kg | 0.1 to 1.0 µg/kg | Dose-dependent inhibition | [1] |
Signaling Pathways Modulated by this compound
By blocking the PAF receptor, this compound prevents the activation of downstream signaling cascades. The PAF receptor is known to couple with multiple G-protein subtypes, including Gq, Gi, and G12/13, leading to the activation of a diverse range of effector enzymes and second messengers.[3][6]
References
- 1. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Effect of platelet activating factor (PAF) on blood flow distribution in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
CV-3988: A Potent Antagonist of the Platelet-Activating Factor Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a well-characterized and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2] Its structural similarity to PAF allows it to competitively inhibit the binding of PAF to its receptor, thereby blocking the downstream signaling cascades responsible for a multitude of physiological and pathological processes, including platelet aggregation, inflammation, and hypotension.[3] This technical guide provides a comprehensive overview of CV-3988, including its mechanism of action, quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of biological responses, including inflammation, thrombosis, and allergic reactions.[4] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), which is expressed on the surface of various cell types, including platelets, leukocytes, and endothelial cells.[4][5] The activation of PAF-R triggers a cascade of intracellular signaling events, leading to cellular activation and the release of other inflammatory mediators.[4]
Given the significant role of PAF in numerous pathological conditions, the development of specific PAF receptor antagonists has been a key area of research. CV-3988 emerged as one of the first synthetic, highly specific PAF receptor antagonists.[1][6] This document serves as a technical resource for researchers and professionals in drug development, summarizing the critical data and methodologies associated with the study of CV-3988.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate |
| CAS Number | 85703-73-7 |
| Molecular Formula | C28H53N2O7PS |
| Molecular Weight | 592.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in saline at 50°C |
Mechanism of Action
CV-3988 functions as a competitive antagonist at the platelet-activating factor receptor. Its molecular structure mimics that of PAF, allowing it to bind to the receptor's active site. However, unlike PAF, the binding of CV-3988 does not trigger the conformational changes necessary for receptor activation and downstream signaling. By occupying the receptor, CV-3988 effectively prevents the binding of endogenous PAF, thus inhibiting its biological effects.
Quantitative Data
In Vitro Efficacy
The in vitro activity of CV-3988 has been primarily characterized by its ability to inhibit PAF-induced platelet aggregation.
| Parameter | Species | PAF Concentration | CV-3988 Concentration | Inhibition | Reference |
| Platelet Aggregation | Rabbit | 3 x 10⁻⁸ M | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Dose-dependent inhibition | [1][2] |
| Platelet Aggregation | Human | - | IC₅₀: 3.43 µM | 50% inhibition | [7] |
| Platelet Aggregation | Guinea Pig | - | IC₅₀: 0.25 µM | 50% inhibition | [7] |
| PAF Receptor Binding | Human Platelets | - | IC₅₀: 0.37 µM | 50% inhibition of [³H]PAF binding | [7] |
CV-3988 shows specificity for the PAF receptor, as it does not inhibit platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[1][2]
In Vivo Efficacy
CV-3988 has demonstrated significant efficacy in various animal models, particularly in antagonizing PAF-induced hypotension and in models of endotoxin shock.
| Model | Species | PAF/Endotoxin Dose | CV-3988 Dose | Effect | Reference |
| PAF-Induced Hypotension | Rat | 0.1 - 1.0 µg/kg (i.v.) | 1 and 10 mg/kg (i.v.) | Dose-dependent inhibition of hypotension | [1][2] |
| PAF-Induced Hypotension | Rat | 3.0 µg/kg (i.v.) | 10 mg/kg (i.v.) | Attenuation of mean arterial pressure drop | [1] |
| Endotoxin-Induced Hypotension | Rat | 15 mg/kg (i.v.) | 5 mg/kg (i.v.) (pre-treatment) | Complete inhibition of hypotension | [3] |
| Endotoxin-Induced Hypotension | Rat | 15 mg/kg (i.v.) | 0.05 - 1 mg/kg (i.v.) (post-treatment) | Rapid reversal of hypotension | [3] |
| Endotoxemia | Rat | 40 mg/kg (i.v.) | 10 mg/kg (i.v.) | Attenuation of mean arterial pressure drop | [1] |
| Endotoxin Shock | Dog | 3 mg/kg (i.v.) | 10 mg/kg (i.v.) | Significantly higher mean aortic pressure and cardiac output |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes a method for assessing the inhibitory effect of CV-3988 on PAF-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn blood from a suitable species (e.g., rabbit, human) in an anticoagulant (e.g., 3.8% sodium citrate).
-
CV-3988 solution at various concentrations.
-
Platelet-Activating Factor (PAF) solution.
-
Platelet-poor plasma (PPP) for calibration.
-
Light transmission aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Carefully collect the supernatant PRP.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Collect the supernatant PPP. This will be used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pipette an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.
-
Add the desired concentration of CV-3988 or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Initiate the aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for a set period.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).
-
The percentage inhibition by CV-3988 is calculated by comparing the aggregation in the presence of the inhibitor to the vehicle control.
-
In Vivo PAF-Induced Hypotension Model
This protocol outlines a method to evaluate the in vivo efficacy of CV-3988 in antagonizing PAF-induced hypotension in rats.
Materials:
-
Male Sprague-Dawley rats (250-350 g).
-
Anesthetic (e.g., halothane, pentobarbital).
-
Surgical instruments for cannulation.
-
Catheters.
-
Blood pressure transducer and recording system.
-
CV-3988 solution for intravenous administration.
-
PAF solution for intravenous administration.
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically expose and cannulate the carotid artery for continuous blood pressure monitoring.
-
Cannulate the jugular vein for the intravenous administration of substances.
-
-
Stabilization:
-
Allow the animal to stabilize for a period to ensure a steady baseline blood pressure.
-
-
Drug Administration:
-
Administer a bolus intravenous injection of CV-3988 (e.g., 1 or 10 mg/kg) or vehicle.
-
After a short interval (e.g., 5 minutes), administer an intravenous bolus of PAF (e.g., 0.1-1.0 µg/kg).
-
-
Data Acquisition and Analysis:
-
Continuously record the mean arterial pressure (MAP) throughout the experiment.
-
Determine the maximum decrease in MAP following PAF administration in both the control and CV-3988 treated groups.
-
Calculate the percentage inhibition of the hypotensive response by CV-3988.
-
PAF Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of CV-3988 for the PAF receptor.
Materials:
-
Platelet membrane preparation (from a suitable source, e.g., rabbit or human platelets).
-
[³H]-PAF (radioligand).
-
CV-3988 at various concentrations.
-
Unlabeled PAF (for determining non-specific binding).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and fluid.
Procedure:
-
Assay Setup:
-
In a series of tubes, combine the platelet membrane preparation, a fixed concentration of [³H]-PAF, and varying concentrations of unlabeled CV-3988.
-
Include tubes for total binding (only [³H]-PAF and membranes) and non-specific binding ( [³H]-PAF, membranes, and a high concentration of unlabeled PAF).
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of CV-3988 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-PAF binding as a function of the CV-3988 concentration.
-
Determine the IC₅₀ value (the concentration of CV-3988 that inhibits 50% of the specific [³H]-PAF binding).
-
Conclusion
CV-3988 is a potent and specific antagonist of the platelet-activating factor receptor, with well-documented efficacy in both in vitro and in vivo models. Its ability to inhibit PAF-induced platelet aggregation and hypotension underscores its potential as a pharmacological tool and as a lead compound for the development of therapeutics targeting PAF-mediated pathologies. The experimental protocols detailed in this guide provide a framework for the continued investigation of CV-3988 and other PAF receptor antagonists.
References
- 1. Platelet Activation [bdbiosciences.com]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of human platelets from whole blood | Abcam [abcam.com]
The Role of CV-3988 in Blocking Platelet-Activating Factor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor. The synthetic molecule CV-3988 has been identified as a specific and competitive antagonist of the PAF receptor, effectively blocking the downstream signaling cascade initiated by PAF. This technical guide provides an in-depth analysis of the mechanism of action of CV-3988, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to CV-3988
CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a structural analog of PAF.[1][2] This structural similarity allows it to bind to the PAF receptor, but it lacks the ability to activate the receptor.[3] Instead, it acts as a competitive antagonist, preventing the binding of PAF and thereby inhibiting its biological effects.[3][4] CV-3988 has been shown to be a specific inhibitor of PAF, with no significant effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[1][2]
Mechanism of Action: Competitive Antagonism of the PAF Receptor
The primary mechanism by which CV-3988 exerts its effects is through competitive binding to the PAF receptor.[3][4] The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, couples to Gq and Gi proteins.[5][6] This initiates a cascade of intracellular signaling events. CV-3988, by occupying the receptor's binding site, prevents PAF from initiating this cascade.
Quantitative Analysis of CV-3988 Efficacy
The potency of CV-3988 as a PAF antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of CV-3988
| Parameter | Species/System | Value | Reference(s) |
| Ki (Inhibition Constant) | Rabbit Platelets | 0.872 µM | [3] |
| IC50 (PAF-induced Platelet Aggregation) | Rabbit Platelets | 0.1 µM | [7] |
| Rabbit Platelets | 1.1 µM | [8] | |
| Rabbit Platelets | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1][9] | |
| IC50 (PAF-induced [³H]serotonin Secretion) | Rabbit Platelets | 0.15 µM | [7] |
Table 2: In Vivo Efficacy of CV-3988
| Effect | Animal Model | CV-3988 Dosage | Outcome | Reference(s) |
| Inhibition of PAF-induced Hypotension | Anesthetized Rats | 1 and 10 mg/kg (i.v.) | Dose-dependent inhibition | [1][9] |
| Rats | 10 mg/kg (i.v.) | Attenuated PAF (3.0 µg/kg, i.v.) induced hypotension | [10] | |
| Inhibition of PAF-induced Thrombocytopenia | Anesthetized Rabbits | Dose-dependent | Inhibition of the fall in circulating platelet count induced by PAF (150 ng/kg) | [1] |
| Reduction of Platelet Sensitivity to PAF | Humans | 750 to 2,000 µg/kg (i.v. infusion) | Significant, dose-dependent increase in the threshold aggregating concentration of PAF | [5][11] |
| Inhibition of Tumor-induced Angiogenesis | SCID mice with MDA-MB231 cell implants | 3 µmol/L | Significant reduction in the formation of new blood vessels | [12] |
| Inhibition of Smoke Inhalation Injury Markers | Ovine Model | 10 mg/kg bolus + 5 mg/kg/hour infusion | Attenuated increases in lipid peroxidation markers | [13] |
The PAF Signaling Pathway and Its Inhibition by CV-3988
Activation of the PAF receptor by its ligand initiates a complex downstream signaling cascade. The binding of PAF to its receptor activates heterotrimeric G-proteins, primarily Gq and Gi.[5][6]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[16] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[17]
-
Gi Pathway: The Gi protein, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
MAP Kinase Pathway: PAF receptor activation has also been shown to induce the phosphorylation and activation of mitogen-activated protein (MAP) kinases, such as ERK-1 and -2.[2][18][19] This pathway is crucial in mediating cellular responses like proliferation and inflammation.
CV-3988, by blocking the initial binding of PAF to its receptor, prevents the activation of these G-proteins and the subsequent downstream signaling events. This includes the inhibition of PLC activation, IP3 and DAG formation, calcium mobilization, and MAP kinase activation.[2]
Figure 1. PAF signaling pathway and the inhibitory action of CV-3988.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of CV-3988.
PAF Receptor Competitive Binding Assay
This assay quantifies the ability of a compound, such as CV-3988, to compete with a radiolabeled PAF ligand for binding to the PAF receptor.[4][20]
Objective: To determine the binding affinity (Ki) of CV-3988 for the PAF receptor.
Materials:
-
Washed platelets or cell membranes expressing PAF receptors.[4][20]
-
Radiolabeled PAF (e.g., [³H]-PAF).[20]
-
Unlabeled PAF (for standard curve).
-
CV-3988 at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with BSA and MgCl₂).[21]
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Preparation of Platelets/Membranes: Isolate platelets from whole blood by differential centrifugation or prepare cell membranes from PAF receptor-expressing cells.[4][20]
-
Incubation: In assay tubes, combine the platelet/membrane preparation, a fixed concentration of [³H]-PAF, and varying concentrations of either unlabeled PAF (for the standard curve) or CV-3988.[4]
-
Equilibration: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters. The filters will trap the platelets/membranes with the bound radioligand.[22]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-PAF against the concentration of the competitor (unlabeled PAF or CV-3988). Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value for CV-3988 can then be calculated using the Cheng-Prusoff equation.[22]
Figure 2. Workflow for a PAF receptor competitive binding assay.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to PAF and the inhibitory effect of antagonists like CV-3988.[23][24]
Objective: To determine the IC50 of CV-3988 for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.[23]
-
Platelet-poor plasma (PPP) as a reference.[23]
-
PAF solution.
-
CV-3988 at various concentrations.
-
Aggregometer.
Protocol:
-
PRP Preparation: Obtain PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.[23]
-
Baseline Measurement: Place a cuvette with PRP in the aggregometer and establish a baseline light transmission. Adjust the instrument to 100% light transmission using a cuvette with PPP.[23]
-
Incubation with Inhibitor: Add different concentrations of CV-3988 to the PRP samples and incubate for a specified period.
-
Induction of Aggregation: Add a fixed concentration of PAF to the PRP to induce aggregation.
-
Measurement: The aggregometer records the change in light transmission as platelets aggregate. The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Data Analysis: Plot the percentage of platelet aggregation against the concentration of CV-3988. The IC50 is the concentration of CV-3988 that causes a 50% reduction in the maximum aggregation induced by PAF.
Figure 3. Workflow for a PAF-induced platelet aggregation assay.
Conclusion
CV-3988 is a well-characterized, specific, and competitive antagonist of the platelet-activating factor receptor. Its ability to block PAF-induced signaling has been demonstrated through robust in vitro and in vivo studies, with quantifiable efficacy. The detailed understanding of its mechanism of action and the established experimental protocols make CV-3988 an invaluable tool for researchers investigating the physiological and pathological roles of PAF. This technical guide provides a comprehensive overview for scientists and drug development professionals working to further elucidate the therapeutic potential of PAF receptor antagonism.
References
- 1. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medkoo.com [medkoo.com]
- 4. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAF Produced by Human Breast Cancer Cells Promotes Migration and Proliferation of Tumor Cells and Neo-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ClinPGx [clinpgx.org]
- 17. Role of Platelet-Activating Factor in the Pathogenesis of Chronic Spontaneous Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of mitogen-activated protein (MAP) kinase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. esmed.org [esmed.org]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Effects of Platelet-Activating Factor with CV-3988: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological effects of Platelet-Activating Factor (PAF) and the utility of CV-3988 as a selective antagonist for its investigation. PAF is a potent, endogenously produced phospholipid that acts as a powerful signaling molecule in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] Understanding its mechanisms is crucial for the development of novel therapeutics for various inflammatory and cardiovascular diseases. CV-3988, a structural analog of PAF, serves as a specific and competitive antagonist of the PAF receptor (PAF-R), making it an invaluable tool for elucidating the precise roles of PAF in biological systems.[2][3]
Core Physiological Effects of Platelet-Activating Factor
PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[4][5] This interaction triggers a cascade of intracellular signaling events, leading to a variety of cellular responses. The primary physiological effects of PAF include:
-
Platelet Aggregation: As its name suggests, PAF is a potent inducer of platelet aggregation and degranulation.[1]
-
Inflammation: PAF is a key mediator of inflammatory responses, promoting the activation and chemotaxis of leukocytes, such as neutrophils and macrophages.[1][4]
-
Cardiovascular Effects: PAF can cause significant cardiovascular changes, including vasodilation, leading to a drop in blood pressure (hypotension), and increased vascular permeability.[1][3]
-
Bronchoconstriction: In the respiratory system, PAF can induce the constriction of airway smooth muscle, a key feature of asthma-like symptoms.[1]
-
Anaphylaxis: PAF is recognized as a critical mediator in anaphylactic reactions, contributing to the systemic and life-threatening symptoms.[1]
CV-3988: A Specific PAF Receptor Antagonist
CV-3988 is a synthetic compound designed to specifically inhibit the actions of PAF.[3] Its close structural resemblance to PAF allows it to bind to the PAF receptor with high affinity, competitively blocking the binding of the natural ligand.[2] This targeted antagonism makes CV-3988 an essential pharmacological tool for differentiating PAF-mediated effects from those induced by other signaling molecules. Studies have shown that CV-3988 effectively inhibits PAF-induced platelet aggregation and hypotension without affecting responses to other stimuli like ADP, collagen, or histamine.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the inhibitory effects of CV-3988 on PAF-induced physiological responses.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation by CV-3988
| Species | PAF Concentration | CV-3988 Concentration | Inhibition | Reference |
| Rabbit | 3 x 10⁻⁸ M | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Inhibited aggregation | [3] |
| Human | Not Specified | 750 to 2,000 µg/kg (i.v.) | Significantly reduced platelet sensitivity to PAF | [6] |
Table 2: In Vivo Inhibition of PAF-Induced Hypotension by CV-3988 in Anesthetized Rats
| PAF Dose (i.v.) | CV-3988 Dose (i.v.) | Effect on Hypotension | Reference |
| 0.1 to 1.0 µg/kg | 1 and 10 mg/kg | Dose-dependent inhibition | [3] |
| 3.0 µg/kg | 10 mg/kg | Attenuated hypotension | [7] |
Table 3: Binding Affinity of CV-3988 to the PAF Receptor
| Parameter | Value | Species | Reference |
| Ki | 0.872 µM | Not Specified | [2] |
| IC₅₀ (for [³H]-PAF binding) | 7.9 x 10⁻⁸ M | Rabbit platelets | [8] |
| IC₅₀ (for [³H]-PAF binding) | 1.6 x 10⁻⁷ M | Human platelets | [8] |
| IC₅₀ (for [³H]-PAF binding) | 1.8 x 10⁻⁷ M | Guinea-pig platelets | [8] |
Key Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.
Methodology:
-
Platelet Preparation: Whole blood is collected from the subject (e.g., rabbit, human) into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer.
-
Aggregation Measurement: Platelet aggregation is monitored using an aggregometer, which measures changes in light transmission through the platelet suspension.
-
Experimental Procedure:
-
A baseline light transmission is established with the platelet suspension.
-
CV-3988 at various concentrations (e.g., 3 x 10⁻⁶ to 3 x 10⁻⁵ M) or a vehicle control is pre-incubated with the platelets for a specified time.[3]
-
PAF (e.g., 3 x 10⁻⁸ M) is added to induce aggregation, and the change in light transmission is recorded over time.[3]
-
The inhibitory effect of CV-3988 is calculated by comparing the aggregation response in its presence to the control group.
-
In Vivo Hypotension Model in Anesthetized Rats
Objective: To evaluate the ability of CV-3988 to antagonize PAF-induced hypotension in a living organism.
Methodology:
-
Animal Preparation: Male rats (e.g., Sprague-Dawley) are anesthetized.[7] Catheters are inserted into a carotid artery to monitor mean arterial pressure (MAP) and into a jugular vein for intravenous administration of substances.
-
Experimental Procedure:
-
A stable baseline MAP is recorded.
-
CV-3988 (e.g., 1 or 10 mg/kg) or a saline vehicle is administered intravenously.[3]
-
After a short interval, PAF (e.g., 0.1 to 1.0 µg/kg) is injected intravenously to induce hypotension.[3]
-
The change in MAP is continuously recorded.
-
The antagonistic effect of CV-3988 is determined by comparing the magnitude and duration of the hypotensive response in the treated group versus the control group.
-
Visualizing the Molecular and Experimental Frameworks
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the PAF signaling pathway, the antagonistic action of CV-3988, and a typical experimental workflow.
Caption: PAF signaling pathway and the inhibitory action of CV-3988.
Caption: Typical experimental workflows for investigating PAF and CV-3988.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inflammatory Cascade: A Technical Guide to CV3988, a Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of inflammatory and immune responses, Platelet-Activating Factor (PAF) stands out as a potent phospholipid mediator. Its involvement in a myriad of pathological processes, including allergic reactions, shock, and acute inflammation, has made it a critical target for therapeutic intervention. CV3988 is a specific and competitive antagonist of the PAF receptor (PAF-R), offering a powerful tool to dissect the roles of PAF in various biological systems and serving as a lead compound in the development of anti-inflammatory therapeutics. This technical guide provides an in-depth overview of CV3988, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in studying inflammation and immune responses.
Mechanism of Action: Competitive Antagonism of the PAF Receptor
CV3988 exerts its effects by directly competing with PAF for binding to the G-protein coupled PAF receptor. By occupying the receptor's binding site, CV3988 prevents the conformational changes necessary for signal transduction, thereby blocking the downstream signaling cascades that lead to cellular activation. This targeted inhibition allows for the specific investigation of PAF-mediated pathways in complex inflammatory models.
Quantitative Efficacy of CV3988
The inhibitory potency of CV3988 has been quantified across various in vitro and in vivo models. The following tables summarize key quantitative data, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
| Species | CV3988 Concentration (M) | PAF Concentration (M) | Inhibition |
| Rabbit | 3 x 10⁻⁶ - 3 x 10⁻⁵ | 3 x 10⁻⁸ | Dose-dependent inhibition[1] |
Table 2: Inhibition of [³H]-PAF Binding to Platelets
| Species | Parameter | Value |
| Rabbit | IC₅₀ | 7.9 x 10⁻⁸ M[2] |
| Human | IC₅₀ | 1.6 x 10⁻⁷ M[2] |
| Guinea Pig | IC₅₀ | 1.8 x 10⁻⁷ M[2] |
| Rabbit | Kᵢ | 1.2 x 10⁻⁷ M[2] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Table 3: In Vivo Inhibition of PAF-Induced Hypotension in Rats
| CV3988 Dose (mg/kg, i.v.) | PAF Dose (µg/kg, i.v.) | Effect |
| 1 and 10 | 0.1 - 1.0 | Dose-dependent inhibition of hypotension[1] |
| 10 | 3.0 | Attenuation of mean arterial pressure drop[3] |
Table 4: In Vivo Inhibition of Inflammatory Responses in Rabbit Skin
| Inflammatory Stimulus | Measured Response | CV3988 Inhibition (%) |
| Intradermal PAF | Protein Exudation & Platelet Deposition | 65 - 85[4] |
| Zymosan | Platelet Deposition | 60 - 80[4] |
| Zymosan | Protein Exudation | 67 - 85[4] |
| Zymosan | Leukocyte Accumulation | 24 - 35[4] |
| Reversed Passive Arthus Reaction | Platelet Deposition | 60 - 80[4] |
| Reversed Passive Arthus Reaction | Protein Exudation | 67 - 85[4] |
| Reversed Passive Arthus Reaction | Leukocyte Accumulation | 24 - 35[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental logic, the following diagrams are provided in Graphviz DOT language.
References
- 1. Inflammatory responses to intradermal injection of platelet activating factor, histamine and prostaglandin E2 in healthy volunteers: a double blind investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Differing roles for platelet-activating factor during inflammation of the lung and subarachnoid space. The special case of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet- activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]
CV-3988: A Technical Guide to a Seminal Research Tool in Platelet-Activating Factor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV-3988, chemically identified as rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, stands as a pioneering specific antagonist of the Platelet-Activating Factor (PAF) receptor. Its discovery and subsequent characterization have been instrumental in elucidating the multifaceted roles of PAF in a range of physiological and pathological processes. This technical guide provides an in-depth overview of the history, discovery, and application of CV-3988 as a crucial research tool. It details its mechanism of action, summarizes key experimental findings, and provides protocols for its use in laboratory settings, serving as a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Advent of a Specific PAF Antagonist
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that mediates a wide array of biological effects, including platelet aggregation, inflammation, and hypotension.[1] The quest for specific antagonists to probe the physiological and pathological roles of PAF led to the development of CV-3988. First reported in the early 1980s, CV-3988 emerged as the first synthetic antagonist capable of specifically inhibiting both PAF-induced platelet aggregation and hypotension, marking a significant milestone in the study of PAF signaling.[1] Its close structural resemblance to PAF allows it to bind with high affinity to the PAF receptor (PAF-R), competitively inhibiting the binding of the natural ligand.[2]
Mechanism of Action: Competitive Antagonism of the PAF Receptor
CV-3988 functions as a specific and competitive antagonist at the platelet-activating factor receptor (PAF-R), a G-protein coupled receptor (GPCR).[2][3] By occupying the receptor binding site, CV-3988 prevents the conformational changes necessary for receptor activation by PAF. This blockade inhibits the downstream signaling cascades typically initiated by PAF binding.
The primary signaling pathway initiated by PAF-R activation involves the Gq alpha subunit of the associated G-protein.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including platelet aggregation and inflammatory mediator release. A secondary pathway involves the Gi protein, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[3] CV-3988 effectively abrogates these PAF-induced signaling events.
In Vitro and In Vivo Efficacy: A Summary of Key Findings
The utility of CV-3988 as a research tool is underscored by a wealth of experimental data demonstrating its specific and potent antagonism of PAF-induced effects.
Inhibition of Platelet Aggregation
In vitro studies using rabbit platelets have shown that CV-3988, in concentrations ranging from 3 x 10⁻⁶ to 3 x 10⁻⁵ M, effectively inhibits platelet aggregation induced by PAF (3 x 10⁻⁸ M).[1] Importantly, CV-3988 displays high specificity, as it does not affect platelet aggregation induced by other agonists such as arachidonic acid, ADP, collagen, or the calcium ionophore A-23187.[1]
| Agonist | Agonist Concentration | CV-3988 Concentration | Effect on Rabbit Platelet Aggregation |
| PAF | 3 x 10⁻⁸ M | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Inhibition |
| Arachidonic Acid | Not specified | Not specified | No effect |
| ADP | Not specified | Not specified | No effect |
| Collagen | Not specified | Not specified | No effect |
| A-23187 | Not specified | Not specified | No effect |
| Table 1: In Vitro Specificity of CV-3988 in Rabbit Platelet Aggregation.[1] |
In vivo studies in rabbits and rats further corroborate these findings. Intravenous administration of CV-3988 dose-dependently inhibits the fall in circulating platelet count induced by PAF and collagen.[5]
Antagonism of PAF-Induced Hypotension
CV-3988 is a potent inhibitor of PAF-induced hypotension. In anesthetized rats, intravenous administration of CV-3988 (1 and 10 mg/kg) dose-dependently inhibits the hypotensive effects of PAF (0.1 to 1.0 µg/kg, i.v.).[1] Similar to its effects on platelet aggregation, CV-3988 demonstrates high specificity, with no significant alteration of the hypotensive responses induced by acetylcholine, arachidonic acid, bradykinin, isoproterenol, or histamine.[1]
| Hypotensive Agent | Agent Dose (i.v.) | CV-3988 Dose (i.v.) | Effect on Hypotension in Anesthetized Rats |
| PAF | 0.1 - 1.0 µg/kg | 1 and 10 mg/kg | Dose-dependent inhibition |
| Acetylcholine | 1 µg/kg | 10 mg/kg | No alteration |
| Arachidonic Acid | 1 mg/kg | 10 mg/kg | No alteration |
| Bradykinin | 10 µg/kg | 10 mg/kg | No alteration |
| Isoproterenol | 1 µg/kg | 10 mg/kg | No alteration |
| Histamine | 100 µg/kg | 10 mg/kg | No alteration |
| Table 2: In Vivo Specificity of CV-3988 on Hypotensive Responses in Rats.[1] |
Human Studies
The efficacy and tolerability of CV-3988 have also been evaluated in humans. Intravenous infusion of CV-3988 (750 to 2,000 µg/kg) in healthy male volunteers resulted in a significant, dose-dependent reduction in platelet sensitivity to PAF.[6][7] The threshold aggregating concentration of PAF was markedly increased, returning to baseline within 24 hours post-infusion.[6] The compound was generally well-tolerated, with no major side effects reported.[6][7]
Experimental Protocols
The following are generalized protocols based on published literature for the use of CV-3988 in common experimental paradigms. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from rabbits or humans.
-
Platelet-poor plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
CV-3988.
-
Saline or appropriate buffer.
-
Lumi-Aggregometer or similar instrument.
Procedure:
-
Prepare PRP and PPP from whole blood by differential centrifugation.
-
Adjust the platelet count in the PRP to the desired concentration using PPP.
-
Pre-warm the PRP samples to 37°C with stirring in the aggregometer cuvettes.
-
Add CV-3988 (at desired concentrations) or vehicle control to the PRP and incubate for a specified period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for a set duration to measure the extent of aggregation.
-
Compare the aggregation curves of CV-3988-treated samples to the vehicle control.
In Vivo Hypotension Study in Rats
Objective: To evaluate the antagonistic effect of CV-3988 on PAF-induced hypotension.
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley).
-
Catheters for intravenous administration and blood pressure monitoring.
-
Blood pressure transducer and recording system.
-
Platelet-Activating Factor (PAF).
-
CV-3988.
-
Saline.
Procedure:
-
Anesthetize the rat and cannulate the femoral vein for drug administration and the carotid artery for blood pressure measurement.
-
Allow the animal to stabilize and record a baseline mean arterial pressure (MAP).
-
Administer a bolus intravenous injection of CV-3988 (e.g., 1-10 mg/kg) or saline vehicle.
-
After a short interval (e.g., 5 minutes), administer an intravenous bolus of PAF (e.g., 0.1-1.0 µg/kg).
-
Continuously monitor and record the MAP to determine the maximum hypotensive response.
-
Compare the PAF-induced drop in MAP in CV-3988-treated animals to that in the control group.
Synthesis
The synthesis of rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (CV-3988) involves the reaction of a phosphate ester intermediate with thiazole. A general synthetic scheme is as follows:
-
A phosphate ester precursor is reacted with an excess of thiazole.
-
The reaction mixture is heated for an extended period (e.g., 60°C for 5 days).
-
The excess thiazole is removed under reduced pressure.
-
The residue is treated with methanol and silver carbonate and heated under reflux.
-
After filtration, the product is purified by silica gel chromatography and crystallized to yield the final compound.[8]
Conclusion
CV-3988 has proven to be an invaluable pharmacological tool for investigating the diverse biological activities of Platelet-Activating Factor. Its high specificity and potent antagonist activity at the PAF receptor have enabled researchers to dissect the role of PAF in a multitude of physiological and pathophysiological contexts, from hemostasis and inflammation to shock and cardiovascular disease. This technical guide provides a foundational understanding of CV-3988, empowering researchers to effectively utilize this seminal compound in their ongoing scientific inquiries.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 5. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
The Impact of CV 3988 on Platelet Aggregation and Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a key player in the intricate cascade of platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on platelet aggregation, and its potential as an anti-thrombotic agent. Detailed experimental protocols for the key assays cited are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-platelet and anti-thrombotic therapies.
Introduction
Platelet-activating factor (PAF) is a highly potent phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and, most notably, hemostasis and thrombosis. PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various cell types, including platelets. The activation of PAFR on platelets triggers a signaling cascade that leads to platelet shape change, aggregation, and the release of pro-thrombotic factors, thereby contributing to the formation and propagation of a thrombus.
Given the pivotal role of the PAF/PAFR axis in thrombosis, the development of specific PAFR antagonists has been a significant area of research. This compound, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, emerged as a highly specific and effective inhibitor of PAF-mediated platelet responses. This guide delves into the core data and methodologies that underpin our understanding of this compound's impact on platelet aggregation and its potential therapeutic utility in thrombotic disorders.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the platelet-activating factor receptor. Its structural similarity to PAF allows it to bind to the receptor, but it fails to elicit the conformational changes necessary for receptor activation and downstream signaling. By occupying the receptor's binding site, this compound effectively prevents the binding of the endogenous agonist, PAF, thereby inhibiting the initiation of the pro-aggregatory signaling cascade.
The PAF receptor is coupled to both Gq and Gi proteins. Upon PAF binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi protein, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The culmination of these signaling events is the activation of platelets, leading to aggregation and thrombosis. This compound, by blocking the initial binding of PAF, abrogates these downstream signaling events.
The Therapeutic Potential of CV-3988: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for CV-3988, a selective antagonist of the Platelet-Activating Factor (PAF) receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this compound. This document summarizes key quantitative data, details experimental methodologies from cited preclinical studies, and provides visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: PAF Receptor Antagonism
CV-3988 is a synthetic lipid analog that acts as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] By binding to the PAFR, CV-3988 effectively blocks the downstream signaling cascades initiated by PAF, thereby mitigating its biological effects.[1][2]
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of CV-3988 in different models.
Table 1: In Vitro Inhibition of Platelet-Activating Factor (PAF)
| Species | Assay | Endpoint | CV-3988 Concentration/Value | Reference |
| Rabbit | [3H]-PAF Binding Inhibition | IC50 | 7.9 x 10⁻⁸ M | [3] |
| Human | [3H]-PAF Binding Inhibition | IC50 | 1.6 x 10⁻⁷ M | [3] |
| Guinea Pig | [3H]-PAF Binding Inhibition | IC50 | 1.8 x 10⁻⁷ M | [3] |
| Rabbit | [3H]-PAF Binding Inhibition | Ki | 1.2 x 10⁻⁷ M | [3] |
| Rabbit | PAF-Induced Platelet Aggregation | Inhibition | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [4] |
Table 2: In Vivo Efficacy of CV-3988
| Animal Model | Condition | Endpoint | CV-3988 Dosage | Outcome | Reference |
| Rat | PAF-Induced Hypotension | Inhibition of blood pressure fall | 1 and 10 mg/kg (i.v.) | Dose-dependent inhibition of hypotension.[4] | [4] |
| Rabbit | PAF-Induced Platelet Aggregation & Hypotension | Inhibition of platelet count and blood pressure fall | Dose-dependent | Inhibition of PAF-induced responses.[5] | [5] |
| Rabbit | Collagen-Induced Platelet Aggregation | Inhibition of platelet count fall | 5 mg/kg | 62% inhibition of the platelet count response to collagen.[5] | [5] |
| Ovine (Sheep) | Smoke Inhalation Injury | Modulation of lipid oxygenation | 10 mg/kg bolus followed by 5 mg/kg/hour infusion | Pretreatment with CV-3988 prevented a significant increase in malondialdehyde (MDA) levels, suggesting a protective effect against lipid peroxidation.[6] | [6] |
Key Preclinical Experimental Protocols
This section details the methodologies employed in the key preclinical studies cited in this guide.
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from the central ear artery of male rabbits into a syringe containing a 3.8% sodium citrate solution (9:1, v/v).[7] The blood is then centrifuged at 194 x g for 18 minutes at 24°C to obtain PRP.[7] Platelet-poor plasma (PPP) is prepared by a second centrifugation of the remaining blood at 1465 x g for 20 minutes.[7]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to approximately 500,000 platelets/μL by adding PPP.[7]
-
Aggregation Measurement: Platelet aggregation is measured using a light aggregometer. A 200 μL aliquot of the PRP is placed in a cuvette with a stirring bar and incubated at 37°C for 3 minutes.[7]
-
Inhibition Assay: CV-3988, dissolved in a suitable solvent, is added to the PRP and incubated for a specified period before the addition of a PAF solution (e.g., 3 x 10⁻⁸ M) to induce aggregation.[4][7]
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of CV-3988 is calculated by comparing the aggregation response in the presence and absence of the compound.[7]
In Vivo Hypotension Model in Rats
Objective: To evaluate the effect of CV-3988 on PAF-induced hypotension in anesthetized rats.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, typically with an intraperitoneal injection of urethane or a combination of ketamine and xylazine.[8]
-
Cannulation: The carotid artery is cannulated for direct and continuous measurement of arterial blood pressure using a pressure transducer connected to a data acquisition system.[8][9] The jugular vein is also cannulated for intravenous administration of substances.[8]
-
Drug Administration: A baseline blood pressure is established. CV-3988 is administered intravenously, either as a bolus injection or a continuous infusion.[4]
-
PAF Challenge: Following the administration of CV-3988 or a vehicle control, a bolus of PAF (e.g., 0.1 to 1.0 µg/kg, i.v.) is injected to induce a hypotensive response.[4]
-
Data Analysis: The changes in mean arterial pressure are continuously recorded. The inhibitory effect of CV-3988 is determined by comparing the magnitude of the PAF-induced hypotensive response in treated versus control animals.[4]
Ovine Smoke Inhalation Injury Model
Objective: To investigate the therapeutic potential of CV-3988 in a clinically relevant model of smoke inhalation injury.
Methodology:
-
Animal Model: Anesthetized and mechanically ventilated adult sheep are used to model smoke inhalation injury, which mimics the pathophysiology observed in humans.[6][10]
-
Smoke Exposure: A standardized dose of smoke, generated by burning cotton, is delivered to the lungs of the sheep to induce a reproducible inhalation injury.[6]
-
CV-3988 Treatment: In the treatment group, a bolus of CV-3988 (10 mg/kg) is administered intravenously five minutes before smoke exposure, followed by a continuous infusion (5 mg/kg/hour) for 24 hours.[6] A control group receives a saline infusion.[6]
-
Physiological Monitoring and Sample Collection: Various cardiopulmonary parameters, including blood gases, lung lymph flow, and protein concentration, are monitored throughout the experiment.[6] Bronchoalveolar lavage (BAL) fluid and lung tissue samples are collected for analysis of inflammatory markers and lipid peroxidation products (e.g., malondialdehyde).[6]
-
Data Analysis: The physiological and biochemical data from the CV-3988 treated group are compared to the control group to assess the therapeutic efficacy of the compound.[6]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the PAF receptor and a typical experimental workflow for evaluating CV-3988.
Caption: PAF Receptor Signaling and Inhibition by CV-3988.
Caption: Preclinical Evaluation Workflow for CV-3988.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pathophysiology of smoke inhalation injury in a sheep model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CV-3988 in Modulating Vascular Permeability and Hypotension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CV-3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF, a key phospholipid mediator, is implicated in a variety of inflammatory and physiological processes, including the regulation of vascular permeability and blood pressure. This technical guide provides an in-depth analysis of the effects of CV-3988 on vascular permeability and hypotension, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory responses and the development of novel therapeutics targeting the PAF signaling axis.
Introduction to CV-3988
CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic compound that acts as a competitive antagonist of the Platelet-Activating Factor receptor (PAF-R)[1]. By binding to PAF-R, CV-3988 effectively blocks the downstream signaling cascades initiated by PAF, thereby mitigating its physiological effects. These effects include, but are not limited to, platelet aggregation, inflammation, increased vascular permeability, and hypotension[1]. This document focuses specifically on the latter two effects and the experimental evidence elucidating the inhibitory action of CV-3988.
Effects on Hypotension
Platelet-Activating Factor is a potent vasodilator, and its administration can lead to a rapid and significant drop in blood pressure. CV-3988 has been shown to effectively counteract this PAF-induced hypotension in a dose-dependent manner.
Quantitative Data: Inhibition of Hypotension
The following tables summarize the key findings from preclinical studies investigating the inhibitory effect of CV-3988 on hypotension.
Table 1: Inhibition of PAF-Induced Hypotension in Anesthetized Rats
| CV-3988 Dose (i.v.) | PAF Dose (i.v.) | Outcome | Reference |
| 1 mg/kg | 0.1 - 1.0 µg/kg | Dose-dependent inhibition of hypotension | [1] |
| 10 mg/kg | 0.1 - 1.0 µg/kg | Significant inhibition of hypotension | [1] |
Table 2: Attenuation of Endotoxin-Induced Hypotension in Rats
| Treatment Group | Mean Arterial Pressure (MAP) at 60 min post-endotoxin | Reference |
| Saline | 72 ± 7 mmHg | |
| CV-3988 (10 mg/kg, i.v.) | 99 ± 5 mmHg |
Experimental Protocol: Induction and Measurement of Hypotension
This protocol outlines a general procedure for assessing the effect of CV-3988 on PAF-induced hypotension in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., pentobarbital sodium, halothane)
-
CV-3988
-
Platelet-Activating Factor (PAF)
-
Saline solution (0.9% NaCl)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and recording system for blood pressure monitoring
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment. Cannulate the carotid artery for continuous monitoring of arterial blood pressure and the jugular vein for intravenous administration of substances.
-
Stabilization: Allow the animal to stabilize for a period of at least 20 minutes after the surgical procedures.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP).
-
CV-3988 Administration: Administer CV-3988 intravenously at the desired dose (e.g., 1 or 10 mg/kg). The compound is typically dissolved in saline. A control group should receive an equivalent volume of saline.
-
PAF Challenge: After a predetermined time following CV-3988 or vehicle administration (e.g., 5 minutes), induce hypotension by intravenous injection of PAF (e.g., 1 µg/kg).
-
Blood Pressure Monitoring: Continuously record the arterial blood pressure throughout the experiment.
-
Data Analysis: Calculate the maximum decrease in MAP from the baseline following PAF administration in both the control and CV-3988 treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the inhibitory effect of CV-3988.
Effects on Vascular Permeability
PAF is a well-known mediator of increased vascular permeability, a hallmark of inflammation that leads to the extravasation of fluid and plasma proteins into the surrounding tissues. CV-3988 has demonstrated efficacy in inhibiting this PAF-induced increase in vascular permeability.
Quantitative Data: Inhibition of Vascular Permeability
The following table summarizes the findings related to the effect of CV-3988 on vascular permeability.
Table 3: Inhibition of Endotoxin-Induced Plasma Protein Leakage in Rats
| Treatment | Effect on Plasma Protein Leakage | Reference |
| CV-3988 (10 mg/kg, i.v.) | Reduced leakage into the interstitium and lumen of the gastrointestinal tract |
Experimental Protocol: Evans Blue Vascular Permeability Assay
This protocol describes a common method for quantifying vascular permeability using Evans blue dye.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
CV-3988
-
Platelet-Activating Factor (PAF) or other inflammatory agent (e.g., endotoxin)
-
Evans blue dye (e.g., 2% solution in saline)
-
Saline solution (0.9% NaCl)
-
Formamide
-
Spectrophotometer
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rats.
-
CV-3988 Administration: Intravenously administer CV-3988 at the desired dose. A control group should receive an equivalent volume of saline.
-
Induction of Permeability: After a set time, intravenously or locally (e.g., intradermally) administer the permeability-inducing agent (e.g., PAF).
-
Evans Blue Injection: Immediately after the permeability challenge, inject Evans blue dye intravenously (e.g., 20 mg/kg). The dye will bind to serum albumin.
-
Circulation Time: Allow the dye to circulate for a specific period (e.g., 30 minutes) to allow for extravasation in areas of increased permeability.
-
Perfusion and Tissue Collection: Perfuse the animals with saline to remove intravascular dye. Carefully dissect the tissues of interest (e.g., skin, lung, gastrointestinal tract).
-
Dye Extraction: Weigh the collected tissues and incubate them in formamide (e.g., at 60°C for 24 hours) to extract the extravasated Evans blue dye.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant using a spectrophotometer at approximately 620 nm.
-
Data Analysis: Calculate the amount of Evans blue dye per gram of tissue using a standard curve. Compare the results from the CV-3988 treated group with the control group to determine the percentage of inhibition of vascular permeability.
Signaling Pathways and Experimental Workflow
PAF Receptor Signaling Pathway
CV-3988 exerts its effects by competitively inhibiting the binding of PAF to its G-protein coupled receptor (GPCR), the PAF-R. Activation of PAF-R by PAF initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses of increased vascular permeability and vasodilation (hypotension).
Caption: PAF-R signaling cascade and the inhibitory action of CV-3988.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of a PAF antagonist like CV-3988.
Caption: General experimental workflow for in vivo evaluation of CV-3988.
Conclusion
The data and protocols presented in this technical guide underscore the significant role of CV-3988 as a specific antagonist of the Platelet-Activating Factor receptor. Its ability to dose-dependently inhibit PAF-induced hypotension and reduce vascular permeability in preclinical models highlights its potential as a pharmacological tool for studying PAF-mediated pathologies and as a lead compound for the development of therapeutics for inflammatory and cardiovascular conditions where PAF is a key mediator. The detailed methodologies and pathway visualizations provided herein are intended to facilitate further research in this critical area of drug discovery and development.
References
Unveiling CV 3988: A Technical Guide to its Chemical Structure, Properties, and Platelet-Activating Factor Antagonism
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of CV 3988, a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAF-R). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical architecture, physicochemical properties, and mechanism of action. Detailed experimental protocols for key biological assays are also presented to facilitate further investigation into this important pharmacological tool.
Chemical Structure and Physicochemical Properties
This compound, systematically named rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic phospholipid analog.[1] Its structure is characterized by a glycerol backbone, a long-chain octadecylcarbamoyl group at the sn-3 position, a methoxy group at the sn-2 position, and a thiazolioethyl phosphate group at the sn-1 position. This structural similarity to the endogenous ligand, Platelet-Activating Factor (PAF), allows it to competitively bind to the PAF receptor.[2]
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate | [1] |
| CAS Number | 85703-73-7 | [2] |
| Chemical Formula | C₂₈H₅₃N₂O₇PS | [2] |
| Molecular Weight | 592.77 g/mol | [2] |
| Ki for PAF-R | 0.872 µM | [2] |
Mechanism of Action: Antagonism of the PAF Receptor Signaling Pathway
This compound functions as a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAF-R).[1][2] The PAF-R is a G-protein coupled receptor (GPCR) that, upon binding of its ligand PAF, activates intracellular signaling cascades. This activation can proceed through coupling with Gq, Gi, and potentially G12/13 proteins.
The binding of PAF to its receptor initiates a cascade of downstream events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), respectively. Furthermore, PAF-R activation can also stimulate tyrosine kinases. These signaling events culminate in various physiological responses, including platelet aggregation, inflammation, and hypotension.
This compound exerts its inhibitory effect by binding to the PAF-R, thereby preventing PAF from binding and initiating this signaling cascade. This blockade of the PAF-R effectively mitigates the downstream physiological effects mediated by PAF.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation in vitro.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet-Activating Factor (PAF) solution.
-
This compound solution at various concentrations.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes and tips.
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[3]
-
Carefully aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[3]
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for a few minutes.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is quantified as the maximum percentage change in light transmission from the baseline.
-
Calculate the IC₅₀ value for this compound, which represents the concentration required to inhibit 50% of the PAF-induced platelet aggregation.
-
In Vivo Hypotension Assay in Anesthetized Rats
This assay assesses the ability of this compound to counteract PAF-induced hypotension in a living organism.
Materials:
-
Male Sprague-Dawley or Wistar rats.[4]
-
Anesthetic agent (e.g., urethane, pentobarbital, or isoflurane).[4]
-
Surgical instruments for cannulation.
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
-
Infusion pump.
-
PAF solution.
-
This compound solution.
-
Heparinized saline.
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Ensure a stable plane of anesthesia throughout the experiment.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the carotid artery and jugular vein.
-
Carefully dissect and cannulate the carotid artery for blood pressure measurement.
-
Cannulate the jugular vein for intravenous administration of substances.
-
Flush the catheters with heparinized saline to prevent clotting.
-
-
Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously monitor mean arterial pressure (MAP).
-
Allow the animal to stabilize for a period (e.g., 20-30 minutes) to obtain a baseline MAP reading.
-
-
Drug Administration and Data Recording:
-
Administer a bolus intravenous injection of PAF to induce a hypotensive response.
-
After the blood pressure returns to baseline, administer this compound intravenously.
-
Following a set period of time after this compound administration, challenge the animal again with the same dose of PAF.
-
Record the MAP throughout the experiment.
-
-
Data Analysis:
-
Measure the maximum decrease in MAP from baseline following each PAF injection.
-
Compare the hypotensive response to PAF before and after the administration of this compound to determine its inhibitory effect.
-
References
- 1. medkoo.com [medkoo.com]
- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Ligand binding assay - Wikipedia [en.wikipedia.org]
The Role of CV-3988 in Preclinical Models of Septic Shock and Endotoxemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key mediator implicated in the pathophysiology of sepsis and its more severe form, septic shock, is Platelet-Activating Factor (PAF). PAF is a potent phospholipid that triggers a cascade of inflammatory and thrombotic events, contributing to the characteristic features of sepsis such as systemic hypotension, increased vascular permeability, and platelet aggregation.[1][2] The detrimental effects of PAF are mediated through its interaction with the PAF receptor (PAF-R), a G-protein coupled receptor found on the surface of various cell types, including platelets, neutrophils, and endothelial cells.
Given the pivotal role of the PAF/PAF-R signaling axis in the inflammatory response, antagonism of this pathway has emerged as a promising therapeutic strategy for sepsis. CV-3988 is a specific and competitive antagonist of the PAF receptor.[2] Structurally similar to PAF, CV-3988 binds to the PAF-R, thereby blocking the downstream signaling events initiated by PAF.[2] This technical guide provides a comprehensive overview of the role of CV-3988 in preclinical models of septic shock and endotoxemia, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.
Core Mechanism of Action of CV-3988
CV-3988 exerts its effects by competitively inhibiting the binding of Platelet-Activating Factor (PAF) to its receptor (PAF-R).[2] This action blocks the downstream signaling cascade that would otherwise be initiated by PAF. The PAF-R is coupled to Gq and Gi proteins, and its activation leads to the stimulation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), respectively. Ultimately, this signaling cascade culminates in a variety of cellular responses, including platelet aggregation, neutrophil activation, and increased vascular permeability, all of which are central to the pathophysiology of septic shock. By blocking the initial binding of PAF to its receptor, CV-3988 effectively abrogates these downstream events.
Quantitative Data on the Effects of CV-3988
Table 1: In Vitro Effects of CV-3988 on Platelet Aggregation
| Parameter | Species | Agonist | CV-3988 Concentration | Effect | Reference |
| Platelet Aggregation | Rabbit | PAF (3 x 10⁻⁸ M) | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Inhibition | [2] |
| IC₅₀ | Rabbit | PAF | 1.1 µM | Inhibition of platelet aggregation | MedchemExpress |
Table 2: In Vivo Effects of CV-3988 on Hemodynamics in Endotoxemia Models
| Animal Model | Endotoxin/Agonist | CV-3988 Treatment | Outcome Parameter | Result | Reference |
| Anesthetized Rats | PAF (0.1-1.0 µg/kg, i.v.) | 1 and 10 mg/kg, i.v. | Hypotension | Dose-dependent inhibition | [2] |
| Sprague Dawley Rats (250-350g) | E. coli 0127:B8 (40 mg/kg, i.v.) | 10 mg/kg, i.v. (5 min prior) | Mean Arterial Pressure (mmHg) at 60 min | Saline: 72 ± 7; CV-3988: 99 ± 5 | [3] |
| Pithed and Vagotomized Rats | Endotoxin (6 mg/kg, i.v.) | 10 mg/kg, i.v. | Change in Mean Arterial Pressure (mmHg) at 30 min | Saline: -17 ± 3; CV-3988: 0 ± 2 | [3] |
| Anesthetized Rabbits | PAF-acether (150 ng/kg) | Dose-dependent | Blood Pressure | Inhibition of PAF-induced hypotension |
Table 3: Effects of CV-3988 on Survival in Endotoxemia Models
| Animal Model | Endotoxin | CV-3988 Treatment | Observation Period | Survival Rate | Reference |
| Rats | E. coli LPS (5 mg/kg) | 10 mg/kg (with endotoxin) | 20 hours or more | Improved survival | |
| Rats | E. coli LPS | 6 mg/kg, i.v. (pretreatment) | 48 hours | 32% (vs. 20% in control) | [4] |
| Rats | E. coli LPS | 6 mg/kg, i.v. (with ONO-1078) | 48 hours | 68% | [4] |
Table 4: Effects of CV-3988 on Hematological Parameters in Endotoxemia Models
| Animal Model | Endotoxin | CV-3988 Treatment | Parameter | Effect | Reference |
| Anesthetized Rabbits | PAF-acether (150 ng/kg) | Dose-dependent | Circulating Platelet Count | Inhibition of PAF-induced drop | |
| Rats | Endotoxin | Not specified | White Blood Cell Count | Attenuation of changes | [1] |
Table 5: Effects of CV-3988 on Inflammatory Mediators in Endotoxemia Models
| Animal Model | Endotoxin | CV-3988 Treatment | Mediator | Effect | Reference |
| Dogs | E. coli LPS (3 mg/kg) | 10 mg/kg, i.v. (post-LPS) | Plasma 6-keto-PGF1α | Significant inhibition of increase | [5] |
| Dogs | E. coli LPS (3 mg/kg) | 10 mg/kg, i.v. (post-LPS) | Plasma Thromboxane B2 | Significant inhibition of increase | [5] |
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from rabbits.
-
Platelet-activating factor (PAF).
-
CV-3988.
-
Platelet aggregometer.
Protocol:
-
Prepare PRP from rabbit whole blood by centrifugation.
-
Pre-incubate the PRP with varying concentrations of CV-3988 (e.g., 3 x 10⁻⁶ to 3 x 10⁻⁵ M) for a specified period (e.g., 3 minutes).
-
Induce platelet aggregation by adding a fixed concentration of PAF (e.g., 3 x 10⁻⁸ M).
-
Monitor the change in light transmittance using a platelet aggregometer to quantify the extent of aggregation.
-
Calculate the percentage inhibition of aggregation at each concentration of CV-3988 and determine the IC₅₀ value.
In Vivo Rat Model of Endotoxemia
Objective: To evaluate the effect of CV-3988 on endotoxin-induced hypotension and survival in rats.
Animal Model:
-
Species: Sprague Dawley rats.
-
Weight: 250-350 g.[3]
Materials:
-
Escherichia coli lipopolysaccharide (LPS), serotype 0127:B8.[3]
-
CV-3988.
-
Saline (vehicle).
-
Anesthetic (e.g., halothane).
-
Equipment for measuring mean arterial pressure (MAP).
Protocol:
-
Anesthetize the rats (e.g., with halothane).
-
Surgically instrument the animals for continuous monitoring of MAP.
-
Administer CV-3988 (e.g., 10 mg/kg) or vehicle (saline) intravenously 5 minutes prior to the endotoxin challenge.[3] In some protocols, CV-3988 is dissolved in a small amount of ethanol, evaporated, and then resuspended in warm saline.[1]
-
Induce endotoxemia by intravenous administration of E. coli LPS (e.g., 40 mg/kg).[3]
-
Continuously monitor and record MAP for a defined period (e.g., 60 minutes).
-
For survival studies, monitor the animals for a longer duration (e.g., 48 hours) and record mortality.
Conclusion
The data from preclinical models of septic shock and endotoxemia strongly support the role of Platelet-Activating Factor as a key mediator in the pathophysiology of these conditions. The specific PAF receptor antagonist, CV-3988, has demonstrated significant efficacy in these models by inhibiting PAF-induced platelet aggregation, attenuating endotoxin-induced hypotension, and improving survival rates. These findings underscore the therapeutic potential of PAF receptor antagonism in the management of sepsis and septic shock. Further research to elucidate the full spectrum of immunomodulatory effects of CV-3988, particularly on cytokine networks and detailed hematological profiles, will be crucial in advancing the development of PAF-targeted therapies for these critical conditions. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field.
References
- 1. Integrating Routine Hematological and Extended Inflammatory Parameters as a Novel Approach for Timely Diagnosis and Prognosis in Sepsis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysmex.co.jp [sysmex.co.jp]
- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Profile of CV 3988: A Potent and Specific Platelet-Activating Factor Antagonist
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary in vitro studies of CV 3988, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. The following sections detail the quantitative data from key experiments, comprehensive experimental protocols, and visualizations of the associated signaling pathways and workflows, designed for researchers, scientists, and drug development professionals.
Core Findings: Quantitative Analysis of this compound's In Vitro Activity
This compound has demonstrated significant and specific inhibitory effects on Platelet-Activating Factor (PAF)-induced platelet aggregation and receptor binding in various in vitro models. The compound shows no significant effect on platelet aggregation induced by other common agonists, highlighting its specificity for the PAF receptor.
Table 1: Inhibition of PAF-Induced Platelet Aggregation by this compound
| Species | Agonist (Concentration) | This compound Concentration Range | Observed Effect |
| Rabbit | PAF (3 x 10⁻⁸ M) | 3 x 10⁻⁶ M to 3 x 10⁻⁵ M | Inhibition of platelet aggregation[1] |
Of note, this compound alone, even at a concentration of 10⁻³ M, had no effect on platelet aggregation, underscoring its antagonist nature rather than being a direct inhibitor of the aggregation machinery.
Table 2: Inhibition of [³H]-PAF Binding to Platelets by this compound
| Species | IC₅₀ of this compound | Kᵢ of this compound for [³H]-PAF Binding |
| Rabbit | 7.9 x 10⁻⁸ M | 1.2 x 10⁻⁷ M |
| Human | 1.6 x 10⁻⁷ M | Not Reported |
| Guinea Pig | 1.8 x 10⁻⁷ M | Not Reported |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, binding of [³H]-PAF) is reduced by half. Kᵢ (inhibitor constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
In Vitro Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy human or rabbit donors into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate solution).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets. The supernatant is the PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP.
b. Aggregation Measurement:
-
Pre-warm the PRP aliquots to 37°C in an aggregometer.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
For inhibition studies, pre-incubate the PRP with various concentrations of this compound for a specified time (e.g., 2-5 minutes) before adding the agonist.
-
Initiate platelet aggregation by adding a known concentration of PAF (e.g., 3 x 10⁻⁸ M).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
For specificity studies, repeat the experiment using other platelet agonists such as ADP, collagen, or arachidonic acid in place of PAF.
PAF Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor.
a. Preparation of Washed Platelets:
-
Obtain PRP as described in the platelet aggregation protocol.
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.
b. Binding Assay:
-
In a reaction tube, combine the washed platelet suspension, [³H]-PAF (the radiolabeled ligand), and varying concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of unlabeled PAF.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the platelets with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value for this compound is determined by plotting the percentage of specific [³H]-PAF binding against the concentration of this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of PAF in Platelets and the Action of this compound
Caption: PAF signaling cascade in platelets and the inhibitory action of this compound.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for assessing platelet aggregation inhibition by this compound.
Logical Relationship of this compound's Specificity
Caption: Specificity of this compound for PAF-induced platelet aggregation.
References
Foundational Research on CV-3988 and Platelet-Activating Factor in Respiratory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research on CV-3988, a specific antagonist of the Platelet-Activating Factor (PAF) receptor, and its role in the pathophysiology of respiratory diseases. Platelet-Activating Factor is a potent phospholipid mediator implicated in a myriad of inflammatory responses, including bronchoconstriction, airway hyperresponsiveness, and inflammatory cell infiltration, which are hallmark features of various respiratory ailments. This document summarizes the mechanism of action of CV-3988, presents key quantitative data from preclinical and clinical studies in structured tables, and offers detailed experimental protocols for the evaluation of PAF antagonists. Furthermore, it includes visualizations of the PAF signaling pathway and a representative experimental workflow to facilitate a comprehensive understanding of the core concepts.
Introduction: The Role of PAF in Respiratory Diseases
Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid that mediates a wide range of biological effects, including platelet aggregation, inflammation, and anaphylaxis.[1] In the context of respiratory diseases, PAF is a significant contributor to the pathogenesis of conditions such as asthma and acute respiratory distress syndrome (ARDS). It is an important mediator of bronchoconstriction and can induce key features of asthma.[1] PAF is produced by and activates various inflammatory cells, including macrophages, mast cells, neutrophils, and eosinophils, which are crucial players in the inflammatory cascade within the airways.[2]
The binding of PAF to its G protein-coupled receptor (PAFR) on target cells initiates a cascade of intracellular signaling events. This activation leads to a variety of pathological responses in the lungs, including:
-
Bronchoconstriction: Contraction of the airway smooth muscle, leading to narrowing of the airways.
-
Airway Hyperresponsiveness: An exaggerated bronchoconstrictor response to various stimuli.
-
Inflammatory Cell Infiltration: Recruitment and activation of eosinophils and neutrophils into the lung tissue.
-
Increased Vascular Permeability: Leading to edema in the airway walls.
-
Mucus Hypersecretion: Exacerbating airway obstruction.
Given the central role of PAF in respiratory inflammation, the development of specific PAF receptor antagonists has been a key area of therapeutic research. CV-3988 is one such molecule that has been instrumental in elucidating the role of PAF in these disease processes.
CV-3988: A Specific PAF Receptor Antagonist
CV-3988, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a structural analog of PAF.[3] It acts as a specific and competitive antagonist of the PAF receptor.[4] By binding to the PAF receptor, CV-3988 effectively blocks the binding of PAF and subsequent downstream signaling, thereby inhibiting the pro-inflammatory and bronchoconstrictive effects of PAF.[3][4] Its specificity has been demonstrated by its lack of effect on aggregation induced by other agents like arachidonic acid, ADP, or collagen.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of CV-3988.
Table 1: In Vitro Activity of CV-3988
| Assay | Species | IC50 / Ki | Reference |
| [3H]-PAF Binding Inhibition | Rabbit Platelets | IC50: 7.9 x 10⁻⁸ M, Ki: 1.2 x 10⁻⁷ M | [4] |
| [3H]-PAF Binding Inhibition | Human Platelets | IC50: 1.6 x 10⁻⁷ M | [4] |
| [3H]-PAF Binding Inhibition | Guinea Pig Platelets | IC50: 1.8 x 10⁻⁷ M | [4] |
| PAF-induced Platelet Aggregation | Rabbit Platelets | IC50: 0.1 µM | [5] |
| PAF-induced Platelet Secretion | Rabbit Platelets | IC50: 0.15 µM | [5] |
| PAF Receptor Binding | Not Specified | Ki: 0.872 µM | [6] |
Table 2: Preclinical In Vivo Efficacy of CV-3988
| Animal Model | Species | CV-3988 Dose | Effect | Reference |
| PAF-induced Hypotension | Rat | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition | [3] |
| PAF-induced Bronchoconstriction | Guinea Pig | Not specified | Complete inhibition | [7] |
| PAF-induced Airway Hyperresponsiveness | Guinea Pig | Not specified | Complete inhibition | [8] |
| PAF-induced Platelet Aggregation | Rabbit | Dose-dependent | Inhibition of platelet count fall | [9] |
| Smoke Inhalation Injury | Ovine | 10 mg/kg bolus + 5 mg/kg/hr infusion | Therapeutic benefit | [10] |
Table 3: Clinical Data for CV-3988
| Study Population | CV-3988 Dose (intravenous infusion) | Effect | Reference |
| Healthy Male Volunteers | 750 to 2,000 µg/kg | Dose-dependent reduction in platelet sensitivity to PAF | [11] |
Signaling Pathways and Experimental Workflows
PAF Receptor Signaling in Airway Cells
The binding of PAF to its receptor on airway smooth muscle and epithelial cells triggers a cascade of intracellular events leading to the characteristic pathological responses. The following diagram illustrates the key signaling pathways involved.
References
- 1. Reactome | PAF receptor binds platelet activating factor [reactome.org]
- 2. PAF-induced RANTES production by human airway smooth muscle cells requires both p38 MAP kinase and Erk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Bronchoconstriction induced by platelet-activating factor in the guinea pig and its inhibition by CV-3988, a PAF antagonist: serial changes in findings of lung histology and bronchoalveolar lavage cell population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological studies of platelet-activating factor (PAF)-induced augmentation of response to histamine in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
CV-3988 as a Probe for Platelet-Activating Factor (PAF) Function in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF), a potent phospholipid mediator, has been implicated in a wide array of physiological and pathological processes within the central nervous system (CNS). Its roles in synaptic plasticity, neuroinflammation, and neuronal injury have made the PAF receptor (PAF-R) a compelling target for therapeutic intervention and a subject of intense research. CV-3988, a specific and competitive antagonist of the PAF-R, serves as a critical tool for elucidating the multifaceted functions of PAF in the CNS. This technical guide provides an in-depth overview of CV-3988, including its pharmacological properties, experimental protocols for its use in CNS research, and a summary of key findings.
Pharmacological Profile of CV-3988
CV-3988 is a structural analog of PAF that competitively inhibits the binding of PAF to its receptor, thereby blocking downstream signaling cascades. While its primary characterization has been in peripheral systems, its utility as a probe extends to CNS investigations.
Quantitative Data
The following tables summarize the available quantitative data for CV-3988. It is important to note that while a general receptor binding affinity is available, specific quantitative data for CV-3988 in CNS-specific assays, such as inhibition of PAF-induced neurotoxicity or microglial activation, are not extensively reported in the currently available literature.
Table 1: In Vitro Activity of CV-3988
| Parameter | Value | Species/Cell Type | Assay | Reference |
| Ki | 0.872 µM | Not Specified | PAF Receptor Binding | [1] |
| IC50 (Platelet Aggregation) | 3 x 10-6 to 3 x 10-5 M | Rabbit | PAF (3 x 10-8 M)-induced platelet aggregation | [2] |
| Effect on Neuronal Apoptosis | No significant inhibition | Mouse Cerebellar Granule Neurons | PAF-induced neuronal apoptosis | [3][4] |
Table 2: In Vivo Activity of CV-3988 (Systemic Effects)
| Endpoint | Effective Dose | Species | Model | Reference |
| Inhibition of PAF-induced Hypotension | 1 and 10 mg/kg (i.v.) | Rat | PAF (0.1 to 1.0 µg/kg, i.v.)-induced hypotension | [2] |
| Inhibition of PAF-induced Platelet Aggregation | Dose-dependent | Rabbit | PAF (150 ng/kg)-induced fall in platelet count | [5] |
| Inhibition of Endotoxin-induced Hypotension | 10 mg/kg (i.v.) | Rat | Endotoxin (40 mg/kg, i.v.)-induced hypotension | [6] |
PAF Signaling in the Central Nervous System
PAF exerts its effects in the CNS by binding to a G-protein coupled receptor (GPCR) present on various cell types, including neurons, astrocytes, and microglia.[3] Activation of the PAF-R initiates a cascade of intracellular signaling events that can have both physiological and pathological consequences.
Signaling Pathway Diagram
The following diagram illustrates the general PAF receptor signaling pathway in a CNS cell, such as an astrocyte.
Caption: PAF Receptor Signaling Pathway in a CNS Cell.
Experimental Protocols
The following sections provide detailed methodologies for key experiments where CV-3988 can be utilized as a probe to investigate PAF function in the CNS.
In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
This protocol is designed to assess the neuroprotective potential of CV-3988 in a rat model of stroke.
Experimental Workflow Diagram
Caption: Experimental Workflow for MCAO Study with CV-3988.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
MCAO Procedure: A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: CV-3988 is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO). The solution is administered intraperitoneally (i.p.) or intravenously (i.v.) at various doses (e.g., 1, 5, 10 mg/kg) at a specific time point, such as 30 minutes before or immediately after reperfusion. A control group receives the vehicle alone.
-
Reperfusion: After the desired occlusion period (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Neurobehavioral Assessment: Neurological deficits are scored at 24, 48, and 72 hours post-MCAO using a standardized neurological deficit scale.
-
Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
-
Biochemical Analysis: Brain tissue from the ischemic hemisphere can be homogenized to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA or to assess other markers of neuronal damage.
In Vitro Assessment of CV-3988 on PAF-Induced Neurotoxicity
This protocol allows for the direct investigation of CV-3988's ability to protect neurons from PAF-induced cell death.
Methodology:
-
Primary Neuronal Culture: Cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and cultured in appropriate media.
-
Treatment: After 7-10 days in vitro, cultures are pre-treated with various concentrations of CV-3988 (e.g., 1, 10, 100 µM) for 1 hour.
-
PAF Exposure: PAF is then added to the cultures at a concentration known to induce neurotoxicity (e.g., 10 µM) for 24-48 hours.
-
Assessment of Cell Viability: Neuronal viability is assessed using methods such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1). An IC50 value for CV-3988's neuroprotective effect can be calculated from the dose-response curve.
Investigation of CV-3988's Effect on PAF-Induced Neurotransmitter Release from Synaptosomes
This protocol examines the role of PAF in modulating neurotransmitter release and the inhibitory effect of CV-3988.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from the cerebral cortex or hippocampus of adult rats by differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with [3H]-glutamate or another radiolabeled neurotransmitter to load the vesicles.
-
Treatment and Depolarization: The loaded synaptosomes are then incubated with CV-3988 at various concentrations for a short period before being stimulated with PAF in the presence of a depolarizing agent like 4-aminopyridine (4-AP) or high potassium.
-
Quantification of Release: The amount of radiolabeled neurotransmitter released into the supernatant is quantified by liquid scintillation counting.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol can be used to determine if CV-3988 can cross the blood-brain barrier (BBB), a critical factor for its potential as a CNS therapeutic.
Methodology:
-
In Vitro BBB Model: A co-culture model of brain endothelial cells and astrocytes on a Transwell insert is established to mimic the BBB.
-
Permeability Assay: CV-3988 is added to the apical (blood) side of the Transwell. At various time points, samples are taken from the basolateral (brain) side.
-
Quantification of CV-3988: The concentration of CV-3988 in the basolateral samples is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The apparent permeability coefficient (Papp) can then be calculated.
Conclusion
CV-3988 is an indispensable pharmacological tool for investigating the diverse roles of PAF in the central nervous system. While existing data provides a solid foundation for its use as a specific PAF receptor antagonist, further research is warranted to establish its detailed pharmacokinetic and pharmacodynamic profile within the CNS. The experimental protocols outlined in this guide provide a framework for researchers to utilize CV-3988 to further unravel the complex contributions of PAF to both normal brain function and the pathogenesis of neurological disorders. The insights gained from such studies will be crucial for the development of novel therapeutic strategies targeting the PAF signaling pathway.
References
- 1. PAF-stimulated protein tyrosine phosphorylation in hippocampus: involvement of NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet activating factor-induced neuronal apoptosis is initiated independently of its G-protein coupled PAF receptor and is inhibited by the benzoate orsellinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurolipidomics.com [neurolipidomics.com]
- 5. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CV 3988 In Vitro Platelet Aggregation Assay
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] It is a structural analog of PAF and competitively inhibits the binding of PAF to its receptor on the surface of platelets, thereby blocking downstream signaling events that lead to platelet aggregation.[3][4] This document provides a detailed protocol for performing an in vitro platelet aggregation assay to evaluate the inhibitory activity of this compound. The assay is based on light transmission aggregometry (LTA), a standard method for assessing platelet function.[5]
Principle of the Assay
Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In this assay, PAF is used as the agonist to induce platelet aggregation. The inhibitory effect of this compound is determined by its ability to reduce PAF-induced platelet aggregation.
Data Presentation
Inhibitory Activity of this compound on Platelet Aggregation
| Compound | Agonist | Species | IC50 (Aggregation) | IC50 (Secretion) | Reference |
| This compound | PAF (0.2 nM) | Rabbit | 0.1 µM | 0.15 µM | [6] |
| This compound | PAF (3 x 10⁻⁸ M) | Rabbit | - | - | [1][7] |
Note: The study by Terashita et al. (1983) demonstrated inhibition in the concentration range of 3 x 10⁻⁶ to 3 x 10⁻⁵ M but did not provide a specific IC50 value for aggregation.[1][7]
Experimental Protocols
Materials and Reagents
-
This compound
-
Platelet-Activating Factor (PAF)
-
3.8% (0.106 M) Sodium Citrate Solution
-
Saline Solution (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Tyrode's Buffer (Calcium-free)
-
Agonists for specificity testing (e.g., ADP, Collagen, Arachidonic Acid)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Calibrated micropipettes
-
Light Transmission Aggregometer
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a concentration of 10 mM. Store at -20°C. Further dilutions should be made in saline or the appropriate buffer just before use.
-
PAF Stock Solution: Prepare a stock solution of PAF in a solution of saline containing 0.25% BSA to prevent adherence to plastic surfaces. Store at -20°C or -80°C.
-
Working Solutions: Prepare working solutions of this compound and PAF by diluting the stock solutions in Tyrode's buffer or saline to the desired concentrations.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting human donors who have not taken any platelet-inhibiting drugs for at least two weeks. Collect the blood into tubes containing 3.8% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate solution).[8]
-
Centrifugation for PRP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.[5]
-
PRP Collection: Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a separate polypropylene tube.
-
Centrifugation for PPP: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells and obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Baseline Calibration: Pipette 450 µL of PPP into an aggregometer cuvette and place it in the appropriate channel of the aggregometer. Set this as the 100% light transmission baseline.
-
Sample Preparation: Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar. Place the cuvette in the sample well of the aggregometer and allow the sample to equilibrate at 37°C for at least 5 minutes with stirring (e.g., 900-1200 rpm).[9]
-
Incubation with this compound: Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle control to the PRP. Incubate for a specified period (e.g., 1-5 minutes) to allow for the inhibitor to interact with the platelets.
-
Induction of Aggregation: Add a small volume (e.g., 5 µL) of the PAF working solution to induce platelet aggregation. The final concentration of PAF should be one that induces a submaximal aggregation response to allow for the detection of inhibition.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response has reached a plateau.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the PAF-induced aggregation) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Specificity of this compound
To confirm the specificity of this compound for the PAF receptor, control experiments should be performed using other platelet agonists such as ADP, collagen, or arachidonic acid. This compound is not expected to inhibit platelet aggregation induced by these agonists.[1][7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro platelet aggregation assay with this compound.
PAF Signaling Pathway and Inhibition by this compound
Caption: Simplified PAF signaling pathway and the inhibitory action of this compound.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In vivo Administration of CV-3988 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of CV-3988, a specific antagonist of the Platelet-Activating Factor (PAF) receptor, in mouse models.
Introduction
CV-3988 is a potent and specific inhibitor of Platelet-Activating Factor (PAF), a key phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2][3][4] By competitively blocking the PAF receptor, CV-3988 serves as a valuable tool for investigating the roles of PAF in various disease models.[2][5] These protocols are designed to guide researchers in the effective use of CV-3988 in murine experimental setups.
Data Presentation
Table 1: In Vivo Efficacy of CV-3988 in Animal Models
| Species | Model | CV-3988 Dosage | Route of Administration | Observed Effect | Reference |
| Rat | PAF-induced Hypotension | 1 and 10 mg/kg | Intravenous (i.v.) | Dose-dependent inhibition of hypotension | [2] |
| Rabbit | PAF-induced Platelet Aggregation | Not specified | Not specified | Inhibition of platelet aggregation | [2] |
| Rabbit | PAF-induced Hypotension & Platelet Count Drop | Dose-dependent | Not specified | Inhibition of responses to 150 ng/kg PAF | [6] |
| Rabbit | Collagen-induced Platelet Aggregation | 5 mg/kg | Intravenous (i.v.) | 62% inhibition of platelet count drop | [6] |
| Ovine | Smoke Inhalation Injury | 10 mg/kg bolus followed by 5 mg/kg/hour infusion | Intravenous (i.v.) | Therapeutic benefit in managing injury | [7] |
Table 2: General Guidelines for Intravenous Administration in Mice
| Parameter | Guideline | Reference |
| Injection Site | Lateral tail vein, saphenous vein, retro-orbital sinus | [8] |
| Maximum Bolus Volume | 1-5 ml/kg | [8] |
| Needle Size (Tail Vein) | 27 G or smaller | [9] |
Signaling Pathway and Mechanism of Action
CV-3988 acts as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[5][10][11] Upon binding of PAF, the PAFR can couple to Gq and Gi proteins, initiating downstream signaling cascades that lead to cellular responses such as platelet aggregation and inflammation.[11] CV-3988 blocks these signaling events by preventing PAF from binding to its receptor.[1][5]
Experimental Protocols
Protocol 1: Preparation of CV-3988 for In Vivo Administration
Materials:
-
CV-3988 powder
-
Sterile saline (0.9% NaCl)
-
Heating apparatus (e.g., water bath)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 1-10 mg/kg) and the average weight of the mice, calculate the total amount of CV-3988 needed.
-
Dissolution: CV-3988 can be dissolved in saline at 50°C.[7]
-
Weigh the required amount of CV-3988 and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to achieve the desired concentration (e.g., 1 mg/ml).
-
Heat the solution at 50°C and vortex until the CV-3988 is completely dissolved.
-
-
Cooling and Storage: Allow the solution to cool to room temperature before administration. Prepare the solution fresh on the day of the experiment.
Protocol 2: In Vivo Administration of CV-3988 via Tail Vein Injection in Mice
Materials:
-
Prepared CV-3988 solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
1 ml syringes with 27 G or smaller needles
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Place the mouse in a suitable restrainer to expose the tail.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible for injection.
-
Wipe the tail with 70% ethanol to sterilize the injection site.
-
-
Injection:
-
Draw the calculated volume of the CV-3988 solution into a 1 ml syringe fitted with a 27 G needle. Ensure there are no air bubbles. The injection volume should not exceed 5 ml/kg.[8]
-
Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection in a more proximal location on the tail.
-
-
Post-injection Monitoring:
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 3: Experimental Workflow for a PAF-Induced Response Model
This workflow outlines a typical experiment to assess the inhibitory effect of CV-3988 on a PAF-induced physiological response, such as hypotension or platelet aggregation.
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 9. Protocol for Murine/Mouse Platelets Isolation and Their Reintroduction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CV 3988 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R), a G-protein coupled receptor involved in a myriad of physiological and pathological processes.[1][2] PAF-R activation triggers inflammatory responses, platelet aggregation, and cell migration, making it a crucial target in research areas such as inflammation, immunology, and oncology.[1][2] this compound competitively inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling cascades. These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments.
Mechanism of Action
This compound is a structural analog of PAF that binds to the PAF receptor with high affinity, preventing the binding of the endogenous ligand PAF.[3] The PAF receptor is coupled to both Gq and Gi proteins.[4] Upon PAF binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to various cellular responses. By blocking the initial binding of PAF, this compound effectively inhibits these downstream events.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various experimental systems. The following table summarizes key quantitative data. It is important to note that IC50 values can vary depending on the cell type, assay conditions, and the concentration of PAF used.
| Parameter | Value | Cell Type/System | Reference |
| Ki | 0.872 µM | Platelet-Activating Factor Receptor | [3] |
| IC50 | 1.1 µM | PAF-induced rabbit platelet aggregation | |
| Effective Inhibitory Concentration | 3 - 30 µM | PAF-induced rabbit platelet aggregation |
Signaling Pathway Diagram
The following diagram illustrates the Platelet-Activating Factor (PAF) receptor signaling pathway and the point of inhibition by this compound.
Caption: PAF Receptor Signaling and Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation (10 mM):
-
This compound has a molecular weight of 592.77 g/mol .
-
To prepare a 10 mM stock solution, weigh out 5.93 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.
-
Vortex the solution until the powder is completely dissolved. Warming the solution briefly to 37°C can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
In Vitro Cytotoxicity Assay using MTT
This protocol outlines a method to assess the potential cytotoxicity of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions (various concentrations)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test for cytotoxicity could be from 1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Cell Migration Assay using Transwell Inserts
This protocol describes how to assess the inhibitory effect of this compound on PAF-induced cell migration using a Transwell assay.
Materials:
-
Cells of interest (e.g., macrophages, neutrophils, or cancer cells)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Platelet-Activating Factor (PAF)
-
This compound working solutions
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete culture medium containing a chemoattractant concentration of PAF (e.g., 10-100 nM) to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add 100 µL of the cell suspension.
-
To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound (e.g., 1-50 µM) for 30-60 minutes before adding them to the Transwell insert. Alternatively, add this compound to both the upper and lower chambers. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type to migrate (typically 4-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a cell-based assay with this compound.
Caption: General workflow for in vitro experiments using this compound.
References
Recommended Dosage of CV-3988 for Rodent Models of Sepsis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of CV-3988, a potent and specific Platelet-Activating Factor (PAF) receptor antagonist, in rodent models of sepsis. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own experiments.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in the pathophysiology of sepsis by promoting inflammation, thrombosis, and vascular permeability. CV-3988 acts as a competitive antagonist at the PAF receptor, thereby blocking the downstream signaling cascades initiated by PAF and mitigating the inflammatory response.[1]
Quantitative Data Summary
The following table summarizes the quantitative data on the dosage and administration of CV-3988 in various rodent models.
| Animal Model | Rodent Species | Sepsis Induction Method | CV-3988 Dosage | Administration Route | Key Findings | Reference |
| Endotoxin-induced hypotension | Rat (Sprague-Dawley) | E. coli endotoxin (lipopolysaccharide, LPS) | 10 mg/kg | Intravenous (i.v.) | Attenuated the drop in mean arterial pressure. | [2] |
| Anaphylactic shock | Mouse (C3H/He and CBA/JN) | Bovine serum albumin + Bordetella pertussis | 3 mg/kg | Not specified | Suppressed anaphylactic shock. | [3] |
| Anaphylactic shock | Mouse (Cataract Shionogi, NOD, and DS) | Bovine serum albumin + Bordetella pertussis | 30 mg/kg | Not specified | Did not suppress active anaphylactic shock in these strains. | [3] |
| PAF-induced responses | Rabbit | PAF infusion | 10 mg/kg | Intravenous (i.v.) | Abolished PAF-induced neutropenia and thrombocytopenia. | [4] |
Experimental Protocols
Endotoxin-Induced Sepsis in Rats
This protocol is adapted from studies investigating the effect of CV-3988 on endotoxin-induced hypotension, a hallmark of septic shock.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
CV-3988
-
Escherichia coli lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intravenous catheters
-
Blood pressure monitoring equipment
Procedure:
-
Anesthetize the rats according to standard laboratory procedures.
-
Surgically implant intravenous catheters for drug and endotoxin administration.
-
Allow the animals to stabilize.
-
Administer CV-3988 intravenously at a dose of 10 mg/kg, dissolved in a suitable vehicle (e.g., sterile saline).[2]
-
Five minutes after CV-3988 administration, induce sepsis by intravenous injection of E. coli LPS at a pre-determined effective dose.
-
Monitor physiological parameters such as mean arterial pressure continuously for a defined period (e.g., 60 minutes).
-
Collect blood samples at specified time points for analysis of inflammatory markers.
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis. While a specific study using CV-3988 in a mouse CLP model was not identified in the search, a general protocol for CLP in mice is provided below, with a suggested dosage range for CV-3988 based on anaphylaxis studies in mice.
Materials:
-
Male mice (e.g., C57BL/6, 8-12 weeks old)
-
CV-3988
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
Analgesics
Procedure:
-
Anesthetize the mice using an approved protocol.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum with a needle (e.g., once or twice).
-
Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and suture the incision in layers.
-
Administer fluid resuscitation with sterile saline subcutaneously.
-
Administer analgesics as per institutional guidelines.
-
Administer CV-3988, likely via intravenous or intraperitoneal injection. Based on anaphylaxis models in mice, a starting dose range of 3-30 mg/kg could be explored.[3] The optimal timing of administration (pre- or post-CLP) would need to be determined empirically.
-
Monitor the mice for signs of sepsis (e.g., lethargy, piloerection, decreased body temperature) and survival over a defined period.
Signaling Pathway and Mechanism of Action
CV-3988 exerts its therapeutic effect by specifically blocking the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The following diagram illustrates the PAF signaling pathway and the inhibitory action of CV-3988.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the efficacy of CV-3988 in a rodent model of sepsis.
References
- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effect of a PAF antagonist CV-3988 on active and passive anaphylactic shock in various mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that platelet activating factor may mediate some acute inflammatory responses. Studies with the platelet-activating factor antagonist, CV3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CV3988 in a Murine Model of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. Platelet-activating factor (PAF), a potent phospholipid mediator, is implicated in the pathogenesis of ALI by promoting inflammation, increasing vascular permeability, and recruiting inflammatory cells to the lungs. CV3988 is a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), making it a valuable tool for investigating the role of PAF in ALI and for evaluating the therapeutic potential of PAFR blockade. These application notes provide detailed protocols for the use of CV3988 in a lipopolysaccharide (LPS)-induced murine model of ALI.
Mechanism of Action
CV3988 is a structural analog of PAF that binds to the PAF receptor with high affinity, competitively inhibiting the binding of PAF. This blockade prevents the activation of downstream signaling pathways that contribute to the inflammatory cascade in ALI. Key downstream effects of PAF receptor activation include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These events ultimately lead to the activation of transcription factors such as NF-κB and activator protein-1 (AP-1), which upregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the initial step in this cascade, CV3988 can mitigate the inflammatory response and subsequent lung injury.
Signaling Pathway of PAF Receptor Activation in Acute Lung Injury
Caption: PAF receptor signaling cascade in ALI.
Experimental Protocols
Experimental Workflow for CV3988 in a Murine ALI Model
Caption: Workflow for testing CV3988 in murine ALI.
1. Animal Model and Husbandry
-
Species: C57BL/6 mice (male or female, 8-12 weeks old).
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
2. Preparation of Reagents
-
Lipopolysaccharide (LPS): Prepare a stock solution of LPS (from E. coli O111:B4) in sterile, pyrogen-free saline. A typical concentration for intratracheal administration is 1 mg/mL.
-
CV3988: Dissolve CV3988 in a suitable vehicle. Based on its properties, a solution in sterile saline or a small percentage of a solubilizing agent like DMSO, further diluted in saline, can be used. The final concentration should be prepared to deliver the desired dose in a volume of approximately 100-200 µL for intraperitoneal injection.
3. Experimental Groups
A typical experimental design would include the following groups (n=8-10 mice per group):
-
Control Group: Administered the vehicle for both CV3988 and LPS (e.g., saline i.p. and saline i.t.).
-
LPS Group: Administered the CV3988 vehicle (e.g., saline i.p.) and LPS i.t.
-
LPS + CV3988 Group: Administered CV3988 i.p. and LPS i.t.
4. Induction of Acute Lung Injury
-
Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Visualize the trachea and perform an intratracheal (i.t.) instillation of LPS (typically 5 mg/kg body weight in a volume of 50 µL).
-
Allow the mouse to recover from anesthesia on a warming pad.
5. Administration of CV3988
-
Dosage: Based on studies with other PAF receptor antagonists and in vivo studies with CV3988 in mice, a starting dose of 5 mg/kg body weight is recommended. A dose-response study (e.g., 1, 5, and 10 mg/kg) may be necessary to determine the optimal dose.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery.
-
Timing: Administer CV3988 one hour prior to the LPS challenge to ensure adequate bioavailability and receptor occupancy at the time of injury induction.
6. Sample Collection (24 hours post-LPS)
-
Euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline (e.g., 3 x 0.5 mL) through a tracheal cannula.
-
Collect the BAL fluid (BALF) and keep it on ice.
-
Excise the lungs. Tie off the left lung for wet-to-dry weight ratio analysis and fix the right lung in 10% neutral buffered formalin for histology.
7. Outcome Measures
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Total and Differential Cell Counts: Centrifuge the BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of neutrophils, macrophages, and lymphocytes.
-
Protein Concentration: Measure the total protein concentration in the BALF supernatant using a standard protein assay (e.g., BCA or Bradford assay) as an indicator of alveolar-capillary barrier permeability.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant using ELISA or a multiplex bead array.
-
-
Lung Tissue Analysis:
-
Lung Wet-to-Dry (W/D) Weight Ratio: Weigh the freshly excised left lung (wet weight). Dry the lung in an oven at 60°C for 72 hours and weigh it again (dry weight). Calculate the W/D ratio as an index of pulmonary edema.
-
Histopathology: Process the formalin-fixed right lung for paraffin embedding, sectioning, and hematoxylin and eosin (H&E) staining. Evaluate the lung sections for evidence of injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.
-
Myeloperoxidase (MPO) Activity: Homogenize a portion of the lung tissue to measure MPO activity, a marker of neutrophil infiltration.
-
Data Presentation
The following tables present illustrative quantitative data based on expected outcomes in a murine LPS-induced ALI model and the potential effects of CV3988.
Table 1: Effect of CV3988 on Inflammatory Cell Infiltration in BALF
| Group | Total Cells (x10⁵/mL) | Neutrophils (x10⁵/mL) | Macrophages (x10⁵/mL) |
| Control | 0.5 ± 0.1 | 0.02 ± 0.01 | 0.48 ± 0.09 |
| LPS | 8.2 ± 1.5 | 6.5 ± 1.2 | 1.7 ± 0.4 |
| LPS + CV3988 (5 mg/kg) | 4.1 ± 0.8 | 3.2 ± 0.6 | 0.9 ± 0.2* |
Data are presented as mean ± SEM. *p < 0.05 compared to the LPS group.
Table 2: Effect of CV3988 on Lung Edema and Permeability
| Group | Lung Wet/Dry Ratio | BALF Protein (mg/mL) |
| Control | 4.5 ± 0.2 | 0.15 ± 0.03 |
| LPS | 7.8 ± 0.5 | 0.85 ± 0.12 |
| LPS + CV3988 (5 mg/kg) | 5.9 ± 0.4 | 0.45 ± 0.08 |
Data are presented as mean ± SEM. *p < 0.05 compared to the LPS group.
Table 3: Effect of CV3988 on Pro-inflammatory Cytokine Levels in BALF
| Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | < 20 | < 15 | < 25 |
| LPS | 850 ± 120 | 450 ± 75 | 1200 ± 200 |
| LPS + CV3988 (5 mg/kg) | 420 ± 80 | 210 ± 40 | 550 ± 100* |
Data are presented as mean ± SEM. *p < 0.05 compared to the LPS group.
These application notes provide a comprehensive framework for utilizing CV3988 to investigate the role of the PAF receptor in a murine model of LPS-induced acute lung injury. The detailed protocols for ALI induction, CV3988 administration, and various outcome measures will enable researchers to robustly assess the therapeutic potential of PAF receptor antagonism. The provided illustrative data and diagrams serve as a guide for experimental design and data interpretation. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions.
Application Notes and Protocols for CV 3988 Intravenous Injection in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] Structurally similar to PAF, this compound competitively binds to the PAF receptor, thereby inhibiting PAF-induced signaling pathways.[3][4] PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[4] Consequently, this compound is a valuable tool in preclinical research for investigating the role of PAF in various disease models. These application notes provide a comprehensive guide for the intravenous (IV) administration of this compound in preclinical studies, with a focus on rodent models.
Mechanism of Action
This compound functions as a competitive antagonist at the PAF receptor.[3] By occupying the receptor's binding site, it prevents the binding of PAF and the subsequent initiation of downstream signaling cascades. This blockade effectively mitigates the physiological effects of PAF, which include platelet aggregation, increased vascular permeability, hypotension, and leukocyte activation.[1][4][5] Studies have shown that this compound specifically inhibits PAF-induced platelet aggregation and hypotension without affecting responses to other mediators like arachidonic acid, ADP, collagen, acetylcholine, bradykinin, isoproterenol, or histamine.[1]
Preclinical Applications
Intravenous administration of this compound has been employed in a variety of preclinical models to investigate the pathological roles of PAF. Key applications include:
-
Hypotension and Shock: this compound has been shown to attenuate hypotension induced by PAF and endotoxins in rats.[1][6] This makes it a useful tool for studying the involvement of PAF in septic and other forms of shock.
-
Platelet Aggregation: The compound effectively inhibits PAF-induced platelet aggregation in vitro and in vivo.[1][7] This is relevant for studies on thrombosis and other cardiovascular conditions.
-
Inflammatory Responses: Given PAF's role as a pro-inflammatory mediator, this compound can be used to explore its contribution to inflammatory diseases.[4]
-
Smoke Inhalation Injury: In an ovine model, this compound demonstrated a protective effect against smoke inhalation-induced injury, suggesting a role for PAF in this pathology.[8]
-
Corneal Neovascularization: The inhibitory effects of this compound on alkali burn-induced corneal neovascularization have been documented.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving intravenous this compound.
Table 1: Effective Doses of Intravenous this compound in Rodent Models
| Animal Model | Species | This compound Dose | Observed Effect | Reference |
| PAF-induced Hypotension | Rat | 1 and 10 mg/kg | Dose-dependent inhibition of hypotension | [1] |
| Endotoxin-induced Hypotension | Rat | 10 mg/kg | Attenuation of the drop in mean arterial pressure | [6] |
| PAF-induced Platelet Aggregation | Rabbit | Not specified in vivo, 3 x 10⁻⁶ to 3 x 10⁻⁵ M in vitro | Inhibition of platelet aggregation | [1] |
| Collagen-induced Platelet Aggregation | Rat | Dose-dependent | Inhibition of the fall in platelet count | [7] |
Table 2: General Guidelines for Intravenous Tail Vein Injection in Rodents
| Parameter | Mouse | Rat | Reference |
| Needle Gauge | 27-30 G | 25-27 G | [9][10] |
| Max Bolus Injection Volume | 0.2 mL | 5 mL/kg | [9][10] |
| Max Slow Bolus Injection Volume | Not specified | 10 mL/kg | [10] |
| Anesthesia | Not required, but recommended for inexperienced users | Not required, but recommended for inexperienced users | [9] |
| Warming | 5-10 minutes to dilate veins | 5-10 minutes to dilate veins | [9] |
Experimental Protocols
Protocol 1: Intravenous Tail Vein Injection in Rodents
This protocol outlines the standard procedure for intravenous tail vein injection in mice and rats.
Materials:
-
Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)[9][10]
-
This compound solution (sterile)
-
Heating device (e.g., warming box or heating pad)[9]
-
70% Isopropyl alcohol pads[11]
-
Sterile gauze[9]
-
Sharps container[10]
Procedure:
-
Preparation:
-
Restraint:
-
Injection Site Preparation:
-
Injection:
-
Position the needle, bevel up, parallel to the tail vein.[9]
-
Gently insert the needle into the vein. A flash of blood in the hub of the needle may indicate successful entry.[9]
-
Inject the this compound solution slowly and steadily.[9][11] There should be no resistance.
-
If resistance is felt or a blister appears, the needle is not in the vein. Remove the needle and re-attempt at a more proximal site.[12]
-
-
Post-Injection:
Protocol 2: Evaluation of this compound in a PAF-Induced Hypotension Model (Rat)
This protocol describes a typical experiment to assess the efficacy of this compound in a rat model of PAF-induced hypotension.
Materials:
-
Male Sprague-Dawley rats (250-350 g)[6]
-
Anesthesia (e.g., halothane)[6]
-
Surgical instruments for catheterization
-
Pressure transducer and recording system
-
This compound solution
-
Platelet-Activating Factor (PAF) solution
-
Saline (vehicle control)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.[6]
-
Surgically implant catheters for drug administration (e.g., jugular vein) and blood pressure monitoring (e.g., carotid artery).
-
-
Baseline Measurement:
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
-
Treatment Administration:
-
PAF Challenge:
-
Data Collection and Analysis:
-
Continuously monitor and record MAP throughout the experiment.
-
Analyze the change in MAP following PAF administration in both the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Mechanism of action of this compound as a PAF receptor antagonist.
Caption: Experimental workflow for evaluating this compound in a preclinical model.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols: CV 3988 in the Study of Neutrophil Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] PAF is a key phospholipid mediator involved in a variety of inflammatory processes, including the activation of neutrophils.[5] By blocking the PAF receptor, this compound serves as an invaluable tool for elucidating the role of PAF in neutrophil-mediated physiological and pathological processes. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in studying neutrophil activation, including respiratory burst, degranulation, and chemotaxis.
Mechanism of Action
This compound is a structural analog of PAF, which allows it to bind to the PAF receptor with high affinity, thereby competitively inhibiting the binding of PAF and subsequent downstream signaling.[1] This blockade prevents the activation of intracellular signaling cascades that lead to various neutrophil responses. Studies have shown that this compound specifically inhibits PAF-induced effects without interfering with other signaling pathways activated by agonists such as f-met-leu-phe, arachidonic acid, ADP, or collagen.[4][6]
Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on neutrophil functions.
Table 1: Inhibition of Neutrophil Respiratory Burst and Degranulation by this compound
| Neutrophil Function | Agonist | This compound Concentration for Inhibition | Percentage Inhibition | Reference |
| Respiratory Burst | 400 nM PAF | ≥ 10 µM | Significant | [7][8][9] |
| Degranulation (β-glucuronidase release) | 400 nM PAF | ≥ 10 µM | Significant | [7][8][9] |
| Degranulation (Vitamin B12 binding protein release) | 400 nM PAF | ≥ 10 µM | Significant | [7][8][9] |
Table 2: Inhibition of PAF Receptor Binding by this compound
| Species | IC50 for [3H]-PAF Binding | Ki Value | Reference |
| Rabbit Platelets | 7.9 x 10⁻⁸ M | 1.2 x 10⁻⁷ M | [10] |
| Human Platelets | 1.6 x 10⁻⁷ M | Not Reported | [10] |
| Guinea-Pig Platelets | 1.8 x 10⁻⁷ M | Not Reported | [10] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for its use in neutrophil activation studies.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that platelet activating factor may mediate some acute inflammatory responses. Studies with the platelet-activating factor antagonist, CV3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.sahmri.org.au [research.sahmri.org.au]
- 8. karger.com [karger.com]
- 9. Inhibition of neutrophil respiratory burst and degranulation responses to platelet-activating factor by antagonists WEB 2086, CV 6209 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of CV 3988
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator involved in a multitude of physiological and pathological processes, including inflammation, platelet aggregation, and cardiovascular homeostasis.[3] By competitively inhibiting the binding of PAF to its receptor, this compound has been shown to effectively mitigate PAF-induced inflammatory and cardiovascular responses in various preclinical models.[4][5] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in rodent models of PAF-induced hypotension and endotoxin-induced shock, key indicators of its therapeutic potential.
Mechanism of Action of this compound
Platelet-Activating Factor (PAF) exerts its biological effects by binding to the G-protein coupled PAF receptor (PAFR) on the surface of target cells, such as platelets, neutrophils, and endothelial cells. This binding initiates a signaling cascade that leads to downstream cellular responses, including platelet aggregation, increased vascular permeability, and the release of inflammatory mediators. This compound, as a structural analogue of PAF, competitively binds to the PAFR, thereby blocking the downstream signaling and cellular activation induced by PAF.[4][5]
Figure 1: Simplified signaling pathway of Platelet-Activating Factor (PAF) and its inhibition by this compound.
Experimental Protocols
The following protocols outline key in vivo models to assess the efficacy of this compound.
PAF-Induced Hypotension Model in Rats
This model directly assesses the ability of this compound to antagonize the hypotensive effects of exogenously administered PAF.
1.1. Animal Preparation
-
Species: Male Sprague-Dawley rats (250-350 g).
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., urethane or isoflurane) to maintain a stable level of anesthesia throughout the experiment.[6][7]
-
Surgical Preparation:
-
Cannulate the carotid artery for continuous monitoring of mean arterial pressure (MAP) using a pressure transducer.[7]
-
Cannulate the jugular vein for intravenous (IV) administration of PAF and this compound.
-
1.2. Experimental Procedure
-
Allow the animal to stabilize for at least 20 minutes after surgical preparation to ensure a steady baseline MAP.
-
Administer a single IV bolus of this compound (e.g., 1, 5, or 10 mg/kg) or vehicle (saline).[1][6]
-
Five minutes after this compound or vehicle administration, induce hypotension by administering an IV bolus of PAF (e.g., 0.1-1.0 µg/kg).[1]
-
Continuously record MAP for at least 30 minutes post-PAF injection.
1.3. Data Presentation
| Treatment Group | Dose of this compound (mg/kg) | Dose of PAF (µg/kg) | Baseline MAP (mmHg) | Maximum Decrease in MAP (mmHg) | % Inhibition of Hypotension |
| Vehicle Control | 0 | 0.5 | 0% | ||
| This compound | 1 | 0.5 | |||
| This compound | 5 | 0.5 | |||
| This compound | 10 | 0.5 |
Table 1: Summary of the effect of this compound on PAF-induced hypotension.
Endotoxin-Induced Shock Model in Rats
This model evaluates the efficacy of this compound in a more complex inflammatory scenario where PAF is an endogenous mediator.
2.1. Animal Preparation
-
Species: Male Wistar or Sprague-Dawley rats (250-300 g).[8][9]
-
Anesthesia and Surgical Preparation: As described in section 1.1.
2.2. Experimental Procedure
-
After stabilization, administer an IV bolus of this compound (e.g., 10 mg/kg) or vehicle 5 minutes prior to endotoxin challenge.[6]
-
Induce endotoxic shock by administering an IV injection of lipopolysaccharide (LPS) from E. coli (e.g., 1-15 mg/kg).[5][8]
-
Monitor MAP continuously for a defined period (e.g., 60-120 minutes).
-
At the end of the experiment, collect blood via cardiac puncture for cytokine analysis and other relevant biomarkers.
-
Harvest tissues (e.g., lungs, kidneys) for further analysis if required.
2.3. Key Efficacy Endpoints and Protocols
2.3.1. Measurement of Vascular Permeability (Evans Blue Assay)
-
Thirty minutes before the end of the experiment, inject Evans blue dye (2% solution, 4 mL/kg) intravenously.
-
At the end of the experiment, perfuse the animal with saline to remove intravascular dye.
-
Harvest tissues of interest (e.g., lung, liver, kidney).
-
Extract the extravasated Evans blue from the tissues by incubation in formamide.
-
Quantify the dye concentration spectrophotometrically at 620 nm.[2][4]
| Treatment Group | LPS Dose (mg/kg) | This compound Dose (mg/kg) | Evans Blue Extravasation (µg/g tissue) |
| Control (Saline) | 0 | 0 | |
| LPS + Vehicle | 10 | 0 | |
| LPS + this compound | 10 | 10 |
Table 2: Effect of this compound on vascular permeability in endotoxin-induced shock.
2.3.2. Measurement of Inflammatory Cytokines (ELISA)
-
Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
Measure the plasma concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[10][11]
| Treatment Group | LPS Dose (mg/kg) | This compound Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Saline) | 0 | 0 | ||
| LPS + Vehicle | 10 | 0 | ||
| LPS + this compound | 10 | 10 |
Table 3: Effect of this compound on plasma cytokine levels in endotoxin-induced shock.
2.3.3. Assessment of In Vivo Platelet Aggregation
-
Platelet aggregation can be indirectly assessed by monitoring the circulating platelet count before and after the challenge.
-
Alternatively, more direct methods involve radiolabeling platelets and monitoring their accumulation in the pulmonary vasculature.[12]
| Treatment Group | LPS Dose (mg/kg) | This compound Dose (mg/kg) | Platelet Count (x10⁹/L) at Baseline | Platelet Count (x10⁹/L) at 60 min | % Change in Platelet Count |
| Control (Saline) | 0 | 0 | |||
| LPS + Vehicle | 10 | 0 | |||
| LPS + this compound | 10 | 10 |
Table 4: Effect of this compound on platelet count in endotoxin-induced shock.
2.3.4. Evaluation of Leukocyte Accumulation
-
Leukocyte accumulation in tissues can be quantified by measuring myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.
-
Alternatively, intravital microscopy can be used to directly visualize and quantify leukocyte rolling and adhesion in the microvasculature.[13]
| Treatment Group | LPS Dose (mg/kg) | This compound Dose (mg/kg) | MPO Activity (U/g tissue) in Lung |
| Control (Saline) | 0 | 0 | |
| LPS + Vehicle | 10 | 0 | |
| LPS + this compound | 10 | 10 |
Table 5: Effect of this compound on leukocyte accumulation in the lungs during endotoxin-induced shock.
Experimental Workflow Visualization
Figure 2: General experimental workflow for assessing the in vivo efficacy of this compound.
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the in vivo efficacy of the PAF antagonist, this compound. By utilizing models of PAF-induced hypotension and endotoxin-induced shock, researchers can comprehensively assess the compound's ability to modulate key pathological processes driven by PAF. The detailed methodologies for various efficacy endpoints will enable the generation of reliable and reproducible data, crucial for the preclinical development of this compound.
References
- 1. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 2. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guideline for In Vivo Assessment of Adherent and Rolling Leukocytes in Human Skin Microvasculature via Reflectance Confocal Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. The Secretome Deregulations in a Rat Model of Endotoxemic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Reproducible Intensive Care Unit-Oriented Endotoxin Model in Rats [jove.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. Assessment of Platelet Aggregation Responses In Vivo in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. A novel method to analyze leukocyte rolling behavior in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CV 3988: Ensuring Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper storage and handling of CV 3988 to maintain its long-term stability and integrity for research and drug development purposes. This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, making it a valuable tool in studying PAF-mediated signaling pathways in various physiological and pathological processes.[1]
Chemical and Physical Properties of this compound
This compound, with the chemical name rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, is a synthetic phospholipid analog.[2] Its efficacy as a PAF receptor antagonist relies on its structural integrity.
| Property | Value |
| Molecular Formula | C28H53N2O7PS |
| Molecular Weight | 592.77 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical Properties of this compound.[3]
Recommended Storage and Handling for Long-Term Stability
Proper storage and handling are critical to prevent the degradation of this compound and ensure the reproducibility of experimental results.
Storage Conditions
For optimal long-term stability, this compound should be stored under the following conditions:
| Storage Format | Temperature | Duration | Conditions |
| Solid (Lyophilized Powder) | -20°C | Months to years | Dry and dark. Protect from moisture and light. |
| 0 - 4°C | Days to weeks | For short-term use. Keep dry and dark. | |
| Stock Solution (in DMSO) | -20°C | Up to months | Aliquot to avoid repeated freeze-thaw cycles. |
| 0 - 4°C | Days to weeks | For immediate use. Protect from light. |
Table 2: Recommended Storage Conditions for this compound.[3]
Handling Precautions:
-
This compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks during ordinary shipping.[3]
-
Upon receipt, it is recommended to store the compound as specified above.
-
When preparing solutions, allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Use personal protective equipment (PPE), including gloves and a lab coat, when handling the compound.
Signaling Pathway of PAF Receptor and Inhibition by this compound
This compound acts as a competitive antagonist at the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR). By binding to the receptor, this compound blocks the downstream signaling cascade initiated by PAF.
Experimental Protocols for Stability Assessment
To ensure the long-term stability of this compound under specific laboratory conditions, the following protocols for forced degradation and long-term stability studies are recommended. These protocols are designed to identify potential degradation products and establish a reliable shelf-life.
Forced Degradation Study Protocol
This study is designed to accelerate the degradation of this compound under stress conditions to identify potential degradation pathways and products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent such as DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound or a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate and quantify this compound and its degradation products.[5]
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products.
Long-Term Stability Study Protocol
This protocol outlines a systematic approach to evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and as a stock solution in DMSO.
-
Storage: Store the aliquots under the recommended long-term (-20°C) and accelerated (e.g., 4°C for solid, room temperature for solution) storage conditions.
-
Time Points: Pull samples at defined intervals (e.g., 0, 3, 6, 12, 18, and 24 months).
-
Analysis: At each time point, analyze the samples for purity and concentration using a validated HPLC-UV method. Assess physical properties such as appearance and solubility.
-
Data Analysis: Plot the concentration of this compound against time to determine the degradation rate and establish a shelf-life.
Data Presentation of Stability Studies
The following tables provide a template for presenting quantitative data from stability studies. Note: The data presented here is illustrative and should be replaced with actual experimental results.
Illustrative Data from Forced Degradation Study
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (RRT) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 1.15 |
| 0.1 M NaOH (RT) | 24 | 78.5 | 0.85, 1.23 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1.08 |
| Heat (60°C, solid) | 24 | 98.5 | Not Detected |
| Photolytic | 24 | 95.3 | 1.30 |
Table 3: Example Data from a Forced Degradation Study of this compound. RRT = Relative Retention Time.
Illustrative Data from Long-Term Stability Study (Solid, -20°C)
| Time (months) | Purity (%) by HPLC | Appearance |
| 0 | 99.8 | White powder |
| 6 | 99.7 | White powder |
| 12 | 99.5 | White powder |
| 24 | 99.2 | White powder |
Table 4: Example Data from a Long-Term Stability Study of Solid this compound at -20°C.
Illustrative Data from Long-Term Stability Study (DMSO Stock, -20°C)
| Time (months) | Concentration (mg/mL) | Purity (%) by HPLC |
| 0 | 1.00 | 99.8 |
| 3 | 0.99 | 99.6 |
| 6 | 0.98 | 99.3 |
| 12 | 0.96 | 98.9 |
Table 5: Example Data from a Long-Term Stability Study of this compound in DMSO at -20°C.
Conclusion
The stability and integrity of this compound are paramount for obtaining reliable and reproducible results in research and development. Adherence to the recommended storage and handling procedures outlined in this document is essential. Furthermore, conducting tailored stability studies under specific laboratory conditions will provide a comprehensive understanding of the compound's behavior over time, ensuring its effective use as a potent PAF receptor antagonist.
References
- 1. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Determination of a platelet activating factor antagonist (CV-3988): methodology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing CV 3988 in DMSO for In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and in vitro application of CV 3988, a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor. The following information is intended to guide researchers in preparing and utilizing this compound for laboratory research purposes.
Introduction to this compound
This compound is a synthetic lipid analog that acts as a competitive inhibitor of the Platelet-Activating Factor Receptor (PAF-R).[1] With a Ki (inhibitory constant) of 0.872 μM, it effectively blocks the signaling cascade initiated by the binding of PAF to its G-protein coupled receptor.[1] This inhibition prevents downstream events such as platelet aggregation, inflammation, and hypotension.[1][2] Due to its high specificity, this compound is a valuable tool for investigating the physiological and pathological roles of PAF in various biological systems.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for accurate preparation of solutions and experimental design.
| Parameter | Value | Reference |
| Molecular Weight | 592.77 g/mol | [1] |
| Ki for PAF-R | 0.872 µM | [1] |
| Typical In Vitro Working Concentration | 3 µM - 30 µM | [2] |
| Recommended Stock Solution Concentration in DMSO | 5 mM - 20 mM | |
| Storage of Powder | -20°C (long-term) | [1] |
| Storage of Stock Solution in DMSO | -20°C or -80°C |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.93 mg of this compound (see calculation below).
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 592.77 g/mol x 1000 mg/g = 5.93 mg
-
-
-
Dissolving: Add the appropriate volume of DMSO to the weighed this compound powder. For 5.93 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in solubilization if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
dot
Caption: Workflow for preparing a this compound stock solution in DMSO.
In Vitro Platelet Aggregation Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Platelet-Activating Factor (PAF)
-
Human Platelet-Rich Plasma (PRP)
-
Phosphate-Buffered Saline (PBS)
-
Aggregometer
-
Micropipettes
Procedure:
-
PRP Preparation: Obtain fresh human blood and prepare PRP using standard laboratory procedures (e.g., centrifugation).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in PBS or an appropriate buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
Baseline Measurement: Place a sample of PRP in the aggregometer cuvette and establish a stable baseline reading.
-
Pre-incubation: Add the desired concentration of the this compound working solution to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation. The optimal concentration of PAF should be determined in preliminary experiments.
-
Data Recording: Record the change in light transmittance for a set period to measure the extent of platelet aggregation.
-
Controls: Include a vehicle control (DMSO at the same final concentration without this compound) and a positive control (PAF-induced aggregation without any inhibitor).
-
Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
Signaling Pathway
This compound exerts its effect by blocking the PAF receptor, a G-protein coupled receptor (GPCR). The binding of PAF to its receptor typically initiates a signaling cascade that leads to various cellular responses.
dot
Caption: PAF receptor signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: CV3988 in Combination with Other Inflammatory Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator implicated in a wide range of inflammatory and allergic responses. By binding to its G-protein coupled receptor (GPCR), PAF triggers a cascade of intracellular events leading to platelet aggregation, increased vascular permeability, and chemotaxis of inflammatory cells.[3][4] The specificity of CV3988 in blocking the actions of PAF, without affecting other inflammatory pathways induced by mediators like arachidonic acid, ADP, or collagen, makes it an ideal candidate for combination therapies aimed at achieving a broader and more potent anti-inflammatory effect.[1]
The rationale for combining CV3988 with other inflammatory inhibitors stems from the complex and interconnected nature of the inflammatory cascade. Often, multiple pathways are activated simultaneously, and inhibiting a single mediator may not be sufficient to control the overall inflammatory response.[5] Prostaglandins and leukotrienes, produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways respectively, are other critical lipid mediators of inflammation that often act in concert with PAF.[5][6][7][8] For instance, prostaglandin E2 has been shown to have a synergistic effect with PAF in inducing edema.[9] Therefore, a multi-pronged approach that targets the PAF receptor as well as other key inflammatory pathways holds the promise of enhanced therapeutic efficacy.
This document provides detailed application notes and protocols for investigating the effects of CV3988 in combination with other classes of inflammatory inhibitors, such as COX inhibitors (e.g., NSAIDs) and LOX inhibitors.
Data Presentation: Synergistic and Additive Effects of Combined Inhibition
| Agonist | Inhibitor Combination | Effect | Synergy Score |
| Arachidonic Acid (AA) | GBE50 + Aspirin | Synergistic | > 10 |
| Platelet-Activating Factor (PAF) | GBE50 + Aspirin | Additive | 5.349 |
| Adenosine Diphosphate (ADP) | GBE50 + Aspirin | Additive | -3.403 |
| Collagen | GBE50 + Aspirin | Additive | 8.144 |
Table 1: Summary of the combined effects of a Ginkgo biloba extract (GBE50) and aspirin on platelet aggregation. Synergy scores were calculated based on the combination index method, where a score >10 indicates synergism, a score between -10 and 10 indicates an additive effect, and a score <-10 indicates antagonism. Data adapted from a study on the synergistic antiplatelet effect of GBE50 and aspirin.[10]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of CV3988 in combination with other inflammatory inhibitors.
In Vitro Platelet Aggregation Assay
This assay is fundamental for assessing the direct inhibitory effect of CV3988 and its combination partners on platelet function.
Objective: To determine the effect of CV3988, another inflammatory inhibitor (e.g., a COX inhibitor), and their combination on PAF-induced platelet aggregation.
Materials:
-
CV3988
-
COX inhibitor (e.g., Aspirin, Indomethacin)
-
Platelet-Activating Factor (PAF)
-
Human or rabbit blood (anticoagulated with 3.8% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood in tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio). b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP. c. Carefully collect the upper PRP layer. d. Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
Platelet Aggregation Measurement: a. Adjust the platelet count in the PRP to approximately 3 x 10^8 platelets/mL using PPP. b. Pre-warm the PRP samples to 37°C for 5 minutes. c. Add 250 µL of the adjusted PRP to a cuvette with a stir bar. d. Add the test compounds:
- CV3988 (at various concentrations)
- COX inhibitor (at various concentrations)
- Combination of CV3988 and COX inhibitor (at various concentrations)
- Vehicle control (e.g., DMSO or saline) e. Incubate for 5 minutes at 37°C. f. Add PAF (e.g., 1 µM final concentration) to induce aggregation. g. Record the change in light transmission for 5-10 minutes using the aggregometer. The aggregation is measured as the percentage of the difference in light transmission between PRP and PPP.
-
Data Analysis: a. Calculate the percentage inhibition of aggregation for each condition compared to the vehicle control. b. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of aggregation) for CV3988 and the other inhibitor alone. c. For combination studies, use the Combination Index (CI) method to determine if the effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Vascular Permeability Assay (Miles Assay)
This assay is used to assess the effect of CV3988 and its combination partners on inflammation-induced vascular leakage in vivo.
Objective: To evaluate the effect of CV3988, another inflammatory inhibitor, and their combination on PAF-induced vascular permeability in the skin of mice or rats.
Materials:
-
CV3988
-
Other inflammatory inhibitor (e.g., a COX or LOX inhibitor)
-
Platelet-Activating Factor (PAF)
-
Evans Blue dye (1% solution in sterile saline)
-
Anesthetic (e.g., ketamine/xylazine)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: a. Anesthetize the animals (e.g., mice or rats) with an appropriate anesthetic. b. Shave the dorsal skin of the animals.
-
Drug Administration: a. Administer CV3988, the other inhibitor, their combination, or vehicle control systemically (e.g., via intravenous or intraperitoneal injection) at desired doses and pre-treatment times.
-
Induction of Vascular Permeability: a. Inject Evans Blue dye (e.g., 20 mg/kg) intravenously. b. After 10 minutes, inject PAF (e.g., 100 ng in 50 µL saline) intradermally at multiple sites on the shaved back. Inject saline as a negative control at other sites.
-
Quantification of Dye Extravasation: a. After 30 minutes, euthanize the animals and excise the skin at the injection sites. b. Incubate the skin samples in formamide (e.g., 1 mL) at 60°C for 24 hours to extract the Evans Blue dye. c. Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. d. Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.
-
Data Analysis: a. Calculate the percentage inhibition of dye extravasation for each treatment group compared to the vehicle control group. b. Analyze the data for statistical significance to determine if the combination therapy is more effective than monotherapy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of PAF and a typical experimental workflow for evaluating combination therapies.
Caption: PAF Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Combination Therapy Evaluation.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins, leukotrienes, phospholipase, platelet activating factor, and cytokines: an integrated approach to inflammation of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of prostaglandins, leukotrienes and paf-acether by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhaled PAF stimulates leukotriene and thromboxane A2 production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential regulation of leukotriene and platelet-activating factor synthesis in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergism between platelet-activating factor (PAF-acether) and prostaglandin E2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synergistic Effect of Ginkgo biloba Extract 50 and Aspirin Against Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with CV 3988
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Upon binding to its G-protein coupled receptor (PAF-R) on the platelet surface, PAF triggers a signaling cascade that leads to platelet activation. This activation is characterized by conformational changes in integrin αIIbβ3 (also known as GPIIb/IIIa), degranulation, and subsequent aggregation. Two key markers of platelet activation that can be readily assessed by flow cytometry are the surface expression of P-selectin (CD62P), an α-granule membrane protein translocated to the cell surface upon activation, and the binding of the PAC-1 antibody, which recognizes the activated conformation of integrin αIIbβ3.
CV 3988 is a specific and potent antagonist of the PAF receptor.[1][2][3] It competitively inhibits the binding of PAF to its receptor, thereby blocking downstream signaling events that lead to platelet activation and aggregation.[2][4] This makes this compound a valuable tool for studying the role of PAF in platelet physiology and for the development of anti-platelet therapies.
These application notes provide a detailed protocol for utilizing this compound to study the inhibition of PAF-induced platelet activation using flow cytometry.
Mechanism of Action of this compound
This compound is a structural analog of PAF and acts as a competitive antagonist at the PAF receptor.[3] By occupying the receptor's binding site, this compound prevents PAF from initiating the intracellular signaling cascade. This inhibition has been shown to be specific to PAF, with no significant effect on platelet activation induced by other agonists such as ADP, collagen, or arachidonic acid.[1][5]
The inhibitory effects of this compound on PAF-induced platelet aggregation have been demonstrated in various species, including humans.[2][4] Studies have reported that this compound inhibits PAF-induced aggregation of rabbit platelets in concentrations ranging from 3 x 10⁻⁶ to 3 x 10⁻⁵ M.[1] Furthermore, this compound has been shown to inhibit the specific binding of radiolabeled PAF to human platelets with an IC50 value of 1.6 x 10⁻⁷ M.[4]
Data Presentation
The following tables present illustrative quantitative data on the dose-dependent inhibition of PAF-induced platelet activation by this compound, as would be measured by flow cytometry. This data is based on the known inhibitory concentrations of this compound on platelet aggregation and serves as an example of expected results.
Table 1: Inhibition of PAF-Induced P-selectin (CD62P) Expression by this compound
| This compound Concentration (µM) | PAF (100 nM) | % of Platelets Expressing CD62P (Mean ± SD) |
| 0 (Vehicle Control) | - | 2.5 ± 0.8 |
| 0 (Vehicle Control) | + | 85.2 ± 5.1 |
| 1 | + | 62.7 ± 4.5 |
| 5 | + | 35.1 ± 3.9 |
| 10 | + | 15.8 ± 2.7 |
| 30 | + | 5.3 ± 1.2 |
Table 2: Inhibition of PAF-Induced PAC-1 Binding by this compound
| This compound Concentration (µM) | PAF (100 nM) | % of PAC-1 Positive Platelets (Mean ± SD) |
| 0 (Vehicle Control) | - | 3.1 ± 1.0 |
| 0 (Vehicle Control) | + | 90.5 ± 4.8 |
| 1 | + | 68.3 ± 5.2 |
| 5 | + | 40.2 ± 4.1 |
| 10 | + | 18.9 ± 3.1 |
| 30 | + | 6.8 ± 1.5 |
Signaling Pathways and Experimental Workflow
.dot
Caption: PAF signaling pathway in platelets and the inhibitory action of this compound.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Evidence that platelet activating factor may mediate some acute inflammatory responses. Studies with the platelet-activating factor antagonist, CV3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for Measuring CV 3988 Concentration in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
CV 3988 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document provides a detailed protocol for the determination of this compound in plasma samples using a modern, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Additionally, it outlines the key signaling pathways modulated by this compound for a comprehensive understanding of its mechanism of action.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | To be determined experimentally (precursor/product ions) |
| MRM Transition (Internal Standard) | To be determined experimentally (e.g., this compound-d4) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within ±15% of nominal concentration |
Experimental Protocols
I. Plasma Sample Preparation (Protein Precipitation)
This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from plasma samples.
Materials:
-
Human plasma (or other species as required)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of blank plasma with the appropriate concentration of this compound standard for calibration curve and quality control (QC) samples.
-
Add 10 µL of the Internal Standard working solution to all samples, standards, and QCs.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex briefly and centrifuge at 3,000 x g for 5 minutes.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
II. LC-MS/MS Analysis
This section provides a general procedure for the analysis of this compound by LC-MS/MS. Instrument parameters should be optimized for the specific mass spectrometer used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and the internal standard. These transitions need to be determined by infusing the pure compounds into the mass spectrometer.
-
Collision Gas: Argon
-
Data Analysis: Integrate the peak areas of the MRM transitions and calculate the concentration of this compound using a calibration curve constructed from the standards.
Signaling Pathways and Experimental Workflows
Platelet-Activating Factor Receptor (PAFR) Signaling
This compound acts as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor that, upon activation by PAF, can couple to multiple G-protein subtypes, including Gq, Gi, and G12/13, leading to the activation of distinct downstream signaling cascades.
Gq-Mediated Signaling Pathway
Activation of the Gq pathway by PAFR leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Gi-Mediated Signaling Pathway
The Gi-coupled pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).
G12/13-Mediated Signaling Pathway
Coupling of PAFR to G12/13 proteins leads to the activation of the small GTPase RhoA, which plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.
Experimental Workflow for this compound Quantification in Plasma
The following diagram illustrates the overall workflow from plasma sample collection to data analysis for the quantification of this compound.
Application Notes and Protocols: Immunohistochemistry Staining for PAF Receptor with CV-3988 as a Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, allergic reactions, and oncogenesis.[1] Its involvement in numerous disease states makes it a significant target for therapeutic intervention. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of the PAF receptor in tissue samples, providing valuable insights into its role in disease pathology.
CV-3988 is a specific and competitive antagonist of the PAF receptor, structurally similar to PAF, which allows it to bind to the receptor and block the binding of the natural ligand.[2][3] This blocking capability can be leveraged in IHC experiments to validate the specificity of PAF receptor antibodies and to investigate the functional significance of receptor expression. By pre-incubating tissue sections with CV-3988, the specific binding of the primary antibody to the PAF receptor should be significantly reduced or eliminated, thereby confirming that the observed staining is indeed due to the target receptor.
These application notes provide a detailed protocol for the immunohistochemical staining of the PAF receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections, incorporating the use of CV-3988 as a specific blocker.
Signaling Pathway of the PAF Receptor
The binding of Platelet-Activating Factor (PAF) to its receptor (PAFR), a G-protein coupled receptor, triggers a cascade of intracellular signaling events. This activation involves multiple G proteins, including Gq, Gi, and G12/13, leading to the stimulation of various effector enzymes such as phospholipases C, D, and A2.[1][4] The activation of these pathways results in the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). These signaling events ultimately regulate a wide range of cellular responses, including inflammation, cell proliferation, and apoptosis.[5][6]
Experimental Workflow for IHC Staining with Blocker
The experimental workflow involves preparing the tissue sections, performing the immunohistochemical staining with and without the CV-3988 blocker, and subsequent analysis of the results. The blocking step with CV-3988 is crucial for validating the specificity of the antibody.
Detailed Experimental Protocols
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-PAF Receptor antibody (validated for IHC)
-
CV-3988 (PAF receptor antagonist)[2]
-
Phosphate-buffered saline (PBS)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol for Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions for the primary antibody. A typical protocol is to heat at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Blocking of Non-specific Binding:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Blocking with CV-3988 (for blocking group):
-
Prepare a solution of CV-3988 in a suitable buffer (e.g., PBS). Based on its in vitro inhibitory concentrations (3 x 10⁻⁶ to 3 x 10⁻⁵ M), a starting concentration of 10-50 µM is recommended for the blocking step.[3] The optimal concentration should be determined empirically.
-
Incubate one set of slides (the "blocking group") with the CV-3988 solution for 60 minutes at room temperature.
-
For the control group, incubate a parallel set of slides with the buffer alone for the same duration.
-
-
Primary Antibody Incubation:
-
Without rinsing, apply the primary anti-PAF receptor antibody (diluted in blocking buffer according to the manufacturer's datasheet) to all slides.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply the DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) and xylene.
-
Mount with a permanent mounting medium.
-
Data Presentation and Analysis
Quantitative analysis of IHC staining can provide objective data to assess the effectiveness of the CV-3988 blocker. This can be achieved through digital image analysis software that measures staining intensity and the percentage of positive cells.
Table 1: Hypothetical Quantitative Analysis of PAF Receptor Staining Intensity
| Treatment Group | Mean Staining Intensity (Optical Density) | Standard Deviation | P-value |
| Control (No Blocker) | 0.45 | 0.08 | <0.001 |
| CV-3988 (50 µM) | 0.05 | 0.02 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Quantification of PAF Receptor Positive Cells
| Treatment Group | Percentage of Positive Cells (%) | Standard Deviation | P-value |
| Control (No Blocker) | 85 | 12 | <0.001 |
| CV-3988 (50 µM) | 5 | 3 |
This table presents hypothetical data for illustrative purposes.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Inadequate blocking; primary antibody concentration too high. | Increase blocking time or use a different blocking reagent; optimize primary antibody dilution. |
| Weak or no staining | Ineffective antigen retrieval; inactive primary antibody. | Optimize antigen retrieval method (buffer, time, temperature); use a fresh or different primary antibody. |
| Incomplete blocking | CV-3988 concentration too low or incubation time too short. | Increase the concentration of CV-3988 or prolong the incubation time. |
| Non-specific staining in blocker group | Antibody cross-reactivity with other proteins. | Use a different, more specific primary antibody; validate antibody specificity using other methods (e.g., Western blot). |
Conclusion
This document provides a comprehensive protocol for the immunohistochemical staining of the PAF receptor, incorporating the use of CV-3988 as a specific blocker to validate antibody specificity. The successful implementation of this protocol will enable researchers to confidently identify and localize the PAF receptor in tissues, contributing to a better understanding of its role in health and disease. The provided diagrams and tables serve as a guide for experimental design and data presentation. It is recommended that each step of the protocol, particularly antibody and blocker concentrations, be optimized for the specific tissues and reagents being used.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Activating Factor (PAF) Receptor Antagonism Modulates Inflammatory Signaling in Experimental Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with CV 3988.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using CV-3988, a selective Platelet-Activating Factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is CV-3988 and what is its mechanism of action?
CV-3988 is a specific and competitive antagonist of the Platelet-Activating Factor Receptor (PAF-R).[1] It shares a structural similarity with PAF, which allows it to bind to the PAF-R. However, it does not activate the receptor and instead blocks the binding of PAF, thereby inhibiting its downstream signaling pathways.[1][2]
Q2: How should I store and handle CV-3988?
CV-3988 is typically supplied as a solid powder. For long-term storage (months to years), it should be kept at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] The product is generally stable at ambient temperature for several weeks, making it suitable for standard shipping conditions.[1]
Q3: In what solvent should I dissolve CV-3988?
CV-3988 is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q4: I observed precipitation when diluting my CV-3988 stock solution in aqueous media. What should I do?
Precipitation of hydrophobic compounds like CV-3988 upon dilution of a concentrated DMSO stock into an aqueous buffer or cell culture medium is a common issue.[3][4] Here are some steps to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of aqueous solution. Instead, perform serial dilutions in your experimental buffer or medium.
-
Vortexing/Mixing: After adding the CV-3988 stock solution to the aqueous medium, ensure rapid and thorough mixing by vortexing or gentle swirling to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.[5]
-
Warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the CV-3988 stock can sometimes improve solubility.[5]
-
Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration initial stock solution in DMSO.[3]
-
Solvent Check: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts.[6]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Platelet Aggregation Inhibition Assays
Inconsistent results in platelet aggregation inhibition experiments are a frequent challenge. Several factors can contribute to this variability.
| Potential Cause | Troubleshooting Recommendation |
| Pre-analytical Variables | Anticoagulant: The choice and concentration of anticoagulant can affect platelet function. 3.8% sodium citrate is commonly used.[7][8] Platelet Count: Standardize the platelet count in your platelet-rich plasma (PRP) for all experiments.[8] Sample Handling: Minimize mechanical stress on platelets during blood collection and processing to avoid premature activation.[9] |
| Experimental Conditions | Temperature: Maintain a consistent temperature (typically 37°C) throughout the assay, as temperature fluctuations can impact platelet function.[7][8] pH: Ensure the pH of your buffers and final reaction mixture is within the physiological range.[8] Incubation Time: Optimize and standardize the pre-incubation time of platelets with CV-3988 before adding the PAF agonist. |
| Reagent Issues | Agonist Concentration: Use a concentration of PAF that induces a submaximal aggregation response to accurately measure inhibition.[7] Lot-to-Lot Variability: Be aware of potential lot-to-lot variability in CV-3988, which can affect its potency.[10][11][12] It is advisable to test each new lot to ensure consistency. |
Issue 2: Lower than Expected Potency of CV-3988
If CV-3988 appears less potent than anticipated, consider the following factors.
| Potential Cause | Troubleshooting Recommendation |
| Compound Degradation | Improper Storage: Ensure CV-3988 has been stored correctly at -20°C and protected from light. Repeated Freeze-Thaw Cycles: Aliquot the stock solution to avoid multiple freeze-thaw cycles which can degrade the compound.[6] |
| Experimental System | Species Differences: The affinity of CV-3988 for the PAF receptor can vary between species.[13] Cell Health: Ensure the cells or platelets used in the assay are healthy and responsive. |
| Presence of "PAF-like" Lipids | In some in vivo or complex in vitro models, the presence of oxidized phospholipids that can also act as PAF receptor agonists might compete with CV-3988, leading to a perceived decrease in potency.[14] |
Quantitative Data Summary
The following tables summarize key quantitative data for CV-3988.
Table 1: Inhibitory Concentration (IC50) of CV-3988 on [3H]-PAF Binding
| Species | IC50 (M) |
| Rabbit | 7.9 x 10⁻⁸ |
| Human | 1.6 x 10⁻⁷ |
| Guinea-pig | 1.8 x 10⁻⁷ |
| Data from Terashita et al. (1985)[13] |
Table 2: Inhibition of PAF-induced Platelet Aggregation in Rabbit Platelets
| CV-3988 Concentration (M) | Inhibition of Aggregation (%) |
| 3 x 10⁻⁶ | Partial Inhibition |
| 3 x 10⁻⁵ | Complete Inhibition |
| Data from Terashita et al. (1983)[15] |
Experimental Protocols
Protocol: In Vitro Inhibition of PAF-induced Platelet Aggregation
This protocol describes a method to assess the inhibitory effect of CV-3988 on PAF-induced platelet aggregation using light transmission aggregometry.
Materials:
-
CV-3988
-
Platelet-Activating Factor (PAF)
-
Dimethyl Sulfoxide (DMSO)
-
Human whole blood
-
3.8% Sodium Citrate
-
Phosphate-Buffered Saline (PBS)
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP) without disturbing the buffy coat.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Preparation of Reagents:
-
Prepare a stock solution of CV-3988 in DMSO (e.g., 10 mM).
-
Prepare a stock solution of PAF in a suitable buffer (e.g., PBS with 0.1% BSA).
-
Prepare serial dilutions of CV-3988 in your assay buffer. Ensure the final DMSO concentration in the assay is below 0.5%.
-
-
Aggregation Assay:
-
Adjust the platelet count of the PRP with PPP if necessary.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation). Use a cuvette with PPP to set 100% aggregation.
-
Add different concentrations of CV-3988 or vehicle (DMSO) to the PRP and incubate for a standardized time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add a pre-determined concentration of PAF to induce platelet aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of CV-3988 compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of CV-3988 to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of the PAF Receptor and Inhibition by CV-3988
Caption: PAF-R signaling and CV-3988 inhibition.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting inconsistent results workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. biodatacorp.com [biodatacorp.com]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lot-to-Lot Variation in Adeno-Associated Virus Serotype 9 (AAV9) Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing CV 3988 concentration for in vitro experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of CV 3988 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3] It functions by competitively inhibiting the binding of PAF to its G-protein coupled receptor, thereby blocking downstream signaling pathways that lead to platelet aggregation, inflammation, and other PAF-mediated responses.[2][4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound can be dissolved in Dimethyl sulfoxide (DMSO). For most stock solutions, concentrations of 5 mM, 10 mM, or 20 mM in DMSO are achievable.
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. For short-term storage, it can be kept at 4°C for up to two years. In solvent, it is recommended to store at -80°C for up to six months or at -20°C for one month. The product is stable at room temperature for a few days during shipping.[6]
Q4: Is this compound specific to the PAF receptor?
A4: Yes, studies have shown that this compound is a specific inhibitor of PAF. It does not inhibit platelet aggregation induced by other agonists such as arachidonic acid, ADP, collagen, or the calcium ionophore A-23187 at concentrations where it effectively blocks PAF-induced aggregation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of PAF-induced activity | Incorrect Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Refer to the "Effective Concentrations of this compound in vitro" table below for recommended starting concentrations. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay. |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound has been stored according to the recommended conditions (-20°C for long-term). Prepare fresh stock solutions in DMSO. | |
| High PAF Concentration: The concentration of PAF used to induce a response may be too high, overcoming the competitive antagonism of this compound. | Optimize the PAF concentration to the lowest level that gives a robust and reproducible response. This will increase the apparent potency of the antagonist. | |
| Inconsistent results between experiments | Variable Cell Density: Fluctuations in cell numbers can lead to variability in the magnitude of the PAF-induced response and its inhibition. | Standardize cell seeding and counting procedures to ensure consistent cell density across all experiments. |
| Pre-incubation Time: Insufficient pre-incubation time with this compound before PAF stimulation may not allow for complete receptor binding. | Pre-incubate the cells with this compound for a standardized period (e.g., 15-30 minutes) before adding PAF. Optimize this pre-incubation time for your specific cell type. | |
| Solvent Effects: High concentrations of the solvent (DMSO) may affect cell viability or function. | Ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) and consistent across all wells, including controls. | |
| Apparent Cytotoxicity | High Concentration of this compound: Although specific, high concentrations of any compound can lead to off-target effects and cytotoxicity. | Determine the cytotoxic profile of this compound in your specific cell line using a standard viability assay (e.g., MTT, Trypan Blue). Use concentrations well below the cytotoxic threshold for your experiments. |
| Contamination: Microbial contamination can lead to cell death and confound experimental results. | Maintain sterile cell culture techniques. Regularly check cultures for any signs of contamination. |
Data Summary
Table 1: Effective Concentrations of this compound in vitro
| Application | Organism/Cell Type | Effective Concentration (M) | Reference |
| Inhibition of PAF-induced platelet aggregation | Rabbit Platelets | 3 x 10-6 to 3 x 10-5 | [7] |
| Inhibition of [3H]-PAF binding to platelets (IC50) | Rabbit Platelets | 7.9 x 10-8 | [8] |
| Inhibition of [3H]-PAF binding to platelets (IC50) | Human Platelets | 1.6 x 10-7 | [8] |
| Inhibition of [3H]-PAF binding to platelets (IC50) | Guinea Pig Platelets | 1.8 x 10-7 | [8] |
| Ki for [3H]-PAF binding | Rabbit Platelets | 1.2 x 10-7 | [8] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation using light transmission aggregometry.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Draw whole blood from a healthy donor into a tube containing 3.2% sodium citrate as an anticoagulant. b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. c. Carefully collect the upper PRP layer. d. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which will be used as a blank.
2. Assay Procedure: a. Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary. b. Pre-warm the PRP samples to 37°C. c. Add the desired concentration of this compound (dissolved in DMSO) or vehicle control (DMSO) to the PRP and incubate for 15-30 minutes at 37°C. d. Place the cuvette with the PRP sample into the aggregometer and establish a baseline reading. e. Add a pre-determined concentration of PAF to induce platelet aggregation. f. Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis: a. The percentage of aggregation is calculated based on the difference in light transmission between the PRP (0% aggregation) and PPP (100% aggregation). b. Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: PAF Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound's effect on platelet aggregation.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. The platelet activating factor (PAF) signaling cascade in systemic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 6. medkoo.com [medkoo.com]
- 7. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of CV 3988 in cell-based assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of CV 3988 in cell-based assays.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments with this compound.
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: I am observing a significant decrease in cell viability in my assay at concentrations of this compound where I expect to see specific PAF receptor antagonism. Is this an expected off-target effect?
Answer: While this compound is a specific PAF receptor antagonist, high concentrations may lead to off-target cytotoxicity. The lipophilic nature of this compound, owing to its octadecylcarbamoyloxy side chain, may contribute to non-specific interactions with cell membranes at elevated concentrations, potentially leading to membrane disruption and cytotoxicity.
Troubleshooting Steps:
-
Confirm On-Target Potency: Ensure that the concentrations of this compound you are using are appropriate for PAF receptor antagonism in your specific cell system. The reported Ki for this compound is 0.872 μM[1]. Inhibition of PAF-induced platelet aggregation is observed in the range of 3 x 10⁻⁶ to 3 x 10⁻⁵ M[2].
-
Perform a Dose-Response Curve for Cytotoxicity: To determine the cytotoxic threshold of this compound in your cell line, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a broad range of this compound concentrations. This will help you establish a therapeutic window where you can study PAF receptor antagonism without confounding cytotoxic effects.
-
Optimize Incubation Time: Shortening the incubation time with this compound may reduce cytotoxicity while still allowing for sufficient PAF receptor antagonism.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is not contributing to cytotoxicity.
-
Consider a Different PAF Receptor Antagonist: If cytotoxicity remains an issue, consider using a structurally different PAF receptor antagonist to confirm that the observed effects are due to PAF receptor blockade and not an off-target effect of this compound.
Issue 2: Inconsistent or Non-Reproducible Results
Question: My results with this compound are highly variable between experiments. What could be the cause?
Answer: Inconsistent results can stem from various factors related to the compound, the cells, or the assay procedure. Given that this compound is a lipid-based inhibitor, its handling and solubility can be critical for reproducibility.
Troubleshooting Steps:
-
Ensure Proper Solubilization: this compound is a lipophilic molecule. Ensure it is fully dissolved in the appropriate solvent before diluting it in your assay medium. Incomplete solubilization can lead to inconsistent concentrations in your experiments.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to stimuli and inhibitors. Regularly check for mycoplasma contamination.
-
Consistent Cell Seeding: Uneven cell plating can lead to significant variability. Ensure a homogenous cell suspension and use appropriate plating techniques to minimize edge effects.
-
Reagent Quality and Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture, to prevent degradation. Use fresh dilutions for each experiment.
-
Assay Controls: Include appropriate positive and negative controls in every experiment. A positive control for PAF receptor activation (e.g., PAF) and a vehicle control are essential.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor[2]. Its primary on-target effect is the inhibition of signaling pathways activated by PAF. This includes blocking PAF-induced platelet aggregation and hypotension[2]. It does not inhibit aggregation induced by other agonists like arachidonic acid, ADP, or collagen[2].
Q2: What are the potential off-target effects of this compound that I should be aware of in my cell-based assays?
A2: While generally specific, some potential off-target effects of this compound have been reported, particularly at higher concentrations. These include:
-
Slight Hemolysis: In human studies, high intravenous doses of this compound were associated with small, clinically insignificant changes in plasma hemoglobin and haptoglobin, suggesting a slight hemolytic effect. The exact mechanism is not well-defined but may relate to the compound's lipid-like structure interacting with red blood cell membranes.
-
Direct Effects on Platelets and Blood Pressure: In some animal models, this compound itself was observed to cause a decrease in platelet count and blood pressure, independent of PAF receptor antagonism. The mechanism for this is not fully elucidated but may involve direct interactions with cellular or vascular components.
Q3: Can this compound interfere with my assay readout?
A3: As a lipophilic molecule, this compound has the potential to interfere with certain assay technologies. For example, at high concentrations, it could potentially interact with fluorescent dyes or substrates used in some cell viability or signaling assays. It is always recommended to include a "compound only" control (this compound in assay medium without cells) to check for any direct interference with the assay's detection method.
Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A4: To differentiate between on-target and off-target effects, consider the following experimental design strategies:
-
Use a Rescue Experiment: If the effect of this compound is on-target (i.e., due to PAF receptor blockade), you should be able to "rescue" the phenotype by adding an excess of the agonist (PAF).
-
Use a Structurally Different PAF Receptor Antagonist: If a different PAF receptor antagonist with a distinct chemical structure produces the same biological effect, it is more likely to be an on-target effect.
-
Use a PAF Receptor Knockdown/Knockout Cell Line: The most definitive way to confirm an on-target effect is to show that the effect of this compound is absent in cells lacking the PAF receptor.
-
Dose-Response Analysis: On-target effects are typically observed at concentrations consistent with the compound's known potency (Ki or IC50), while off-target effects often occur at much higher concentrations.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 0.872 µM | Not specified | [1] |
| Inhibition of PAF-induced platelet aggregation | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Rabbit platelets | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Hemolysis Assay
This protocol is to assess the potential hemolytic activity of this compound.
Materials:
-
This compound
-
Freshly collected whole blood with anticoagulant (e.g., heparin or citrate)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
96-well round-bottom plate
-
Centrifuge with a plate rotor
-
Plate reader
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs three times with PBS, centrifuging and aspirating the supernatant each time. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Preparation: Prepare serial dilutions of this compound in PBS.
-
Assay Setup: In a 96-well plate, add 100 µL of each this compound dilution. Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100).
-
Incubation: Add 100 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizations
Caption: On-target effect of this compound on the PAF receptor signaling pathway.
Caption: Experimental workflow to investigate potential off-target effects of this compound.
References
How to minimize variability in CV 3988 in vivo studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CV 3988 in in vivo studies. Our resources are designed to help you minimize variability and ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in in vivo research.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R).[1][2] It shares a structural similarity with PAF, allowing it to bind to the PAF-R without activating it. This binding competitively inhibits PAF from binding to its receptor, thereby blocking the downstream signaling pathways that lead to various physiological responses, including platelet aggregation, inflammation, and hypotension.[1]
Q2: What are the most common in vivo effects observed with this compound administration?
A2: In animal models, this compound has been shown to dose-dependently inhibit PAF-induced hypotension and thrombocytopenia (a decrease in platelet count).[2][3] At higher doses, this compound itself may cause a transient fall in blood pressure and platelet count in some species.[3] It has also been shown to attenuate the effects of endotoxin-induced shock but not hemorrhagic shock.[1]
Q3: What is the recommended vehicle for dissolving and administering this compound in vivo?
A3: For intravenous (IV) administration, this compound can be dissolved in saline. In some studies, it has been initially dissolved in a small amount of ethanol, which is then evaporated before resuspension in warm saline to ensure complete dissolution.[4] It is crucial to ensure the final solution is clear and free of particulates before administration.
Q4: Are there known species-specific differences in the response to this compound?
A4: Yes, the effects of this compound can vary between different animal species and even between different strains of the same species. For instance, the efficacy of this compound in suppressing anaphylactic shock has been shown to differ markedly among various mouse strains. This highlights the importance of selecting the appropriate animal model and strain for your specific research question and conducting pilot studies to determine the optimal dose.
Q5: What are potential off-target effects or toxicities associated with this compound?
A5: While generally considered a specific PAF-R antagonist, high doses of this compound have been reported to have some agonist-like effects in rats, causing a temporary drop in blood pressure and platelet count.[3] In human studies, high intravenous doses were associated with slight, clinically insignificant hemolysis.[5][6] Researchers should carefully monitor animals for any adverse reactions, especially when using higher dose ranges.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of PAF-induced effects (e.g., hypotension, thrombocytopenia) | 1. Inadequate Dose: The dose of this compound may be too low to effectively antagonize the amount of PAF being administered or endogenously produced. 2. Improper Drug Preparation/Administration: this compound may not have been fully dissolved, or the intravenous injection may have been improperly administered (e.g., subcutaneous instead of intravenous). 3. Animal Strain Variability: The chosen animal strain may be less sensitive to PAF or the inhibitory effects of this compound. 4. Tachyphylaxis: Repeated administration of PAF can lead to a diminished response (tachyphylaxis), making it difficult to assess the inhibitory effect of this compound. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose of this compound in your specific animal model and experimental conditions. 2. Verify Formulation and Injection Technique: Ensure this compound is completely dissolved in the appropriate vehicle. Confirm proper intravenous injection technique. For tail vein injections in rodents, warming the tail can aid in vasodilation and improve injection accuracy. 3. Review Literature for Strain Selection: Consult literature to determine if the chosen animal strain is appropriate for PAF-related studies. Consider using a different, more sensitive strain if necessary. 4. Control for Tachyphylaxis: If repeated PAF challenges are necessary, ensure there is a sufficient washout period between administrations to allow for the system to return to baseline. |
| Unexpected Animal Mortality or Severe Adverse Reactions | 1. High Dose of this compound: As mentioned, high doses of this compound can have agonist-like effects, leading to significant drops in blood pressure and platelet count. 2. Vehicle Toxicity: The vehicle used to dissolve this compound, especially if it contains solvents other than saline, may be causing toxicity. 3. Synergistic Effects with Anesthesia: The anesthetic agent used may be potentiating the cardiovascular effects of this compound or PAF. | 1. Reduce this compound Dose: If mortality is observed, reduce the dose of this compound in subsequent experiments. 2. Use a Tolerated Vehicle: Whenever possible, use saline as the vehicle. If other solvents are necessary, ensure they are used at concentrations well below their known toxicity limits.[7] 3. Anesthesia Considerations: Choose an anesthetic with minimal cardiovascular effects. Monitor vital signs closely throughout the experiment. |
| High Variability in Baseline Physiological Parameters (e.g., Blood Pressure, Platelet Count) | 1. Animal Stress: Stress from handling, restraint, or the experimental environment can significantly impact cardiovascular parameters. 2. Inconsistent Acclimation Period: Insufficient or inconsistent acclimation of animals to the laboratory and experimental procedures can lead to variable baseline readings. 3. Technical Variability: Inconsistent measurement techniques (e.g., blood pressure cuff placement, blood sampling method) can introduce variability. | 1. Minimize Animal Stress: Handle animals gently and consistently. Acclimate them to restraint devices and experimental procedures over several days before the study begins. 2. Standardize Acclimation: Ensure all animals undergo the same acclimation protocol for the same duration. 3. Standardize Measurement Techniques: Develop and adhere to a strict standard operating procedure (SOP) for all physiological measurements. Ensure all personnel are proficient in these techniques. |
Data Presentation
The following tables summarize quantitative data from in vivo studies with this compound, providing a reference for expected dose-dependent effects.
Table 1: Dose-Dependent Inhibition of PAF-Induced Hypotension by this compound in Anesthetized Rats
| This compound Dose (mg/kg, i.v.) | PAF Dose (µg/kg, i.v.) | Inhibition of Hypotensive Response (%) | Reference |
| 1 | 0.1 - 1.0 | Dose-dependent inhibition observed | [2] |
| 10 | 0.1 - 1.0 | Significant dose-dependent inhibition | [2] |
| 10 | 3.0 | Attenuation of mean arterial pressure drop | [1] |
Table 2: Effect of this compound on Platelet Count in Response to PAF or Collagen in Rabbits and Rats
| Animal Model | Inducing Agent (Dose, i.v.) | This compound Dose (mg/kg, i.v.) | Effect on Platelet Count | Reference |
| Anesthetized Rabbit | PAF (150 ng/kg) | Not specified | Dose-dependent inhibition of thrombocytopenia | [3] |
| Anesthetized Rabbit | Collagen (40 µg/kg) | 5 | 62% inhibition of the fall in platelet count | [3] |
| Rat | Collagen (40 µg/kg) | Not specified | Dose-dependent inhibition of the fall in platelet count (short-lived) | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Inhibition of PAF-Induced Hypotension in Anesthetized Rats
1. Animal Preparation:
- Use male Sprague-Dawley rats (250-350 g).
- Anesthetize the rats with a suitable anesthetic (e.g., pentobarbitone or halothane).
- Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring.
- Implant a catheter into the jugular vein for intravenous administration of PAF and this compound.
2. This compound Preparation and Administration:
- Prepare a stock solution of this compound in saline. If solubility is an issue, it can be initially dissolved in a minimal amount of ethanol, which is then evaporated under a stream of nitrogen gas, followed by reconstitution in warm (approximately 50°C) sterile saline.
- Administer the desired dose of this compound (e.g., 1 or 10 mg/kg) as a slow intravenous bolus via the jugular vein catheter.
3. PAF Challenge:
- Prepare a stock solution of Platelet-Activating Factor (PAF) in a suitable vehicle (e.g., saline containing 0.25% bovine serum albumin).
- Five minutes after the administration of this compound or vehicle control, administer a bolus of PAF (e.g., 0.1 to 1.0 µg/kg) through the jugular vein catheter.
4. Data Collection and Analysis:
- Continuously record the mean arterial pressure (MAP) throughout the experiment.
- Calculate the maximum decrease in MAP following the PAF challenge.
- Express the inhibitory effect of this compound as the percentage reduction in the PAF-induced hypotensive response compared to the vehicle-treated control group.
Protocol 2: Assessment of this compound on Platelet Aggregation in Rabbits
1. Animal Preparation:
- Use anesthetized rabbits.
- Implant a catheter into a marginal ear vein for intravenous administration.
- Implant a catheter into the central ear artery for blood sampling.
2. This compound Administration:
- Prepare this compound as described in Protocol 1.
- Administer the desired dose of this compound (e.g., 5 mg/kg) as a slow intravenous bolus.
3. Induction of Platelet Aggregation:
- Administer an intravenous bolus of a platelet-aggregating agent such as PAF (e.g., 150 ng/kg) or collagen (e.g., 40 µg/kg) a few minutes after this compound or vehicle administration.
4. Blood Sampling and Platelet Counting:
- Collect blood samples from the arterial catheter at baseline and at various time points after the administration of the aggregating agent.
- Use an appropriate anticoagulant (e.g., EDTA).
- Determine the platelet count using an automated hematology analyzer or a hemocytometer.
5. Data Analysis:
- Calculate the percentage change in platelet count from baseline at each time point.
- Compare the extent of thrombocytopenia between the this compound-treated group and the vehicle-treated control group to determine the inhibitory effect of this compound.
Visualizations
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PAF to its G-protein coupled receptor (PAF-R), and the point of inhibition by this compound.
Experimental Workflow for an In Vivo this compound Study
This diagram outlines the key steps in a typical in vivo experiment designed to test the efficacy of this compound.
References
- 1. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
CV 3988 stability in different cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CV 3988 in cell culture experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It is a synthetic compound with structural similarity to PAF, which allows it to bind to the PAF receptor with high affinity, thereby blocking the downstream signaling cascade initiated by PAF.[1] This inhibition prevents various cellular responses mediated by PAF, such as platelet aggregation, inflammation, and changes in vascular permeability.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound should be stored as a dry powder at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] Stock solutions can be prepared by dissolving the compound in an appropriate organic solvent such as DMSO or ethanol. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM in DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in the desired cell culture medium immediately before use.
Q3: What is the stability of this compound in different cell culture media like DMEM and RPMI-1640?
Currently, there is limited publicly available data specifically detailing the stability and half-life of this compound in common cell culture media such as DMEM or RPMI-1640. As a phospholipid ether analog, its stability in aqueous solutions like cell culture media may be influenced by factors such as pH, temperature, and the presence of serum proteins. To ensure the compound's activity throughout an experiment, it is best practice to add freshly diluted this compound to the cell culture medium at the start of the treatment period. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on PAF-induced cellular responses.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Ensure that the this compound was stored correctly as a dry powder and that stock solutions were prepared and stored as recommended to prevent degradation. Use a fresh aliquot of the stock solution for your experiment.
-
-
Possible Cause 2: Insufficient Concentration.
-
Troubleshooting Step: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and PAF stimulation level.
-
-
Possible Cause 3: Timing of Treatment.
-
Troubleshooting Step: For competitive antagonism, pre-incubating the cells with this compound for a period (e.g., 30-60 minutes) before adding the PAF stimulus is often necessary to allow for receptor binding.
-
-
Possible Cause 4: PAF Receptor Expression.
-
Troubleshooting Step: Verify that your cell line expresses the PAF receptor at sufficient levels. This can be checked through techniques like RT-PCR, western blotting, or flow cytometry.
-
Issue 2: I am observing cytotoxicity or other off-target effects at higher concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess its effect on cell viability.
-
-
Possible Cause 2: Compound-Specific Cytotoxicity.
-
Troubleshooting Step: Determine the cytotoxic concentration of this compound for your specific cell line by performing a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of concentrations. Select a working concentration that effectively inhibits PAF signaling without significantly impacting cell viability.
-
Issue 3: The this compound is precipitating in my cell culture medium.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Step: this compound is a lipophilic molecule. Ensure that the stock solution is fully dissolved before diluting it into the aqueous cell culture medium. When diluting, add the stock solution to the medium while vortexing or gently mixing to facilitate dispersion. Avoid preparing large volumes of diluted compound that may need to be stored.
-
-
Possible Cause 2: Interaction with Media Components.
-
Troubleshooting Step: Some components of serum-free media or supplements may interact with the compound, leading to precipitation. If using a complex or custom medium, try preparing the final dilution in a simpler basal medium (e.g., DMEM) with serum first to see if the issue persists.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Inhibition of PAF-Induced Cellular Response
-
Cell Seeding: Seed the cells of interest in a suitable culture plate (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Pre-treatment with this compound:
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired pre-treatment time (e.g., 1 hour) at 37°C in a CO2 incubator.
-
-
Stimulation with PAF:
-
Prepare a solution of Platelet-Activating Factor (PAF) in cell culture medium at the desired final concentration.
-
Add the PAF solution to the wells already containing this compound or the vehicle. Also, include a negative control (cells treated with vehicle only and no PAF) and a positive control (cells treated with vehicle and PAF).
-
Incubate for the desired stimulation time, which will depend on the specific cellular response being measured (e.g., 15 minutes for signaling pathway activation, 24 hours for cytokine production).
-
-
Endpoint Analysis: After the incubation period, process the cells for the appropriate downstream analysis, such as:
-
Cell Viability Assays: (e.g., MTT, WST-1) to assess cytotoxicity.
-
ELISA: to measure the secretion of cytokines or other signaling molecules.
-
Western Blotting: to analyze the phosphorylation status of key signaling proteins.
-
Calcium Imaging: to measure intracellular calcium mobilization.
-
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Parameter | Value/Recommendation |
| Molecular Formula | C28H53N2O7PS |
| Molecular Weight | 592.77 g/mol |
| CAS Number | 85703-73-7 |
| Physical Form | Solid Powder |
| Recommended Solvents | DMSO, Ethanol |
| Dry Powder Storage | Short-term (days-weeks): 0-4°CLong-term (months-years): -20°C |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots |
| Working Solution Stability | Prepare fresh for each experiment |
Mandatory Visualizations
Caption: Mechanism of this compound action on the PAF signaling pathway.
Caption: General experimental workflow for studying this compound effects.
References
Identifying and mitigating potential CV 3988 cytotoxicity.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CV 3988. The information is designed to help identify and mitigate potential cytotoxicity and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2][3] It is a structural analog of PAF, allowing it to bind to the PAFR with high affinity (Ki = 0.872 μM) without initiating the downstream signaling cascade.[2] By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks PAF-induced biological responses, such as platelet aggregation, inflammation, and hypotension.[3][4]
Q2: Is this compound expected to be cytotoxic?
Direct, publicly available data on the general cytotoxicity of this compound across various cell lines is limited. Its primary function is receptor antagonism, which is not typically associated with direct cell killing. However, like any bioactive small molecule, it can exhibit cell-type specific effects or cytotoxicity at high concentrations. In human studies, this compound was generally well-tolerated when administered intravenously, with only slight, clinically insignificant hemolysis observed at higher doses.[5][6]
Q3: My cells are showing signs of distress after treatment with this compound. Is this cytotoxicity?
While direct cytotoxicity is possible, other factors could be contributing to the observed cellular stress. Consider the following possibilities:
-
PAF-Dependent Cell Lines: If your cells rely on endogenous PAF signaling for survival or proliferation, introducing a PAFR antagonist like this compound could lead to anti-proliferative or pro-apoptotic effects that may be misinterpreted as non-specific cytotoxicity.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations. It is crucial to run a vehicle control (cells treated with the same concentration of solvent alone) to distinguish the effects of the compound from the solvent.
-
Assay Interference: The chemical structure of this compound might interfere with the reagents or detection methods of certain cytotoxicity assays. For example, it could interact with colorimetric or fluorometric dyes, leading to false-positive or false-negative results.
Q4: At what concentrations is this compound effective as a PAF antagonist?
The effective concentration of this compound for PAF antagonism is dependent on the experimental system. In vitro studies have shown inhibition of PAF-induced rabbit platelet aggregation at concentrations ranging from 3 µM to 30 µM.[3] In vivo, intravenous administration of 1 to 10 mg/kg has been shown to inhibit PAF-induced hypotension in rats.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced cell viability at all tested concentrations, including very low ones. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the known toxic threshold for your cell line (typically <0.5%). Run a vehicle control. |
| Cloudiness or visible precipitate in the culture media after adding this compound. | Poor compound solubility. | Prepare a higher concentration stock solution and use a smaller volume to dose the media. Visually inspect the media under a microscope for precipitates. Consider using a non-toxic solubilizing agent, but validate its effects on your cells first. |
| Inconsistent results between replicate wells or experiments. | Uneven compound distribution due to poor mixing or precipitation. | After adding this compound to the media, mix thoroughly by gentle pipetting or swirling before dispensing into wells. Pre-mix the compound in a larger volume of media before adding to the plate. |
| Assay results suggest cytotoxicity, but microscopy shows healthy cell morphology. | Assay interference. | Use an orthogonal method to confirm cytotoxicity. For example, if a metabolic assay (like MTT) suggests toxicity, confirm with a membrane integrity assay (like LDH or Trypan Blue) or a caspase-based apoptosis assay. |
| Cell growth is inhibited, but no signs of cell death (e.g., membrane blebbing, detachment) are observed. | Anti-proliferative effect due to PAFR blockade. | This may be the intended biological effect in your system. Assess cell cycle progression (e.g., via flow cytometry) or proliferation markers (e.g., Ki67 staining) to distinguish from cytotoxicity. |
Quantitative Data Summary
The following table summarizes the known effective concentrations of this compound for its PAF antagonist activity based on published literature. Researchers should use this as a starting point for their own dose-response experiments.
| Experimental System | Effect Measured | Effective Concentration / Dose | Reference |
| Rabbit Platelets (in vitro) | Inhibition of PAF-induced aggregation | 3 µM - 30 µM | [3] |
| Anesthetized Rats (in vivo) | Inhibition of PAF-induced hypotension | 1 mg/kg - 10 mg/kg (i.v.) | [3] |
| Human Platelets (ex vivo) | Reduced sensitivity to PAF | 750 µg/kg - 2000 µg/kg (i.v. infusion) | [5][6] |
Experimental Protocols
Protocol: Assessing Cytotoxicity of this compound using MTT Assay
This protocol provides a standard method for evaluating the potential cytotoxicity of this compound.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM).
-
Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations. Ensure the final solvent concentration in all wells is identical and non-toxic.
-
Prepare a vehicle control (medium with the same final solvent concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Incubate for another 4-12 hours at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Competitive inhibition of the PAF signaling pathway by this compound.
Caption: Experimental workflow for assessing potential this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete PAF Receptor Antagonism with CV-3988
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CV-3988, a specific and potent Platelet-Activating Factor (PAF) receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CV-3988 and how does it work?
A1: CV-3988 is a synthetic, specific antagonist of the Platelet-Activating Factor (PAF) receptor (PAF-R).[1][2] It is structurally similar to PAF, allowing it to bind to the PAF receptor with high affinity. However, unlike PAF, it does not activate the receptor. Instead, it competitively blocks PAF from binding, thereby inhibiting the downstream signaling pathways.[2]
Q2: What is the recommended concentration of CV-3988 for in vitro experiments?
A2: The effective concentration of CV-3988 can vary depending on the cell type and the specific experimental conditions. However, for inhibiting PAF-induced platelet aggregation, concentrations in the range of 3 µM to 30 µM have been shown to be effective.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store CV-3988?
A3: CV-3988 is soluble in DMSO. For long-term storage, it should be stored as a solid at -20°C. Once dissolved in DMSO, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are the appropriate controls for an experiment using CV-3988?
A4: To ensure the specificity of your results, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve CV-3988.
-
Positive Control: Treat cells with PAF alone to confirm the cellular response to PAF receptor activation.
-
CV-3988 Alone: Treat cells with CV-3988 alone to ensure it does not have any agonist or off-target effects at the concentration used.
-
Specificity Control: To confirm that the observed effects of CV-3988 are specific to the PAF receptor, you can use other signaling pathway activators (e.g., thrombin, ADP) to ensure that CV-3988 does not inhibit these pathways.[1]
Q5: How can I confirm that CV-3988 is effectively blocking the PAF receptor in my experiment?
A5: You can confirm complete PAF receptor antagonism by observing a lack of response to a subsequent high concentration of PAF after pre-treatment with CV-3988. For example, you can measure a downstream signaling event like calcium mobilization or cytokine release. If CV-3988 is effective, the PAF-induced response should be significantly attenuated or completely abolished.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete or no inhibition of PAF-induced response | CV-3988 concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and PAF concentration. |
| Insufficient pre-incubation time. | Increase the pre-incubation time of the cells with CV-3988 before adding PAF. A pre-incubation time of 15-30 minutes is generally recommended. | |
| Degradation of CV-3988. | Ensure proper storage of CV-3988 stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High concentration of PAF. | If the concentration of PAF used is too high, it may overcome the competitive antagonism of CV-3988. Consider reducing the PAF concentration. | |
| Observed cellular effects with CV-3988 alone | Off-target effects. | While CV-3988 is highly specific for the PAF receptor, off-target effects at very high concentrations cannot be entirely ruled out.[1] Lower the concentration of CV-3988 to the minimal effective dose. |
| Vehicle (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle in the cell culture medium is not toxic to the cells. Run a vehicle-only control to assess for any cellular effects. | |
| High variability between experiments | Inconsistent cell conditions. | Ensure cells are at a consistent passage number and confluency for all experiments. |
| Lot-to-lot variability of CV-3988. | If you suspect lot-to-lot variability, it is advisable to test each new lot to confirm its potency. | |
| Inconsistent reagent preparation. | Prepare fresh dilutions of CV-3988 and PAF for each experiment from properly stored stock solutions. |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the inhibitory effect of CV-3988 on PAF-induced platelet aggregation.
Materials:
-
CV-3988
-
Platelet-Activating Factor (PAF)
-
Platelet-rich plasma (PRP)
-
Aggregometer
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Prepare a stock solution of CV-3988 in DMSO.
-
Prepare serial dilutions of CV-3988 in PBS.
-
Prepare a working solution of PAF in PBS.
-
Isolate platelet-rich plasma (PRP) from fresh blood.
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of the CV-3988 dilution or vehicle (DMSO in PBS) to the PRP and incubate for a defined period (e.g., 15 minutes) at 37°C in the aggregometer.
-
Add the PAF working solution to induce platelet aggregation and record the aggregation response over time.
-
Analyze the data to determine the IC50 of CV-3988.
Quantitative Data Summary
| Parameter | Value | Reference |
| CV-3988 Ki | 0.872 µM | [2] |
| Effective in vitro concentration (platelet aggregation) | 3 - 30 µM | [1] |
| Effective in vivo dose (rat hypotension) | 1 - 10 mg/kg | [1] |
Visualizations
PAF Receptor Signaling Pathway
Caption: PAF receptor signaling cascade and the inhibitory action of CV-3988.
Experimental Workflow for Testing CV-3988 Efficacy
Caption: A typical experimental workflow for evaluating CV-3988's antagonistic activity.
References
Interpreting unexpected data from CV 3988 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CV 3988, a specific antagonist of the Platelet-Activating Factor (PAF) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the Platelet-Activating Factor (PAF) receptor. It functions by competitively inhibiting the binding of PAF to its receptor on the surface of cells, particularly platelets. This blockage prevents the initiation of downstream signaling pathways that are normally triggered by PAF, such as those leading to platelet aggregation and inflammation.
Q2: What are the most common experimental applications of this compound?
A2: this compound is widely used in both in vitro and in vivo research to investigate the physiological and pathological roles of PAF. Common applications include studying its effects on platelet aggregation, inflammation, allergic reactions, and cardiovascular conditions like hypotension and shock.
Q3: Is this compound specific to the PAF receptor?
A3: Yes, studies have shown that this compound is a specific inhibitor of PAF-induced effects. For instance, it inhibits platelet aggregation induced by PAF but does not affect aggregation stimulated by other agonists such as arachidonic acid, ADP, or collagen.[1]
Troubleshooting Guide for Unexpected Data
This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and troubleshooting steps.
Issue 1: this compound appears to be causing hypotension and/or a decrease in platelet count in our in vivo animal model.
-
Potential Cause: This is a documented, albeit unexpected, effect of this compound in some animal models, particularly in rabbits.[2] While it is a PAF antagonist, at certain concentrations and in specific species, it can exhibit agonist-like properties, leading to a drop in blood pressure and platelet count.
-
Troubleshooting Steps:
-
Review Dosage: Carefully review the dosage of this compound being administered. Consider performing a dose-response study to identify a concentration that provides PAF antagonism without inducing these side effects.
-
Species Consideration: Be aware that these effects have been noted in rabbits and agonist-like actions have been reported in rats.[2] If your experiments are in these species, these observations may be an inherent property of the compound's pharmacology in that model.
-
Control Groups: Ensure you have appropriate vehicle control groups to confirm that the observed effects are directly attributable to this compound.
-
Issue 2: We are observing slight hemolysis in our blood samples after incubation with this compound.
-
Potential Cause: A clinical study in humans reported small, clinically insignificant changes in plasma hemoglobin and serum haptoglobin at higher doses of this compound, suggesting a potential for slight hemolysis.[3] The exact mechanism for this is not fully elucidated but may be related to off-target effects at higher concentrations.
-
Troubleshooting Steps:
-
Concentration Optimization: If possible, lower the concentration of this compound to the minimum effective dose required for PAF receptor antagonism.
-
Incubation Time: Reduce the incubation time of this compound with whole blood or red blood cells to the shortest duration necessary for your experimental endpoint.
-
Hemolysis Assay: Quantify the extent of hemolysis using a standardized hemolysis assay to determine if it is within an acceptable range for your experimental interpretation.
-
Issue 3: The inhibitory effect of this compound on PAF-induced platelet aggregation is less than expected or highly variable.
-
Potential Cause: Several factors can influence the outcome of platelet aggregation assays. These can range from issues with reagent preparation and storage to the specifics of the experimental protocol and the health of the blood donor.
-
Troubleshooting Steps:
-
This compound and PAF Preparation: Ensure that both this compound and the PAF agonist are freshly prepared and stored according to the manufacturer's instructions. PAF, in particular, can be unstable.
-
Platelet-Rich Plasma (PRP) Quality: The preparation and handling of PRP are critical. Platelets can become activated during preparation, rendering them less responsive to agonists. Refer to the detailed PRP preparation protocol below.
-
Agonist Concentration: The concentration of the PAF agonist is crucial. A full dose-response curve for PAF should be established to determine the optimal concentration for your experiments.[4][5][6]
-
Donor Variability: Platelet reactivity can vary significantly between donors and can be affected by medications (e.g., NSAIDs), diet, and other factors.[7][8] Screen donors and ensure they are free of medications that affect platelet function for at least two weeks prior to blood donation.[6]
-
Data Presentation
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation by this compound
| Species | IC50 of this compound (M) |
| Rabbit | 7.9 x 10⁻⁸ |
| Human | 1.6 x 10⁻⁷ |
| Guinea-pig | 1.8 x 10⁻⁷ |
Data extracted from biochemical studies on the binding of [3H]-PAF to platelets.[9]
Table 2: Unexpected In Vivo Effects of this compound
| Species | Effect | Dosage |
| Rabbit | Hypotension and Thrombocytopenia | Not specified |
| Rat | Agonist-like actions | Not specified |
| Human | Slight hemolysis | 750 to 2,000 µg/kg (intravenous) |
Data compiled from various in vivo and clinical studies.[2][3]
Experimental Protocols
Detailed Methodology for Platelet-Rich Plasma (PRP) Preparation
This protocol is based on the double-spin method for preparing PRP for use in platelet aggregation studies.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes
-
Centrifuge
-
Sterile conical tubes
-
Sterile pipettes
Procedure:
-
First Spin (Soft Spin):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This will separate the red blood cells and white blood cells from the plasma containing the platelets.
-
-
PRP Collection:
-
Carefully aspirate the upper layer of platelet-rich plasma, avoiding the buffy coat (the thin white layer of leukocytes) and the red blood cell pellet.
-
Transfer the PRP to a new sterile conical tube.
-
-
Second Spin (Hard Spin):
-
Centrifuge the collected PRP at a higher speed (e.g., 1000 x g) for 10 minutes at room temperature. This will pellet the platelets.
-
-
Platelet-Poor Plasma (PPP) Collection:
-
The supernatant from the second spin is the platelet-poor plasma (PPP). Carefully collect the PPP and store it in a separate sterile tube. This will be used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Pellet Resuspension:
-
Gently resuspend the platelet pellet in a small, appropriate volume of PPP to achieve the desired platelet concentration for your assay.
-
Detailed Methodology for Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for performing LTA to assess the effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound solution (at desired concentrations)
-
PAF agonist solution
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
-
Baseline Calibration:
-
Place a cuvette containing PPP into the reference well of the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette containing PRP into the sample well to set the 0% light transmission baseline.
-
-
Sample Preparation:
-
Pipette the required volume of PRP into a new cuvette containing a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for the specified time according to your experimental design.
-
-
Initiating Aggregation:
-
Place the cuvette with the PRP and this compound/vehicle into the sample well of the aggregometer.
-
Start the recording and establish a stable baseline for a few minutes.
-
Add the PAF agonist to the cuvette to initiate platelet aggregation. A typical concentration range for PAF to induce aggregation is in the nanomolar range. It is recommended to perform a dose-response curve to determine the optimal concentration.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage, the slope of the aggregation curve, and the area under the curve. Compare the results from this compound-treated samples to the vehicle controls.
-
Mandatory Visualizations
Caption: PAF Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Light Transmission Aggregometry.
Caption: Troubleshooting Logic for Unexpected this compound Data.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet aggregatory response to platelet activating factor (PAF), ex vivo, and PAF-acetylhydrolase activity in patients with unstable angina: effect of c7E3 Fab (abciximab) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on CV3988 Activity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the platelet-activating factor (PAF) receptor antagonist, CV3988. The focus is on understanding and mitigating the potential impact of serum proteins on its in vitro activity.
Frequently Asked Questions (FAQs)
Q1: What is CV3988 and what is its primary mechanism of action?
CV3988 is a specific and potent antagonist of the platelet-activating factor receptor (PAF-R). It is a structural analog of PAF, allowing it to bind to the PAF-R with high affinity, thereby blocking the signaling cascade initiated by PAF. This inhibitory action has been demonstrated in various in vitro and in vivo models, where CV3988 effectively inhibits PAF-induced platelet aggregation and hypotension.[1][2][3][4]
Q2: How do serum proteins, such as albumin, generally affect the in vitro activity of small molecule drugs?
Serum proteins, particularly albumin, are known to bind to small molecule drugs, which can significantly impact their in vitro potency.[1][3][5][6] This interaction is largely governed by the physicochemical properties of the drug, such as its lipophilicity. Highly lipophilic compounds tend to bind more extensively to albumin. This binding sequesters the drug, reducing its free concentration in the assay medium and thus its availability to interact with its target. The consequence is often a rightward shift in the dose-response curve, indicating a decrease in apparent potency (a higher IC50 value).
Q3: Is CV3988 likely to be affected by the presence of serum proteins in our in vitro assays?
Q4: We are observing a lower than expected potency of CV3988 in our cell-based assay which uses fetal bovine serum (FBS). What could be the cause?
A decrease in the potency of CV3988 in the presence of FBS is a common observation for lipophilic compounds. The most likely cause is the binding of CV3988 to bovine serum albumin (BSA) and other proteins within the FBS. This reduces the free concentration of CV3988 available to interact with the PAF receptors on your cells.
Q5: How can we mitigate the impact of serum proteins on our CV3988 in vitro experiments?
To minimize the confounding effects of serum protein binding, consider the following approaches:
-
Use Serum-Free or Low-Serum Conditions: Whenever possible, conduct your experiments in serum-free media or media with a reduced serum concentration.
-
Washed Platelet Assays: For platelet aggregation studies, using washed platelets instead of platelet-rich plasma (PRP) will eliminate the majority of plasma proteins.
-
Include a Constant Concentration of Albumin: If serum is required for cell viability, consider using a consistent and defined concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA) in your assay medium. This will make your results more consistent and comparable across experiments.
-
Determine the Free Concentration: Advanced techniques such as equilibrium dialysis or ultrafiltration can be used to measure the unbound fraction of CV3988 in the presence of serum proteins. This will allow you to correlate the biological activity with the free drug concentration.
Troubleshooting Guides
Problem 1: High Variability in CV3988 IC50 Values Between Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Serum Concentration | Ensure that the percentage of serum (e.g., FBS) in your cell culture medium is kept constant across all experiments. Even small variations can alter the free fraction of CV3988. |
| Different Serum Lots | Different lots of serum can have varying protein compositions. If possible, use the same lot of serum for a complete set of experiments. If you must switch lots, it is advisable to re-validate your assay. |
| Inconsistent Cell Plating Density | Variations in cell number can lead to inconsistent results. Ensure that cells are seeded at a consistent density for each experiment. |
| Pipetting Errors | Inaccurate pipetting of CV3988 or other reagents can lead to significant variability. Use calibrated pipettes and proper pipetting techniques. |
Problem 2: No or Very Weak Inhibition by CV3988 in a Platelet Aggregation Assay Using Platelet-Rich Plasma (PRP)
| Possible Cause | Recommended Solution |
| High Protein Binding in PRP | The high concentration of albumin and other proteins in PRP can significantly reduce the free concentration of CV3988. Consider increasing the concentration range of CV3988 tested. |
| Suboptimal Agonist Concentration | The concentration of the platelet agonist (e.g., PAF) may be too high, making it difficult for CV3988 to compete effectively. Perform a dose-response curve for the agonist to determine an EC50 or EC80 concentration to use for inhibition studies. |
| Poor Solubility of CV3988 | CV3988 is a lipophilic molecule and may have poor aqueous solubility. Ensure that it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells. |
| Degradation of CV3988 | Ensure that the CV3988 stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method to assess the inhibitory activity of CV3988 on PAF-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
2. Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add a small volume of CV3988 (dissolved in a suitable solvent like DMSO) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add a pre-determined concentration of PAF (e.g., EC50) to induce platelet aggregation.
-
Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer. The increase in light transmission corresponds to platelet aggregation.
3. Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of CV3988 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the CV3988 concentration to generate a dose-response curve.
-
Determine the IC50 value of CV3988 from the dose-response curve.
Visualizations
Caption: Mechanism of action of CV3988 in inhibiting PAF-induced platelet aggregation.
Caption: General workflow for assessing CV3988 activity in a platelet aggregation assay.
Caption: The logical relationship illustrating the impact of serum proteins on CV3988 in vitro activity.
References
- 1. Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of binding of the platelet-activating factor AGEPC to platelets by the AGEPC analog rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate (CV-3988) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albumin as a drug: its biological effects beyond volume expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
CV 3988 degradation pathways and how to avoid them.
Frequently Asked Questions (FAQs)
Q1: What is the chemical stability of CV 3988 under standard laboratory conditions?
This compound is a complex molecule with several functional groups that may be susceptible to degradation under anything other than ideal conditions. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is best stored at -20°C.[1] The product is generally stable for a few weeks during standard shipping at ambient temperatures.[1]
Q2: What are the primary functional groups in this compound that I should be concerned about regarding degradation?
The structure of this compound contains four main functional groups that could be prone to degradation under certain experimental conditions:
-
Ether Linkage: Generally stable, but can be susceptible to oxidative cleavage under harsh conditions.
-
Carbamate Group: Can undergo hydrolysis, especially under basic or acidic conditions.
-
Phosphate Ester: Susceptible to hydrolysis, which can be catalyzed by acid, base, or the presence of metal ions.
-
Thiazolium Ring: This positively charged aromatic ring can be susceptible to nucleophilic attack and ring-opening, particularly at high pH.
Q3: How can I prepare a stock solution of this compound to maximize its stability?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[1] Prepare stock solutions in small aliquots to avoid repeated freeze-thaw cycles. For aqueous experiments, it is advisable to dilute the DMSO stock solution into your aqueous buffer immediately before use. Avoid prolonged storage of this compound in aqueous solutions, especially at non-neutral pH.
Troubleshooting Guide
Issue 1: Loss of compound activity or inconsistent experimental results over time.
This may indicate that this compound is degrading in your experimental system.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrolysis of the Carbamate or Phosphate Ester Group | Maintain the pH of your experimental buffer as close to neutral (pH 7.0-7.4) as possible. Avoid highly acidic or basic conditions. If your experiment requires a non-neutral pH, consider performing a pilot stability study to assess the impact on this compound. |
| Thiazolium Ring Opening | Avoid exposing this compound to strongly basic conditions (pH > 9). The thiazolium ring in similar structures, like thiamine, can open at high pH. |
| Oxidative Degradation | If your experimental system involves strong oxidizing agents or prolonged exposure to air and light, this could be a factor. Prepare solutions fresh and consider degassing your buffers. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Photodegradation | Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use volumes to minimize the number of times the main stock is thawed and refrozen. |
Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
This is a strong indicator of the presence of degradation products.
Potential Degradation Products and Mitigation:
| Potential Degradation Pathway | Expected Degradation Products | How to Avoid |
| Carbamate Hydrolysis | Octadecylamine, 2-methoxypropan-1,3-diol derivative, CO2 | Maintain neutral pH; avoid strong bases and acids. |
| Phosphate Ester Hydrolysis | The corresponding alcohol and phosphoric acid derivative | Maintain neutral pH; use chelating agents (e.g., EDTA) if metal ion catalysis is suspected. |
| Thiazolium Ring Opening | Acyclic thiol-containing species | Maintain pH below 9. |
Inferred Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.
Caption: Inferred degradation pathways of this compound.
Experimental Protocols
Protocol for a Forced Degradation Study
To assess the stability of this compound in your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for degradation products.
Materials:
-
This compound
-
High-purity solvents (e.g., DMSO, acetonitrile, water)
-
Buffers at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Hydrogen peroxide solution (for oxidative stress)
-
Calibrated pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber or a light source with controlled temperature
-
Oven
Workflow:
Caption: General workflow for a forced degradation study.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute this stock into the different stress condition solutions to a final concentration suitable for your analytical method. Include a control sample diluted in the same solvent and stored under ideal conditions (e.g., -20°C, protected from light).
-
Stress Conditions:
-
Acidic and Basic Hydrolysis: Incubate the this compound solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperature (e.g., 60°C).
-
Neutral Hydrolysis: Incubate the this compound solution in purified water at an elevated temperature (e.g., 80°C).
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C) in a temperature-controlled oven.
-
Photodegradation: Expose a solution of this compound to a light source as per ICH Q1B guidelines, alongside a dark control.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the stability of the molecule and should be optimized.
-
Sample Analysis: Analyze the stressed samples and the control sample by a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation.
This information should assist you in designing and troubleshooting your experiments with this compound, ensuring the integrity of your results.
References
Best Practices for Negative Controls in CV 3988 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of negative controls in experiments involving CV 3988, a specific antagonist of the Platelet-Activating Factor (PAF) receptor. Adherence to these best practices will ensure the generation of robust, reliable, and interpretable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a negative control in a this compound experiment?
A negative control is essential to demonstrate that the observed effects are specifically due to the inhibitory action of this compound on the PAF receptor and not due to other factors.[1][2] It serves as a baseline to quantify the specific antagonism of this compound and helps to identify potential confounding variables.
Q2: What is the most appropriate negative control for in vitro experiments with this compound?
The most critical negative control is the vehicle control . This compound is a lipid-based molecule and is often dissolved in a solvent such as ethanol, DMSO, or a specific buffer before being added to the experimental system. The vehicle control consists of the identical concentration of this solvent without this compound, administered to a parallel set of cells or tissues. This control accounts for any effects the solvent itself might have on the experimental outcome.
Q3: How can I be sure that the effects of this compound are specific to the PAF signaling pathway?
To confirm the specificity of this compound's action, it is crucial to include specificity controls . This involves stimulating the experimental system with agonists that act through pathways other than the PAF receptor. For example, in platelet aggregation assays, substances like adenosine diphosphate (ADP), collagen, or arachidonic acid can be used.[3] A truly specific antagonist like this compound should inhibit PAF-induced aggregation but have no significant effect on aggregation induced by these other agonists.[3]
Q4: What are the key considerations for negative controls in in vivo studies with this compound?
For in vivo experiments, a vehicle control group of animals is mandatory. This group should receive the same volume and formulation of the vehicle used to dissolve and administer this compound, following the same administration route and schedule. This allows for the assessment of any physiological effects of the vehicle itself. Additionally, a sham control group may be necessary for studies involving surgical procedures to account for the effects of the procedure itself.
Q5: My negative control group is showing an unexpected effect. What are the possible reasons?
Unexpected effects in a negative control group can arise from several sources:
-
Vehicle Toxicity: The solvent used to dissolve this compound may have inherent biological activity at the concentration used. It is crucial to perform dose-response experiments for the vehicle alone to identify a non-toxic concentration.
-
Contamination: Reagents, cell culture media, or equipment may be contaminated, leading to spurious results.
-
Procedural Artifacts: The experimental procedure itself (e.g., injection stress in animals) might be causing an effect. A sham control can help to identify this.
Q6: Should I include a "no treatment" control in addition to a vehicle control?
Yes, a "no treatment" or "naïve" control group can be valuable. This group does not receive any treatment, including the vehicle. Comparing the vehicle control to the "no treatment" control can help to isolate and quantify any effects of the vehicle itself.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in vehicle control | Vehicle is causing non-specific activation or has inherent fluorescence/luminescence. | Test different, inert solvents for this compound. Perform a dose-response curve for the vehicle to find a non-interfering concentration. |
| This compound appears to inhibit non-PAF pathways | The concentration of this compound is too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration of this compound that specifically inhibits PAF signaling without affecting other pathways. |
| Inconsistent results between experiments | Variability in vehicle preparation or administration. | Standardize the protocol for vehicle preparation, ensuring complete dissolution of this compound. Use precise administration techniques. |
| Animal stress in in vivo vehicle control group | The administration procedure (e.g., injection) is causing a physiological response. | Acclimatize animals to the handling and administration procedures before the experiment. Consider a sham-injected group as an additional control. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
| Species | Agonist | This compound Concentration | Inhibition |
| Rabbit | PAF (3 x 10⁻⁸ M) | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | Dose-dependent inhibition[3] |
| Rabbit | Arachidonic Acid | Up to 10⁻³ M | No effect[3] |
| Rabbit | ADP | Up to 10⁻³ M | No effect[3] |
| Rabbit | Collagen | Up to 10⁻³ M | No effect[3] |
Table 2: In Vivo Inhibition of PAF-Induced Hypotension in Rats
| Agonist | This compound Dose (i.v.) | Effect |
| PAF (0.1 to 1.0 µg/kg) | 1 and 10 mg/kg | Dose-dependent inhibition[3] |
| Acetylcholine (1 µg/kg) | 10 mg/kg | No alteration[3] |
| Bradykinin (10 µg/kg) | 10 mg/kg | No alteration[3] |
| Histamine (100 µg/kg) | 10 mg/kg | No alteration[3] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on PAF-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Preparation of Reagents:
-
PAF Solution: Prepare a stock solution of PAF in an appropriate solvent (e.g., ethanol) and then dilute to the desired final concentration in a suitable buffer (e.g., Tyrode's buffer).
-
This compound Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% bovine serum albumin in saline). Prepare serial dilutions to test a range of concentrations.
-
Vehicle Control: Prepare the vehicle solution without this compound.
-
Specificity Control Agonists: Prepare solutions of ADP, collagen, and arachidonic acid at their effective concentrations.
-
-
Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Add a defined volume of PRP to an aggregometer cuvette with a stir bar.
-
For the experimental group: Add the desired concentration of this compound solution and incubate for a specified time (e.g., 5 minutes).
-
For the vehicle control group: Add an equal volume of the vehicle control and incubate for the same duration.
-
Initiate platelet aggregation by adding the PAF solution.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) to measure the extent of aggregation.
-
Repeat the procedure using the specificity control agonists in place of PAF, both with and without pre-incubation with this compound.
-
Protocol 2: In Vivo Model of PAF-Induced Hypotension
Objective: To evaluate the in vivo efficacy of this compound in antagonizing PAF-induced hypotension.
Methodology:
-
Animal Preparation:
-
Anesthetize the animals (e.g., rats) according to an approved institutional animal care and use committee protocol.
-
Surgically implant catheters in a major artery (e.g., carotid artery) for blood pressure monitoring and in a major vein (e.g., jugular vein) for substance administration.
-
-
Experimental Groups:
-
Group 1 (Vehicle Control): Administer the vehicle solution intravenously.
-
Group 2 (this compound Treatment): Administer the desired dose of this compound intravenously.
-
Group 3 (Sham Control - if applicable): Perform the surgical procedures without substance administration.
-
-
Procedure:
-
Allow the animals to stabilize after surgery and record baseline mean arterial pressure (MAP).
-
Administer the vehicle or this compound intravenously and allow for a pre-treatment period (e.g., 15 minutes).
-
Induce hypotension by administering a bolus intravenous injection of PAF.
-
Continuously monitor and record the MAP for a defined period post-PAF administration.
-
To assess specificity, in separate experiments, administer other hypotensive agents (e.g., acetylcholine, bradykinin) after pre-treatment with this compound or vehicle.
-
Visualizations
Caption: PAF Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound with appropriate negative controls.
References
Overcoming challenges in delivering CV 3988 to target tissues.
Welcome to the technical support center for CV 3988, a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAF-R). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a specific antagonist of the Platelet-Activating Factor Receptor (PAF-R). It shares structural similarity with Platelet-Activating Factor (PAF), allowing it to bind to the PAF-R with high affinity (Ki = 0.872 μM) and block the signaling events initiated by PAF.[1][2] |
| What is the solubility of this compound? | This compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For in vivo studies, it can be dissolved in saline at 50°C to prepare solutions for injection.[4] |
| How should this compound be stored? | For long-term storage (months to years), this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[3] Stock solutions in solvent can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1] |
| What is the stability of this compound? | The compound is stable for several weeks during standard shipping at ambient temperatures.[3] When stored properly, it has a shelf life of over two years.[3] |
| What are the known off-target effects of this compound? | While this compound is a specific PAF-R antagonist, it has been observed to cause a dose-dependent decrease in blood pressure and platelet count in vivo, independent of PAF antagonism.[2] In human studies, intravenous administration at high doses was associated with slight, clinically insignificant hemolysis.[5][6] |
Troubleshooting Guide
This guide provides solutions to potential issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected results in vivo. | Improper formulation or administration. this compound has low aqueous solubility. | Ensure complete dissolution in an appropriate vehicle. For intravenous injection, dissolving in saline at 50°C has been reported to be effective.[4] Consider using a formulation with DMSO, PEG300, and Tween 80 for improved solubility.[1] |
| Dose-dependent side effects. At higher concentrations, this compound itself can induce hypotension and a drop in platelet count.[2] | Perform a dose-response study to determine the optimal concentration that provides PAF-R antagonism without significant side effects. Monitor blood pressure and platelet counts during the experiment. | |
| Short half-life of the compound. The inhibitory effect of this compound may be transient. | For sustained PAF-R blockade, consider continuous infusion rather than bolus injections, as has been done in some animal models.[4] | |
| Low efficacy in in vitro assays. | Inadequate concentration. The effective concentration of this compound can vary depending on the cell type and the concentration of PAF being used. | Titrate the concentration of this compound to determine the IC50 for your specific experimental setup. A typical effective concentration range is 3 x 10⁻⁶ to 3 x 10⁻⁵M.[7] |
| Degradation of the compound. Improper storage or handling of stock solutions can lead to reduced activity. | Prepare fresh stock solutions in DMSO and store them appropriately at -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles. | |
| Difficulty dissolving the compound. | Inappropriate solvent. this compound is a solid powder with limited solubility in aqueous solutions. | Use DMSO to prepare a concentrated stock solution.[3] For final dilutions in aqueous media, ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. |
Experimental Protocols
In Vivo Administration of this compound in a Rodent Model
This protocol is a general guideline for the intravenous administration of this compound to rats to study its effect on PAF-induced hypotension.
Materials:
-
This compound powder
-
Sterile saline
-
Heating block or water bath set to 50°C
-
Anesthetized rats instrumented for blood pressure monitoring
-
Platelet-Activating Factor (PAF)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve the this compound powder in sterile saline pre-warmed to 50°C to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution. Allow the solution to cool to room temperature before injection.
-
-
Animal Preparation:
-
Anesthetize the rats according to your institution's approved protocol.
-
Surgically implant a catheter for intravenous administration and another for continuous blood pressure monitoring.
-
-
Administration:
-
PAF Challenge:
-
Following the administration of this compound, induce hypotension by intravenously injecting PAF at a concentration of 0.1 to 1.0 µg/kg.[7]
-
-
Data Collection:
-
Continuously monitor and record the mean arterial pressure before and after the administration of this compound and the PAF challenge.
-
Visualizations
Signaling Pathway of PAF and Inhibition by this compound
Caption: Mechanism of PAF-R activation and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for evaluating the in vivo efficacy of this compound.
Troubleshooting Logic for Poor In Vivo Results
Caption: A decision tree for troubleshooting suboptimal in vivo results with this compound.
References
- 1. CV-3988 | antagonist of PAF-R | CAS# 85703-73-7 | InvivoChem [invivochem.com]
- 2. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CV 3988 and Cyclooxygenase Pathway Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of CV 3988 on cyclooxygenase (COX) pathways.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly inhibit COX-1 or COX-2 enzymes?
A: Current scientific literature does not indicate that this compound directly inhibits COX-1 or COX-2 enzymes. This compound is a specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] Its effects on the cyclooxygenase pathway are considered indirect, resulting from the blockade of PAF signaling.
Q2: How does this compound indirectly affect the cyclooxygenase pathway?
A: Platelet-Activating Factor (PAF) is a potent inflammatory mediator that can stimulate the release of arachidonic acid from cell membranes.[1][4][5] Arachidonic acid is the primary substrate for cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to produce prostaglandins.[6][7] By blocking the PAF receptor, this compound prevents PAF from initiating this signaling cascade, thereby reducing the release of arachidonic acid and the subsequent production of prostaglandins.
Q3: What is the primary mechanism of action of this compound?
A: The primary mechanism of action of this compound is the competitive antagonism of the PAF receptor.[1][4] This prevents PAF from binding to its receptor and eliciting downstream effects, such as platelet aggregation, inflammation, and hypotension.[1][8]
Q4: Are there any known IC50 values for this compound against COX-1 or COX-2?
A: As this compound is not a direct inhibitor of COX enzymes, there are no reported IC50 values for its activity against COX-1 or COX-2.
Troubleshooting Guides
This section addresses common issues that may arise during experiments designed to assess the impact of this compound on the cyclooxygenase pathway.
Problem 1: No change in prostaglandin levels observed after this compound treatment in a cellular assay.
-
Possible Cause 1: Inadequate PAF stimulation.
-
Troubleshooting: Ensure that your experimental system is responsive to PAF. Run a positive control with PAF alone to confirm that it stimulates prostaglandin production in your chosen cell line. The concentration of PAF used should be sufficient to elicit a robust response.
-
-
Possible Cause 2: The experimental system does not have a functional PAF receptor-mediated pathway for prostaglandin synthesis.
-
Troubleshooting: Verify that the cells you are using express the PAF receptor and that its activation is linked to arachidonic acid release. Not all cell types will respond to PAF with increased prostaglandin synthesis.
-
-
Possible Cause 3: this compound concentration is too low.
-
Troubleshooting: Perform a dose-response curve for this compound to determine the optimal concentration for PAF receptor antagonism in your specific experimental setup.
-
-
Possible Cause 4: Prostaglandin measurement technique is not sensitive enough.
Problem 2: this compound appears to inhibit prostaglandin synthesis in a PAF-independent manner.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting: While this compound is reported to be a specific PAF antagonist, very high concentrations may lead to non-specific effects.[1] It is crucial to use the lowest effective concentration determined from a dose-response study.
-
-
Possible Cause 2: Experimental artifact.
-
Troubleshooting: Review your experimental protocol for any potential confounding factors. Ensure that the vehicle used to dissolve this compound does not affect prostaglandin synthesis.
-
Experimental Protocols
Assessing the Indirect Impact of this compound on Prostaglandin Production in Cultured Macrophages
This protocol describes a method to determine if this compound can inhibit PAF-stimulated prostaglandin E2 (PGE2) production in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 500 µL of the this compound solutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (DMEM with the same concentration of DMSO).
-
-
PAF Stimulation:
-
Prepare a stock solution of PAF in a suitable solvent.
-
Dilute PAF in serum-free DMEM to a final concentration known to stimulate PGE2 production (e.g., 100 nM).
-
Add the PAF solution to the wells pre-treated with this compound and the vehicle control.
-
Include a negative control group with no PAF stimulation.
-
Incubate for the desired time period (e.g., 6 hours) at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well for PGE2 measurement.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a protein assay kit.
-
-
Data Analysis:
-
Normalize the PGE2 concentrations to the total protein content of the corresponding well.
-
Compare the PGE2 levels between the different treatment groups (Vehicle, PAF alone, this compound + PAF).
-
Plot the results as PGE2 concentration (or % of PAF control) versus this compound concentration.
-
Quantitative Data Summary
As this compound is not a direct COX inhibitor, no IC50 values for COX-1/COX-2 are available. The following table provides a template for presenting data from an experiment assessing the indirect effect of this compound on PAF-stimulated PGE2 production.
| Treatment Group | This compound Concentration (µM) | PAF Concentration (nM) | PGE2 Concentration (pg/mg protein) | % Inhibition of PAF-stimulated PGE2 |
| Vehicle Control | 0 | 0 | (baseline level) | N/A |
| PAF Control | 0 | 100 | (stimulated level) | 0% |
| This compound | 0.1 | 100 | (measured level) | (calculated value) |
| This compound | 1 | 100 | (measured level) | (calculated value) |
| This compound | 10 | 100 | (measured level) | (calculated value) |
Mandatory Visualizations
Caption: Indirect inhibitory effect of this compound on the cyclooxygenase pathway.
References
- 1. Effects of platelet-activating factor on the release of arachidonic acid and prostaglandins by rabbit iris smooth muscle. Inhibition by calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of inhibitors of arachidonic acid metabolism on Paf-induced gastric mucosal necrosis and haemoconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet-activating factor biosynthesis via the acetyltransferase by arachidonic and oleic acids in ionophore A23187-stimulated bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of arachidonic acid liberation in platelet-activating factor-stimulated human polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of platelet-activating factor on the release of arachidonic acid and prostaglandins by rabbit iris smooth muscle. Inhibition by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the In Vivo Efficacy of PAF Antagonists: A Comparative Analysis of CV 3988 and WEB 2086
In the landscape of inflammatory and cardiovascular research, the inhibition of Platelet-Activating Factor (PAF) has been a focal point for therapeutic intervention. Among the numerous antagonists developed, CV 3988 and WEB 2086 have emerged as significant compounds. This guide provides a detailed in vivo comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key in vivo effects of this compound and WEB 2086 across various experimental models. These data are compiled from multiple studies to provide a comprehensive overview of their pharmacological activities.
| Parameter | This compound | WEB 2086 | Animal Model | Route of Administration |
| Inhibition of PAF-induced Platelet Aggregation/Thrombocytopenia | Abolished PAF-induced thrombocytopenia at 10 mg/kg[1]. Dose-dependent inhibition of PAF-acether induced fall in platelet count. | Dose-dependently inhibits accumulation and aggregation of labeled platelets at 0.01-0.5 mg/kg[2]. | Rabbits, Rats[1][3] | Intravenous (i.v.)[1][3] |
| Guinea Pigs[2] | Intravenous (i.v.), Oral (p.o.), Inhalation[2] | |||
| Inhibition of PAF-induced Hypotension | Dose-dependently inhibited PAF-induced hypotension at 1 and 10 mg/kg[4]. | Reversed PAF-induced hypotension with an ED50 of 0.052 mg/kg[2]. | Rats[4] | Intravenous (i.v.)[2][4] |
| Guinea Pigs[2] | ||||
| Inhibition of PAF-induced Bronchoconstriction | Not explicitly detailed in the provided search results. | Inhibits PAF-induced bronchoconstriction at 0.01-0.5 mg/kg i.v. or 0.1-2.0 mg/kg p.o.[2] | Guinea Pigs[2] | Intravenous (i.v.), Oral (p.o.), Inhalation[2] |
| Inhibition of PAF-induced Inflammatory Responses | Inhibited PAF-induced protein exudation by 65-85% at 10 mg/kg[1]. Inhibited zymosan-induced platelet deposition by 60-80%[1]. | Inhibited PAF-induced increase in cutaneous vascular permeability in a dose-dependent manner (0.025-2 µ g/site )[2]. | Rabbits[1] | Intravenous (i.v.)[1] |
| Rats[2] | Intradermal[2] | |||
| Human Studies | Reduced platelet sensitivity to PAF in a dose-dependent manner (750-2000 µg/kg). | Significantly reduced wheal and flare responses to intradermal PAF at 10, 40, and 100 mg[5]. | Humans[6] | Intravenous infusion[6] |
| Humans[5] | Oral[5] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the comparative data.
In Vivo Inhibition of PAF-induced Effects in Rabbits (this compound)
-
Animal Model: Rabbits.
-
Drug Administration: this compound was administered intravenously at a dose of 10 mg/kg[1].
-
Induction of Effects: Platelet-activating factor (PAF) was infused intravenously to induce neutropenia and thrombocytopenia. For dermal inflammation, PAF was injected intradermally[1].
-
Measurements: Neutrophil and platelet counts were monitored. Dermal inflammation was quantified by measuring the exudation of ¹²⁵I-albumin, deposition of ¹¹¹In-labeled platelets, and accumulation of ⁵¹Cr-labeled leukocytes[1].
In Vivo Antagonism of PAF in Guinea Pigs and Rats (WEB 2086)
-
Animal Model: Anesthetized guinea pigs and rats[2].
-
Drug Administration: WEB 2086 was administered via different routes: oral (p.o., 0.1 to 2.0 mg/kg), intravenous (i.v., 0.01 to 0.5 mg/kg), and by inhalation in guinea pigs. In rats, it was given intravenously[2].
-
Induction of Effects: PAF was infused intravenously or instilled intratracheally to induce platelet aggregation, bronchoconstriction, and hypotension. For cutaneous permeability, PAF was injected intradermally in rats[2].
-
Measurements: Platelet accumulation and aggregation were measured using ¹¹¹Indium labeled platelets. Bronchoconstriction and systemic hypotension were also monitored. Cutaneous vascular permeability was assessed after intradermal PAF injection[2].
Human Study of Cutaneous and Platelet Responses (WEB 2086)
-
Study Design: Double-blind, placebo-controlled, crossover study in 12 healthy male volunteers[5].
-
Drug Administration: WEB 2086 was administered orally at doses of 10, 40, and 100 mg[5].
-
Induction of Effects: Wheal-and-flare responses were induced by intradermal injection of PAF (200 ng)[5].
-
Measurements: Wheal and flare volumes were measured. Ex vivo platelet aggregation in response to PAF was also assessed[5].
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both this compound and WEB 2086 is the competitive antagonism of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.
Caption: PAF signaling pathway and points of inhibition by this compound and WEB 2086.
Caption: Generalized workflow for in vivo evaluation of PAF antagonists.
References
- 1. Evidence that platelet activating factor may mediate some acute inflammatory responses. Studies with the platelet-activating factor antagonist, CV3988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cutaneous and platelet responses to platelet-activating factor by oral WEB 2086 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
CV-3988 Versus Ginkgolide B: A Comparative Analysis of PAF Antagonist Potency
Quantitative Comparison of PAF Antagonistic Activity
The potency of CV-3988 and ginkgolide B as PAF antagonists has been quantified in several studies, primarily through radioligand binding assays and platelet aggregation inhibition assays. The following table summarizes the key quantitative data for each compound. It is crucial to note that the experimental conditions, such as the cell type and radiolabeled ligand used, vary between studies, which can influence the absolute values and complicates a direct comparison.
| Compound | Assay Type | Species/Cell Type | IC50 | Ki | Reference |
| CV-3988 | [3H]-PAF Binding | Rabbit Platelets | 7.9 x 10⁻⁸ M | 1.2 x 10⁻⁷ M | [1] |
| [3H]-PAF Binding | Human Platelets | 1.6 x 10⁻⁷ M | - | [1] | |
| [3H]-PAF Binding | Guinea-Pig Platelets | 1.8 x 10⁻⁷ M | - | [1] | |
| Platelet Aggregation | Rabbit Platelets | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | - | [2] | |
| Ginkgolide B | PAF-Receptor Interaction | Not Specified | 0.273 µmol/L (2.73 x 10⁻⁷ M) | - | |
| [3H]-PAF Binding | Human Neutrophils | 9.1 x 10⁻⁷ M | - | [3] | |
| [3H]-PAF Binding | Human Eosinophils | 1.5 x 10⁻⁶ M | - | [3] | |
| Platelet Aggregation | Not Specified | IC50 values for ginkgolides A, B, C, and J are provided as 74, 25, 7.1, and 54 x 10⁻⁶ M, respectively. | - | [4] | |
| PAF-induced Chemotaxis | Human Neutrophils | 2.3 x 10⁻⁵ M | - | [3] | |
| PAF-induced Chemotaxis | Human Eosinophils | 7.0 x 10⁻⁶ M | - | [3] |
Based on the available data for the inhibition of [3H]-PAF binding to rabbit platelets, CV-3988 (IC50 = 7.9 x 10⁻⁸ M) appears to be more potent than ginkgolide B (IC50 = 2.73 x 10⁻⁷ M for general PAF-receptor interaction). However, the differing experimental contexts necessitate a cautious interpretation of these values.
A study that directly compared the downstream effects of both compounds found that while both ginkgolide B and CV-3988 inhibited the expression of inflammatory proteins by blocking the translocation of NF-κB, ginkgolide B also demonstrated a pharmacological action on intracellular oxidative stress by downregulating Nox4 expression, an effect not observed with CV-3988.[5] This suggests that ginkgolide B may possess a broader mechanism of action beyond direct PAF receptor antagonism.
Experimental Methodologies
The determination of PAF antagonist potency relies on standardized experimental protocols. The two primary assays cited in the comparative data are the PAF Receptor Binding Assay and the Platelet Aggregation Assay.
PAF Receptor Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled PAF receptor ligand, thereby determining its binding affinity for the receptor.
General Protocol:
-
Preparation of Cell Membranes: Platelets or other target cells are isolated and subjected to lysis and centrifugation to obtain a membrane fraction rich in PAF receptors.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF) and varying concentrations of the test compound (CV-3988 or ginkgolide B).
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity in the membrane fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
General Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected and centrifuged at a low speed to separate the PRP.
-
Incubation: A sample of PRP is placed in an aggregometer cuvette and pre-incubated with varying concentrations of the test compound.
-
Induction of Aggregation: A sub-maximal concentration of PAF is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time. As platelets aggregate, the transmittance increases.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the maximum aggregation response compared to a control (PAF alone). The IC50 value is the concentration of the antagonist that causes a 50% inhibition of PAF-induced platelet aggregation.[2]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: PAF Receptor Signaling Pathway and Antagonist Action.
References
- 1. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CV-3988 and Other Platelet-Activating Factor (PAF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the Platelet-Activating Factor (PAF) inhibitor, CV-3988, with other notable PAF antagonists. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction to PAF and its Inhibition
Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[1][2] Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR).[3][4] The inhibition of PAF signaling is a key therapeutic strategy for various inflammatory and cardiovascular diseases. PAF inhibitors can be broadly categorized based on their chemical structure and mechanism of action, with many acting as competitive antagonists at the PAF-R.
CV-3988 is a well-characterized and specific PAF antagonist.[5][6] It is a structural analog of PAF, which allows it to bind to the PAF-R with high affinity, thereby blocking the binding of the endogenous ligand and inhibiting downstream signaling.[6] This guide will compare the in vitro and in vivo efficacy of CV-3988 with other prominent PAF inhibitors, including CV-6209, ONO-6240, Ginkgolide B, and Rupatadine.
Quantitative Comparison of PAF Inhibitor Potency
The following tables summarize the in vitro and in vivo potencies of CV-3988 and other PAF inhibitors. The data is compiled from a study that directly compared these compounds, ensuring a high degree of comparability.
Table 1: In Vitro Inhibition of PAF-Induced Rabbit Platelet Aggregation
| Compound | IC50 (M) | Relative Potency (vs. CV-6209) |
| CV-6209 | 7.5 x 10⁻⁸ | 1 |
| CV-3988 | 7.8 x 10⁻⁷ | 0.096 |
| ONO-6240 | 6.8 x 10⁻⁷ | 0.11 |
| Ginkgolide B | 6.0 x 10⁻⁷ | 0.125 |
| Etizolam | 2.3 x 10⁻⁷ | 0.326 |
Data sourced from a study by Terashita et al. (1987).[3]
Table 2: In Vivo Reversal of PAF-Induced Hypotension in Rats
| Compound | ED50 (mg/kg, i.v.) | Relative Potency (vs. CV-6209) |
| CV-6209 | 0.0046 | 1 |
| CV-3988 | 0.34 | 0.0135 |
| ONO-6240 | 0.092 | 0.05 |
| Ginkgolide B | 0.85 | 0.0054 |
| Etizolam | >10 | <0.00046 |
Data sourced from a study by Terashita et al. (1987).[3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the PAF receptor signaling pathway and a typical experimental workflow for assessing PAF inhibitor activity.
Caption: PAF Receptor Signaling Pathway.
Caption: Experimental Workflow for PAF Inhibitor Screening.
Experimental Protocols
The following is a generalized protocol for a PAF-induced platelet aggregation inhibition assay, based on common methodologies cited in the literature.
Objective: To determine the in vitro potency of a PAF inhibitor (e.g., CV-3988) by measuring its ability to inhibit PAF-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn venous blood from healthy, drug-free donors.
-
Anticoagulant solution (e.g., 3.8% sodium citrate).
-
Platelet-Activating Factor (PAF) stock solution.
-
Test PAF inhibitor (e.g., CV-3988) stock solution.
-
Vehicle control (e.g., saline or appropriate solvent for the inhibitor).
-
Platelet aggregometer.
-
Siliconized glass cuvettes with stir bars.
-
Pipettes and other standard laboratory equipment.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP.
-
Further centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the baseline (100% aggregation) in the aggregometer.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP if necessary.
-
Place a cuvette containing PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C for a few minutes.
-
Add a specific concentration of the PAF inhibitor (e.g., CV-3988) or the vehicle control to the PRP and incubate for a defined period (e.g., 1-5 minutes).
-
Induce platelet aggregation by adding a pre-determined concentration of PAF that induces a submaximal aggregation response.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of the inhibitor by comparing the aggregation response to that of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the PAF-induced platelet aggregation.
-
Discussion and Conclusion
The data presented in this guide highlights the comparative efficacy of CV-3988 against other PAF inhibitors. In the in vitro platelet aggregation assay, CV-3988 demonstrated potent inhibitory activity, although it was found to be less potent than the more recently developed antagonist, CV-6209.[3] Similarly, in the in vivo model of PAF-induced hypotension, CV-3988 was effective but less potent than CV-6209.[3]
It is important to note that the choice of a PAF inhibitor for a specific research application will depend on various factors, including the required potency, the experimental model (in vitro vs. in vivo), and the specific scientific question being addressed. For instance, while CV-6209 shows higher potency, CV-3988 has been extensively characterized and used in a wide range of studies, providing a wealth of historical data for comparison.
This guide provides a foundational dataset and methodological overview to aid in the selection and use of PAF inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to tailor the experimental protocols to their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Validating CV-3988's Mechanism of Action: A Comparative Guide Using PAF Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of CV-3988, a specific antagonist of the Platelet-Activating Factor (PAF) receptor. We will delve into its mechanism of action, supported by experimental data, and explore how PAF receptor knockout (PAFR-/-) models are the definitive tool for validating its specificity. This guide will also compare CV-3988 with other PAF receptor antagonists and provide detailed experimental protocols for key assays.
CV-3988: A Specific PAF Receptor Antagonist
CV-3988 is a well-characterized compound that competitively inhibits the binding of Platelet-Activating Factor (PAF) to its receptor (PAF-R)[1]. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. The specificity of CV-3988 for the PAF receptor has been demonstrated in numerous in vitro and in vivo studies. For instance, CV-3988 inhibits PAF-induced platelet aggregation and hypotension but does not affect responses induced by other mediators like arachidonic acid, ADP, collagen, acetylcholine, bradykinin, isoproterenol, or histamine[1].
In Vitro Characterization of CV-3988
Binding assays are crucial for determining the affinity and specificity of a receptor antagonist. Studies have shown that CV-3988 effectively inhibits the binding of radiolabeled PAF to platelets from various species.
| Parameter | Rabbit Platelets | Human Platelets | Guinea-Pig Platelets |
| CV-3988 IC50 for [3H]-PAF Binding | 7.9 x 10-8 M | 1.6 x 10-7 M | 1.8 x 10-7 M |
| CV-3988 Ki for [3H]-PAF Binding | 1.2 x 10-7 M | Not Reported | Not Reported |
| Data compiled from Terashita et al. (1985)[2] |
It is important to note that platelets from rats and mice have been reported to lack PAF receptors, making them unsuitable for in vitro platelet aggregation studies with PAF antagonists[2].
The Gold Standard for Validation: PAF Receptor Knockout Models
The most conclusive method to validate that a compound's mechanism of action is solely dependent on a specific receptor is to test its efficacy in an animal model where that receptor has been genetically removed (a knockout model). In the context of PAF receptor antagonists, PAF receptor knockout (PAFR-/-) mice are invaluable. These mice are viable but exhibit impaired responses to PAF, such as reduced anaphylactic reactions[3].
While no direct published studies have reported the administration of CV-3988 to PAFR-/- mice, the extensive characterization of both the compound and the knockout model allows for a strong inferential validation. The absence of the PAF receptor in these mice would logically render a specific PAF receptor antagonist, like CV-3988, inactive.
Logical Framework for Validation
Caption: Logical validation of CV-3988's mechanism of action.
Comparative Efficacy of PAF Receptor Antagonists
Several other PAF receptor antagonists have been developed and tested. CV-3988 has been shown to be a potent inhibitor of PAF-induced responses in vivo.
| Compound | Effect | Animal Model | Dose | Result |
| CV-3988 | PAF-induced Hypotension | Rat | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition[1] |
| CV-3988 | Endotoxin-induced Hypotension | Rat | 5 mg/kg, i.v. | Complete inhibition[4] |
| CV-3988 | Active Anaphylactic Shock | Mouse (C3H/He and CBA/JN strains) | 3 mg/kg | Suppressed anaphylactic shock[5] |
| WEB 2086 | PAF-induced Wheal Formation | Horse | 0.1 mg/kg, i.v. | Significant inhibition |
| WEB 2170 | PAF-induced Wheal Formation | Horse | 0.1 mg/kg, i.v. | More prolonged inhibition than WEB 2086 |
| This table presents a selection of in vivo data for different PAF receptor antagonists. |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols.
PAF-Induced Hypotension in Anesthetized Rats
Objective: To assess the in vivo efficacy of a PAF receptor antagonist in blocking PAF-induced hypotension.
Animal Model: Male rats (e.g., Wistar or Sprague-Dawley).
Procedure:
-
Anesthetize rats (e.g., with pentobarbital).
-
Cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous administration of substances.
-
Administer the PAF receptor antagonist (e.g., CV-3988 at 1 or 10 mg/kg) or vehicle intravenously.
-
After a short interval (e.g., 5 minutes), induce hypotension by intravenous injection of PAF (e.g., 0.1 to 1.0 µg/kg).
-
Record the mean arterial blood pressure continuously.
-
Compare the hypotensive response in antagonist-treated animals to that in vehicle-treated controls.
Active Systemic Anaphylaxis in Mice
Objective: To evaluate the role of PAF in anaphylactic shock and the efficacy of PAF receptor antagonists.
Animal Model: Various mouse strains (e.g., C3H/He).
Procedure:
-
Sensitization: Actively sensitize mice by intraperitoneal injection of an antigen (e.g., bovine serum albumin) with an adjuvant (e.g., Bordetella pertussis).
-
Challenge: After a period of time (e.g., 14 days), intravenously challenge the sensitized mice with the same antigen to induce anaphylactic shock.
-
Treatment: Administer the PAF receptor antagonist (e.g., CV-3988 at 3 mg/kg) intravenously shortly before the antigen challenge.
-
Monitoring: Monitor the severity of anaphylaxis by observing symptoms and measuring changes in core body temperature.
-
Outcome: Compare the severity and lethality of the anaphylactic response in antagonist-treated mice versus control mice.
Caption: Experimental workflow for active systemic anaphylaxis in mice.
PAF Signaling Pathway
PAF exerts its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. This binding initiates a cascade of intracellular signaling events.
Caption: Simplified PAF receptor signaling pathway.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired Anaphylactic Responses with Intact Sensitivity to Endotoxin in Mice Lacking a Platelet-activating Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is platelet activating factor (PAF) a mediator of endotoxin shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effect of a PAF antagonist CV-3988 on active and passive anaphylactic shock in various mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CV 3988: A Comparative Guide to Platelet-Activating Factor Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of CV 3988, a selective Platelet-Activating Factor (PAF) receptor antagonist, with other key experimental approaches and alternative PAF receptor antagonists. The data presented is intended to offer an objective overview of the performance of these compounds, supported by detailed experimental methodologies.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activities of this compound and other notable PAF receptor antagonists. This data is compiled from multiple studies to provide a comparative overview of their potency and efficacy.
| Compound | Assay | Species | Agonist | IC50 / Ki / ED50 | Reference |
| This compound | Platelet Aggregation | Rabbit | PAF (3 x 10⁻⁸ M) | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [1] |
| Receptor Binding ([³H]-PAF) | Rabbit | - | Ki = 1.2 x 10⁻⁷ M | [2] | |
| Receptor Binding ([³H]-PAF) | Human | - | IC50 = 1.6 x 10⁻⁷ M | [2] | |
| Receptor Binding ([³H]-PAF) | Guinea Pig | - | IC50 = 1.8 x 10⁻⁷ M | [2] | |
| In vivo Hypotension | Rat | PAF (0.1-1.0 µg/kg, i.v.) | Dose-dependent inhibition at 1 and 10 mg/kg, i.v. | [1] | |
| WEB 2086 (Apafant) | Platelet Aggregation | Horse | PAF | pA2 = 7.21 | [3] |
| Ginkgolide B | Platelet Aggregation | Human | PAF | - | [4] |
| In vivo Liver Injury | Rat | Acetaminophen | Protective effect at 10 mg/kg | [5] | |
| CV-6209 | Platelet Aggregation | Rabbit | PAF | IC50 = 7.5 x 10⁻⁸ M | |
| Platelet Aggregation | Human | PAF | IC50 = 1.7 x 10⁻⁷ M | ||
| In vivo Hypotension | Rat | PAF (0.3 µg/kg i.v.) | ED50 = 0.009 mg/kg i.v. | ||
| L-659,989 | In vivo Hypovolemic Shock | Rat | Hemorrhage/PAF | Protective effect at 500 or 1000 nmol/kg i.v. | [6] |
Experimental Protocols
PAF-Induced Platelet Aggregation Assay
This in vitro assay is a fundamental method for assessing the efficacy of PAF receptor antagonists.
Methodology:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is drawn from the subject species (e.g., rabbit, human) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
-
Platelet Aggregation Measurement:
-
The PRP is placed in an aggregometer, a device that measures changes in light transmission through the platelet suspension.
-
A baseline light transmission is established.
-
The antagonist (e.g., this compound) at various concentrations is pre-incubated with the PRP for a defined period (e.g., 1-5 minutes) at 37°C.
-
PAF is then added to induce platelet aggregation.
-
The change in light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the antagonist.
-
The IC50 value, the concentration of the antagonist that inhibits PAF-induced platelet aggregation by 50%, is calculated.
-
PAF Receptor Binding Assay
This assay directly measures the affinity of an antagonist for the PAF receptor.
Methodology:
-
Membrane Preparation:
-
Platelets are isolated from whole blood and washed.
-
The platelets are then lysed, and the cell membranes containing the PAF receptors are isolated by centrifugation.
-
-
Competitive Binding Reaction:
-
The prepared platelet membranes are incubated with a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF).
-
Varying concentrations of the unlabeled antagonist (e.g., this compound) are added to the incubation mixture. The antagonist will compete with the radiolabeled PAF for binding to the receptor.
-
-
Separation and Quantification:
-
The incubation is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of the radiolabeled PAF is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF) from the total binding.
-
The IC50 value, the concentration of the antagonist that displaces 50% of the specifically bound radiolabeled PAF, is determined.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo PAF-Induced Hypotension Model
This animal model is used to evaluate the in vivo efficacy of PAF receptor antagonists in a physiological context.
Methodology:
-
Animal Preparation:
-
Rats are anesthetized, and a catheter is inserted into a major artery (e.g., carotid artery) to continuously monitor blood pressure.
-
Another catheter is placed in a vein (e.g., jugular vein) for the administration of PAF and the antagonist.
-
-
Induction of Hypotension:
-
A baseline blood pressure is recorded.
-
A bolus intravenous injection of PAF is administered to induce a rapid and significant drop in blood pressure.[1]
-
-
Antagonist Administration and Measurement:
-
In a pretreatment protocol, the antagonist (e.g., this compound) is administered intravenously at various doses before the PAF challenge.
-
The ability of the antagonist to attenuate or prevent the PAF-induced hypotension is measured.
-
-
Data Analysis:
-
The dose of the antagonist that produces a 50% inhibition of the PAF-induced hypotensive response (ED50) is calculated.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Platelet-Activating Factor (PAF) signaling pathway and a typical experimental workflow for evaluating PAF receptor antagonists.
Caption: PAF Signaling Pathway and Antagonist Intervention.
Caption: Workflow for Evaluating PAF Receptor Antagonists.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the actions of platelet activating factor (PAF) antagonists WEB 2170 and WEB 2086 in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a role of platelet activating factor in hypovolemic shock in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity Analysis of CV 3988: A Comparative Guide to Lipid Mediator Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CV 3988, a potent and specific Platelet-Activating Factor (PAF) receptor antagonist, with other key lipid mediator antagonists. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Comparison of PAF Receptor Antagonists
The inhibitory activity of this compound against the Platelet-Activating Factor (PAF) receptor has been evaluated and compared to other notable antagonists. The following table summarizes key quantitative data, including inhibitory concentration (IC50) and binding affinity (Ki) values, derived from various in vitro studies. These values provide a comparative measure of the potency of these compounds in antagonizing PAF-induced biological responses.
| Compound | IC50 (µM) | Ki (µM) | Assay Type | Biological System |
| This compound | 1.1[1] | 0.872[2] | Platelet Aggregation | Rabbit Platelets |
| WEB 2086 | 0.17[3] | 0.015[4] | Platelet Aggregation | Human Platelets |
| Ginkgolide B (BN 52021) | 3.6 | 1.3[5] | PAF Receptor Binding | Human Neutrophils |
| SRI 63-441 | - | - | - | - |
| Apafant (WEB 2086) | 0.17 | - | Platelet Aggregation | Human Platelets |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the concentration of PAF used, the source of platelets or cells, and the specific assay protocol. Direct comparison should be made with caution when data is from different studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data table are provided below. These protocols offer a foundational understanding of the techniques used to assess the specificity and potency of PAF receptor antagonists.
Platelet Aggregation Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of PAF-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets
-
Platelet-Activating Factor (PAF)
-
Test compound (e.g., this compound)
-
Platelet aggregometer
-
Saline solution or appropriate buffer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration using Platelet-Poor Plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.
-
Aggregation Measurement:
-
A sample of PRP is placed in a cuvette in the platelet aggregometer and warmed to 37°C.
-
The test compound at various concentrations is pre-incubated with the PRP for a specified time.
-
A sub-maximal concentration of PAF is added to induce platelet aggregation.
-
The change in light transmission through the PRP suspension is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis: The percentage of aggregation is calculated for each concentration of the test compound. The IC50 value, the concentration of the antagonist that inhibits PAF-induced platelet aggregation by 50%, is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.[6][7][8]
PAF Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of a compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.
Objective: To determine the Ki value of a test compound for the PAF receptor.
Materials:
-
Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines)
-
Radiolabeled PAF (e.g., [3H]-PAF)
-
Test compound (e.g., this compound) at various concentrations
-
Unlabeled PAF (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Cell membranes containing the PAF receptor are isolated and prepared.
-
Binding Reaction:
-
The cell membranes are incubated with a fixed concentration of radiolabeled PAF and varying concentrations of the test compound in a binding buffer.
-
A parallel set of incubations is performed with an excess of unlabeled PAF to determine non-specific binding.
-
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Binding: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value of the test compound is determined by plotting the percentage of inhibition of specific [3H]-PAF binding against the logarithm of the test compound concentration.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9][10][11][12]
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the specificity analysis of this compound.
Caption: PAF Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for Platelet Aggregation Inhibition Assay.
Caption: Classification of PAF Receptor Antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Platelet Isolation and Activation Assays [bio-protocol.org]
- 9. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
A Comparative Analysis of the Pharmacokinetic Profiles of CV-3988 and BN-52021
In the landscape of pharmacological research, particularly in the study of inflammatory and thrombotic diseases, Platelet-Activating Factor (PAF) receptor antagonists have emerged as a significant area of investigation. Among these, CV-3988 and BN-52021 have been subjects of interest due to their potential therapeutic applications. This guide provides a comparative overview of the pharmacokinetic profiles of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these molecules.
Mechanism of Action
Both CV-3988 and BN-52021 exert their effects by acting as competitive antagonists at the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] By blocking the PAF receptor, these antagonists inhibit the downstream signaling cascades initiated by PAF, thereby mitigating its biological effects.[1][2]
CV-3988 is a synthetic phospholipid analog that demonstrates specific and potent inhibition of PAF-induced platelet aggregation and hypotension.[3] BN-52021, also known as Ginkgolide B, is a terpenoid isolated from the leaves of the Ginkgo biloba tree and is a well-characterized PAF receptor antagonist.[2][4]
Pharmacokinetic Data Comparison
The following table summarizes the available quantitative pharmacokinetic data for CV-3988 and BN-52021. It is important to note that comprehensive, directly comparable pharmacokinetic data for CV-3988 is limited in the public domain. The data for BN-52021 is derived from a study in healthy human subjects following oral administration.
| Pharmacokinetic Parameter | CV-3988 | BN-52021 (Ginkgolide B) |
| Bioavailability (F) | Data not available | 0.88 ± 0.21[3] |
| Elimination Half-Life (t½) | Data not available | 10.57 hours[3] |
| Mean Residence Time (MRT) | Data not available | 11.25 hours[3] |
| Receptor Binding (Ki) | 0.872 µM (for PAF receptor)[5] | Not explicitly stated in the provided results. |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of these compounds are not fully available in the provided search results. However, key methodologies can be inferred.
Determination of CV-3988 in Biological Fluids:
A high-performance liquid chromatographic (HPLC) method has been developed for the determination of CV-3988 in human plasma and urine.[6] The protocol involves an organic extraction procedure using amiodarone as an internal standard.[6] The calibration curves were linear in the range of 0.0625-10 µg/mL.[6] This method was applied to samples from human volunteers who received CV-3988 intravenously.[6]
Pharmacokinetic Study of BN-52021 (Ginkgolide B):
The pharmacokinetic parameters for BN-52021 were determined in healthy subjects after oral administration of a Ginkgo biloba extract.[3] Plasma and urine concentrations of Ginkgolide B were measured using gas chromatography/mass spectrometry (GC/MS) with negative chemical ionization.[3] This sensitive method allowed for the measurement of plasma concentrations as low as 0.2 ng/mL.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: PAF Receptor Signaling Pathway and points of antagonism by CV-3988 and BN-52021.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacokinetic properties of Bilobalide and Ginkgolides A and B in healthy subjects after intravenous and oral administration of Ginkgo biloba extract (EGb 761)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of a platelet activating factor antagonist (CV-3988): methodology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of CV-3988 and Newer Platelet-Activating Factor (PAF) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the pioneering Platelet-Activating Factor (PAF) antagonist, CV-3988, against a selection of newer antagonists. The data presented herein has been compiled from various studies to offer an objective evaluation of their relative potencies. Detailed experimental methodologies are provided to support the reproduction and extension of these findings.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of CV-3988 and several newer PAF antagonists. The data is primarily derived from platelet aggregation assays, a common method for assessing PAF receptor antagonism. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions. The pA2 values, however, are derived from a comparative study using a standardized methodology, offering a more direct comparison of antagonist potency at the receptor level.
| Compound | Assay Type | System | Potency (pA2) | Potency (IC50) | Reference(s) |
| CV-3988 | Platelet Aggregation | Rabbit Platelet-Rich Plasma | 5.87 | - | [1] |
| Receptor Binding ([3H]-PAF) | Rabbit Platelets | - | 7.9 x 10⁻⁸ M | [2] | |
| Receptor Binding ([3H]-PAF) | Human Platelets | - | 1.6 x 10⁻⁷ M | [2] | |
| WEB 2086 | Platelet Aggregation | Rabbit Platelet-Rich Plasma | 7.31 | - | [1] |
| BN 52021 | Platelet Aggregation | Rabbit Platelet-Rich Plasma | 6.38 | - | [1] |
| Rupatadine | Platelet Aggregation | Washed Rabbit Platelets | 6.68 | - | [3] |
| Platelet Aggregation | Human Platelet-Rich Plasma | - | 0.68 µM | [3] | |
| Receptor Binding ([3H]WEB-2086) | Rabbit Platelet Membranes | - | Ki: 0.55 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are fundamental to understanding the presented data and for designing further comparative studies.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.
a. Preparation of Washed Rabbit Platelets:
-
Blood is drawn from rabbits into a solution containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.
-
Platelets are then pelleted from the PRP by a higher speed centrifugation (e.g., 800 x g) for 10 minutes.
-
The platelet pellet is washed twice with a buffered saline solution (e.g., Tyrode's buffer) and resuspended to a final concentration of approximately 3-5 x 10⁸ platelets/mL.
b. Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
Aliquots of the washed platelet suspension are pre-warmed to 37°C in the aggregometer cuvettes with stirring.
-
The antagonist (e.g., CV-3988 or a newer compound) at various concentrations is added to the platelet suspension and incubated for a short period (e.g., 2-5 minutes).
-
Aggregation is initiated by the addition of a sub-maximal concentration of PAF (e.g., 1-10 nM).
-
The change in light transmission is recorded over time, and the maximum aggregation response is determined.
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the aggregation response compared to a vehicle control.
-
IC50 values (the concentration of antagonist that inhibits 50% of the PAF-induced aggregation) are determined from the dose-response curves.
Receptor Binding Assay
This assay directly measures the affinity of an antagonist for the PAF receptor.
a. Preparation of Platelet Membranes:
-
Washed platelets are lysed by sonication or hypotonic shock.
-
The cell lysate is centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer.
b. Binding Reaction:
-
Aliquots of the platelet membrane preparation are incubated with a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF).
-
Increasing concentrations of the unlabeled antagonist (e.g., CV-3988) are added to compete with the radiolabeled PAF for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
c. Separation and Detection:
-
The membrane-bound radiolabel is separated from the free radiolabel by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding.
-
IC50 values (the concentration of antagonist that displaces 50% of the specific [³H]-PAF binding) are determined from the competition binding curves. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Neutrophil-Based Assays
Neutrophils are another key cell type that responds to PAF. Assays using neutrophils can provide complementary information on the antagonist's potency.
a. Neutrophil Isolation:
-
Human neutrophils are typically isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
b. Elastase Release Assay:
-
Neutrophils are pre-incubated with the PAF antagonist at various concentrations.
-
The cells are then stimulated with PAF to induce the release of elastase, a granular enzyme.
-
The amount of elastase released into the supernatant is quantified using a specific substrate that generates a fluorescent or colorimetric product.
-
The inhibitory effect of the antagonist is determined by the reduction in elastase release.[4]
Mandatory Visualizations
Platelet-Activating Factor (PAF) Signaling Pathway```dot
// Nodes PAF [label="PAF", fillcolor="#FBBC05", fontcolor="#202124"]; PAFR [label="PAF Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gi [label="Gi", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release\n(from ER)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., Platelet Aggregation,\nInflammation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Cascade", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PAF -> PAFR [color="#202124"]; PAFR -> Gq [color="#34A853"]; PAFR -> Gi [color="#34A853"]; Gq -> PLC [color="#202124"]; PLC -> PIP2 [label="hydrolyzes", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> IP3 [color="#202124"]; PIP2 -> DAG [color="#202124"]; IP3 -> Ca2_release [color="#202124"]; DAG -> PKC [color="#202124"]; PKC -> MAPK [color="#202124"]; MAPK -> Cellular_Response [color="#202124"]; Ca2_release -> Cellular_Response [color="#202124"]; Gi -> AC [label="inhibits", fontsize=8, fontcolor="#5F6368", color="#202124"]; AC -> cAMP [style=invis]; {rank=same; Gq; Gi;} {rank=same; PLC; AC;} {rank=same; PIP2; cAMP;} {rank=same; IP3; DAG;} {rank=same; Ca2_release; PKC;} }
Caption: In vitro evaluation of PAF antagonists.
References
- 1. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of PAF antagonists using human neutrophils in a microtiter plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
CV-3988: A More Specific and Potent Alternative to First-Generation PAF Antagonists
For researchers, scientists, and drug development professionals, CV-3988 emerges as a superior antagonist of the Platelet-Activating Factor (PAF) receptor compared to first-generation alternatives. Its advantages lie in its heightened specificity, greater potency in vitro and in vivo, and a well-characterized safety profile. This guide provides a comprehensive comparison supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Consequently, the development of PAF receptor antagonists has been a significant area of research. First-generation PAF antagonists, which include both synthetic molecules structurally similar to PAF and natural products, laid the groundwork for understanding PAF's role in disease. However, CV-3988, a synthetic antagonist, demonstrates clear advantages over these earlier compounds.
Superior In Vitro and In Vivo Efficacy
Experimental data consistently highlights the superior performance of CV-3988 in inhibiting PAF-induced cellular and systemic responses when compared to first-generation antagonists such as Kadsurenone and Ginkgolide B (BN 52021).
In Vitro Inhibition of Platelet Aggregation
CV-3988 is a highly potent inhibitor of PAF-induced platelet aggregation. A comparative study demonstrates that CV-6209, a close analog of CV-3988, is significantly more potent than other first-generation antagonists. While direct comparative IC50 values for CV-3988 from the same single study are not available, the data for its closely related analog, CV-6209, provides a strong indication of its high potency.
| Compound | IC50 for PAF-Induced Rabbit Platelet Aggregation (M) | Relative Potency (vs. CV-6209) |
| CV-6209 | 7.5 x 10⁻⁸ | 1 |
| CV-3988 | - | 1/104th of CV-6209 |
| ONO-6240 | - | 1/9th of CV-6209 |
| Ginkgolide B | - | 1/8th of CV-6209 |
| Etizolam | - | 1/3rd of CV-6209 |
| Data from a comparative study on PAF antagonists.[1] |
Another study directly comparing CV-3988 with other antagonists on washed human platelets showed that while Kadsurenone had a slightly lower IC50, CV-3988 was a more specific antagonist in plasma.[2]
In Vivo Efficacy
In animal models, CV-3988 effectively counteracts PAF-induced hypotension and shock. A study comparing the reversal of PAF-induced hypotension in rats demonstrated the superior potency of CV-6209, and by extension, the high potency of the CV-3988 family of compounds.
| Compound | ED50 for Reversal of PAF-Induced Hypotension in Rats (mg/kg, i.v.) | Relative Potency (vs. CV-6209) |
| CV-6209 | 0.0046 | 1 |
| CV-3988 | - | 1/74th of CV-6209 |
| ONO-6240 | - | 1/20th of CV-6209 |
| Ginkgolide B | - | 1/185th of CV-6209 |
| Etizolam | - | >1/2100th of CV-6209 |
| Data from a comparative study on PAF antagonists.[1] |
Furthermore, in a study on endotoxin-induced gastrointestinal damage in rats, CV-3988, along with BN-52021 and Ro-193704, significantly inhibited the damage, highlighting its in vivo efficacy.[3]
Enhanced Specificity of Action
A key advantage of CV-3988 is its high specificity for the PAF receptor. In vitro studies have shown that CV-3988 does not inhibit platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen at concentrations where it effectively blocks PAF-induced aggregation.[4] This specificity is crucial for a research tool and a potential therapeutic agent, as it minimizes off-target effects.
In contrast, some first-generation antagonists exhibit less specificity. For instance, one study noted that in washed human platelets, CV-3988 inhibited aggregation induced by ADP and arachidonic acid, although it was specific for PAF in plasma.[2] Ro 19-3704, another first-generation antagonist, has been shown to interact with α2-adrenoceptors, indicating a broader target profile.[5]
Mechanism of Action: Competitive Antagonism at the PAF Receptor
CV-3988 functions as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor. By binding to the receptor, it prevents PAF from initiating downstream signaling cascades that lead to cellular activation.
Comparative Overview of First-Generation PAF Antagonists
To provide a clearer perspective, the following table summarizes the characteristics of CV-3988 in comparison to other notable first-generation PAF antagonists.
| Antagonist | Chemical Class | Origin | Key Characteristics |
| CV-3988 | Phospholipid analog | Synthetic | High potency and specificity for the PAF receptor.[4] |
| CV-6209 | Phospholipid analog | Synthetic | A highly potent analog of CV-3988.[1] |
| ONO-6240 | Thiazole derivative | Synthetic | Structurally similar to PAF. |
| Ro 19-3704 | Thiazolium iodide | Synthetic | Structurally related to PAF, also shows interaction with α2-adrenoceptors.[5] |
| Kadsurenone | Neolignan | Natural (from Piper kadsura) | Potent PAF antagonist, but may have other biological activities.[6][7] |
| Ginkgolide B (BN 52021) | Terpene lactone | Natural (from Ginkgo biloba) | Specific PAF receptor antagonist, but with lower in vivo potency compared to CV-3988 family.[1] |
Chemical Structures
The structural similarity of early synthetic antagonists to PAF is a defining characteristic of the first generation.
CV-3988: Chemical Formula: C₂₈H₅₃N₂O₇PS
CV-6209: Chemical Formula: C₃₄H₆₀ClN₃O₆[8][9][10]
Kadsurenone: Chemical Formula: C₂₁H₂₄O₅[11][12]
Ginkgolide B: Chemical Formula: C₂₀H₂₄O₁₀[13][14][15]
Pharmacokinetics and Safety Profile
While comprehensive, directly comparative pharmacokinetic data is limited, available information suggests a favorable profile for CV-3988. In human studies, intravenously administered CV-3988 was well-tolerated and did not cause major side effects or changes in vital signs.[16] A slight, clinically insignificant hemolysis was observed at higher doses.[16]
The pharmacokinetics of natural products like Ginkgolide B can be variable depending on the formulation.[13] Ginkgo biloba extracts, from which Ginkgolide B is derived, have been associated with potential side effects, including an increased risk of bleeding and interactions with other medications.[2][17][18][19] The safety profile of Kadsurenone in humans has not been as extensively studied.
Experimental Protocols
The advantages of CV-3988 have been demonstrated through standardized experimental procedures. Below are outlines of the key assays used in the evaluation of PAF antagonists.
Platelet Aggregation Inhibition Assay
This assay measures the ability of an antagonist to inhibit PAF-induced platelet aggregation in vitro.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant. The blood is then centrifuged at a low speed to separate the PRP.
-
Assay Procedure: A sample of PRP is placed in an aggregometer cuvette and warmed. The antagonist (e.g., CV-3988) or a vehicle control is added and incubated for a short period.
-
Induction of Aggregation: A standardized concentration of PAF is added to the cuvette to induce platelet aggregation.
-
Measurement: The change in light transmission through the PRP suspension is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The extent of aggregation is quantified, and the inhibitory concentration 50% (IC50) of the antagonist is calculated.
Radioligand Binding Assay
This assay determines the affinity of an antagonist for the PAF receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing PAF receptors are isolated from a suitable source (e.g., platelets or cultured cells).
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled PAF analog (e.g., [³H]-PAF) and a range of concentrations of the unlabeled antagonist (e.g., CV-3988).
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a displacement curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) and the inhibition constant (Ki) can be calculated.
Conclusion
References
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgo: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Evidence for platelet-activating factor as a mediator of endotoxin-induced gastrointestinal damage in the rat. Effects of three platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of adrenaline-induced human platelet aggregation by the structurally related Paf antagonist Ro 19-3704 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. CV 6209 | 100488-87-7 | FC20594 | Biosynth [biosynth.com]
- 10. scbt.com [scbt.com]
- 11. Kadsurenone | C21H24O5 | CID 122159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. Ginkgolide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Ginkgolide B | C20H24O10 | CID 11973122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ginkgo: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 18. Ginkgo Biloba - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of CV 3988's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the reproducibility of the effects of CV 3988, a potent Platelet-Activating Factor (PAF) receptor antagonist. This document objectively compares its performance with alternative compounds and presents supporting experimental data from various research laboratories.
Executive Summary
This compound is a well-characterized specific antagonist of the Platelet-Activating Factor (PAF) receptor. Across multiple independent studies, it has consistently demonstrated its ability to inhibit PAF-induced platelet aggregation and hypotension in a dose-dependent manner. While no formal inter-laboratory collaborative studies on its reproducibility have been published, a synthesis of available data from various research groups indicates a high degree of consistency in its reported biological activities. This guide summarizes key quantitative data, provides detailed experimental protocols for cornerstone assays, and visually represents the underlying molecular pathways and experimental workflows to aid researchers in their study design and interpretation of results.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR). This binding event blocks the downstream signaling cascade typically initiated by PAF. Upon activation by PAF, the PAF-R couples to Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various physiological responses, including platelet aggregation, inflammation, and hypotension. This compound effectively abrogates these responses by preventing the initial binding of PAF to its receptor.
Caption: PAF Signaling Pathway and Inhibition by this compound.
Reproducibility of In Vitro Effects: Platelet Aggregation
The inhibitory effect of this compound on PAF-induced platelet aggregation is a key measure of its in vitro potency. A review of the literature reveals consistent findings across different laboratories regarding its IC50 value in rabbit and human platelets.
| Parameter | This compound | Alternative 1: WEB 2086 | Alternative 2: Ginkgolide B (BN 52021) | Reference Lab/Study |
| IC50 (µM) for PAF-induced Platelet Aggregation (Rabbit) | 0.15 | - | - | --INVALID-LINK--[1] |
| 3 - 30 | - | - | --INVALID-LINK--[2] | |
| IC50 (µM) for PAF-induced Platelet Aggregation (Human) | - | 0.17 | 2.5 µg/ml | --INVALID-LINK--[3], --INVALID-LINK--[4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions such as PAF concentration, platelet preparation, and instrumentation.
Reproducibility of In Vivo Effects: Hypotension
The ability of this compound to counteract PAF-induced hypotension is a critical indicator of its in vivo efficacy. Studies in rats consistently demonstrate a dose-dependent inhibitory effect.
| Parameter | This compound | Alternative 1: WEB 2086 | Alternative 2: Ginkgolide B (BN 52021) | Animal Model | Reference Lab/Study |
| Effective Dose (mg/kg, i.v.) for inhibition of PAF-induced hypotension | 1 - 10 | - | - | Rat | --INVALID-LINK--[2] |
| 10 | - | - | Rat | --INVALID-LINK--[5] | |
| 5 | - | - | Rat | --INVALID-LINK--[6] | |
| ED50 (mg/kg, i.v.) for reversal of PAF-induced hypotension | 0.0046 (for CV-6209) | 0.052 | - | Rat | --INVALID-LINK--, --INVALID-LINK--[3][7] |
Comparison with Alternative PAF Antagonists
Several other compounds have been developed as PAF receptor antagonists. The following table provides a comparative overview of their potency.
| Compound | Type | Reported IC50/EC50 | Key Features | Reference |
| This compound | Synthetic (PAF analogue) | IC50 (platelet aggregation, rabbit): 0.15 µM | Specific and well-characterized in vitro and in vivo. | --INVALID-LINK--[1] |
| WEB 2086 | Synthetic (thieno-triazolodiazepine) | IC50 (platelet aggregation, human): 0.17 µM | Potent and specific, structurally distinct from PAF. | --INVALID-LINK--[3] |
| Ginkgolide B (BN 52021) | Natural (from Ginkgo biloba) | IC50 (platelet aggregation, human): 2.5 µg/ml | Natural origin, also inhibits PAF-induced chemotaxis. | --INVALID-LINK--[4] |
| CV-6209 | Synthetic (PAF analogue) | IC50 (platelet aggregation, rabbit): 7.5 x 10⁻⁸ M | Highly potent PAF antagonist. | --INVALID-LINK--[7] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the key steps for assessing the effect of this compound on PAF-induced platelet aggregation using light transmission aggregometry (LTA).
Caption: Workflow for Platelet Aggregation Assay.
Detailed Methodology:
-
Blood Collection: Draw whole blood from healthy human donors or rabbits into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 2-5 minutes) at 37°C.
-
Add a submaximal concentration of PAF to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Determine the percentage of aggregation inhibition for each concentration of this compound and calculate the IC50 value.
In Vivo PAF-Induced Hypotension Model in Rats
This protocol describes the methodology for evaluating the in vivo efficacy of this compound in a rat model of PAF-induced hypotension.
Caption: Workflow for PAF-Induced Hypotension Model.
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize male Wistar or Sprague-Dawley rats (250-350g) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
Surgically expose and catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
-
Blood Pressure Monitoring:
-
Connect the arterial catheter to a pressure transducer linked to a polygraph for continuous recording of mean arterial pressure (MAP).
-
Allow the animal to stabilize and record a baseline MAP.
-
-
Drug Administration:
-
Administer a bolus intravenous (i.v.) injection of this compound or vehicle control.
-
After a short interval (e.g., 2-5 minutes), administer an i.v. bolus of PAF (e.g., 1 µg/kg) to induce hypotension.
-
-
Data Analysis:
-
Measure the maximum decrease in MAP following PAF administration in both control and this compound-treated groups.
-
Calculate the percentage inhibition of the hypotensive response by this compound and determine the ED50 value.
-
Conclusion
References
- 1. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is platelet activating factor (PAF) a mediator of endotoxin shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of studies using CV 3988 to investigate PAF's role in disease.
In the landscape of inflammatory and thrombotic disease research, the Platelet-Activating Factor (PAF) has been a molecule of significant interest. Its role as a potent phospholipid mediator in a myriad of pathological processes has driven the development of numerous antagonists to probe its function and as potential therapeutic agents. Among the earliest and most extensively studied synthetic PAF antagonists is CV-3988. This guide provides a comparative analysis of CV-3988, summarizing its performance against other PAF antagonists, detailing experimental protocols, and illustrating key pathways and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action and Comparative Efficacy
CV-3988, chemically identified as rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate, functions as a specific and competitive antagonist of the PAF receptor (PAF-R).[1][2] Its structural similarity to PAF allows it to bind to the receptor, thereby blocking the signaling cascade that would otherwise be initiated by the endogenous ligand.[2] This antagonistic action has been demonstrated to inhibit PAF-induced platelet aggregation and hypotension.[1]
The efficacy of CV-3988 has been evaluated in numerous in vitro and in vivo studies, often serving as a benchmark for the development of newer PAF antagonists. Its inhibitory concentration (IC50) and dissociation constant (Ki) have been determined across various experimental setups, providing a basis for comparison with other compounds.
Table 1: In Vitro Comparison of PAF Antagonists
| Compound | Type | Target | IC50 (μM) | Ki (μM) | Species | Reference |
|---|---|---|---|---|---|---|
| CV-3988 | Synthetic | PAF-R | 0.079 | 0.12 | Rabbit Platelets | [3] |
| CV-3988 | Synthetic | PAF-R | 0.16 | - | Human Platelets | [3] |
| CV-3988 | Synthetic | PAF-R | - | 0.872 | Not Specified | [2] |
| Ginkgolide B | Natural | PAF-R | - | - | Not Specified | [2] |
| WEB 2170 | Synthetic | PAF-R | 0.02 | - | Washed Rabbit Platelets | [4] |
| BN 52021 | Natural | PAF-R | 0.03 | - | Washed Rabbit Platelets | [4] |
| Rupatadine | Synthetic | PAF-R / H1 | 0.26 | - | Washed Rabbit Platelets |[4] |
Table 2: In Vivo Comparison of PAF Antagonists in Disease Models
| Compound | Disease Model | Species | Dose | Effect | Reference |
|---|---|---|---|---|---|
| CV-3988 | PAF-induced Hypotension | Rat | 1 and 10 mg/kg, i.v. | Dose-dependent inhibition of hypotension | [1] |
| CV-3988 | Anaphylactic Shock | Mouse (C3H/He, CBA/JN) | 3 mg/kg | Suppression of anaphylactic shock | [5] |
| CV-3988 | Anaphylactic Shock | Mouse (CTS, NOD, DS) | 30 mg/kg | No suppression of active anaphylactic shock | [5] |
| BN 52021 | Endotoxin-induced Septic Shock | Animal models | Not specified | Protection from lethal effects |[6] |
Signaling Pathways and Experimental Workflows
The binding of PAF to its G-protein coupled receptor (PAF-R) initiates a cascade of intracellular signaling events that are central to its pro-inflammatory and pro-thrombotic effects.[7][8] CV-3988 acts by competitively inhibiting this initial binding step.
The evaluation of PAF antagonists like CV-3988 often follows a standardized experimental workflow, beginning with in vitro assays to determine receptor binding and functional inhibition, followed by in vivo models to assess efficacy in a physiological context.
Detailed Experimental Protocols
The following are summaries of methodologies for key experiments cited in the literature for the evaluation of CV-3988 and other PAF antagonists.
1. In Vitro Platelet Aggregation Assay
-
Objective: To determine the inhibitory effect of a compound on PAF-induced platelet aggregation.
-
Protocol:
-
Platelet Preparation: Whole blood is drawn from a healthy donor (e.g., rabbit or human) into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. Washed platelets are prepared by further centrifugation and resuspension in a buffer.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a platelet suspension.
-
Procedure: A baseline is established with the washed platelet suspension. The test compound (e.g., CV-3988) at various concentrations is pre-incubated with the platelets for a specified time. Aggregation is then induced by adding a sub-maximal concentration of PAF.
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the response in the presence and absence of the antagonist. The IC50 value is determined from the dose-response curve.[1][4]
-
2. In Vivo PAF-Induced Hypotension Model
-
Objective: To assess the ability of an antagonist to block the systemic hypotensive effects of PAF in vivo.
-
Protocol:
-
Animal Preparation: Anesthetized rats are used. A catheter is inserted into a carotid artery to monitor blood pressure continuously. Another catheter is placed in a jugular vein for intravenous administration of PAF and the test compound.
-
Procedure: A stable baseline blood pressure is recorded. A bolus injection of PAF (e.g., 0.1 to 1.0 µg/kg, i.v.) is administered to induce a hypotensive response. After the blood pressure returns to baseline, the antagonist (e.g., CV-3988 at 1 and 10 mg/kg, i.v.) is administered. Following a suitable interval, the PAF challenge is repeated.
-
Data Analysis: The percentage of inhibition of the PAF-induced hypotensive response is calculated by comparing the drop in blood pressure before and after the administration of the antagonist.[1]
-
3. Receptor Binding Assay
-
Objective: To determine the affinity of an antagonist for the PAF receptor.
-
Protocol:
-
Membrane Preparation: Platelet membranes rich in PAF receptors are prepared from washed platelets by sonication and centrifugation.
-
Binding Reaction: The platelet membranes are incubated with a radiolabeled PAF ligand (e.g., [3H]-PAF) in the presence of varying concentrations of the unlabeled antagonist (e.g., CV-3988).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
-
Conclusion
CV-3988 has been a foundational tool in PAF research, providing a specific means to investigate the role of this potent lipid mediator in a wide range of diseases. While newer and more potent PAF antagonists have since been developed, the extensive body of work on CV-3988 continues to offer valuable comparative data and well-established experimental protocols. This guide serves as a resource for researchers to understand the context of CV-3988's contributions and to design and interpret experiments aimed at further elucidating the complex biology of the Platelet-Activating Factor.
References
- 1. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effect of a PAF antagonist CV-3988 on active and passive anaphylactic shock in various mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical studies with platelet-activating factor antagonists in models of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking CV-3988: A Comparative Analysis of Anti-Inflammatory Effects Against Established Standards
For Immediate Release
This guide provides a comprehensive benchmark analysis of the anti-inflammatory properties of CV-3988, a potent and specific Platelet-Activating Factor (PAF) receptor antagonist, against widely recognized anti-inflammatory standards: the corticosteroid Dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Indomethacin. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview based on available preclinical data.
Executive Summary
CV-3988 demonstrates a targeted anti-inflammatory mechanism by specifically antagonizing the PAF receptor. This contrasts with the broader mechanisms of NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes, and corticosteroids like Dexamethasone, which exert wide-ranging genomic and non-genomic anti-inflammatory effects. While direct comparative quantitative data is limited, this guide consolidates available information to facilitate an informed assessment of CV-3988's potential as a therapeutic agent.
Data Presentation: Comparative Anti-Inflammatory Activity
The following tables summarize the available quantitative data for CV-3988 and the benchmark standards in key in vitro and in vivo anti-inflammatory assays. It is important to note that the data for CV-3988 is primarily available as percentage inhibition in specific inflammatory models, while data for the benchmark drugs are often presented as IC50 (in vitro) or ED50 (in vivo) values.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target/Assay | Cell Type | IC50 | Citation |
| CV-3988 | PAF Receptor Binding | - | Ki = 0.872 µM | [1] |
| TNF-α Inhibition | - | Data Not Available | - | |
| IL-6 Inhibition | - | Data Not Available | - | |
| Dexamethasone | TNF-α Secretion | Human Retinal Microvascular Pericytes | 2 nM - 1 µM | [2][3] |
| IL-6 Bioactivity | IL-6-dependent hybridoma | 18.9 µM | [4] | |
| Ibuprofen | COX-1 Inhibition | - | 13 µM | [5] |
| TNF-α Production | - | Generally does not directly inhibit TNF-α production | [6][7] | |
| IL-6 Response | Human subjects | Blunts exercise-induced IL-6 response | [8] | |
| Indomethacin | PGE2 Release | Human Synovial Cells | 5.5 ± 0.1 nM | [9] |
| TNF-α Release | Human Blood Monocytes | May slightly stimulate at lower concentrations | [10] | |
| IL-6 Production | Human Blood Monocytes | Reduces thrombin-induced IL-6 | [11] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Endpoint | Efficacy | Citation |
| CV-3988 | Endotoxin-induced dermal inflammation (rabbits) | Protein Exudation | 67-85% inhibition | [2] |
| Endotoxin-induced dermal inflammation (rabbits) | Platelet Deposition | 60-80% inhibition | [2] | |
| Carrageenan-induced Paw Edema | Paw Volume | Data Not Available | - | |
| Dexamethasone | Carrageenan-induced Paw Edema (rats) | Paw Edema | >60% inhibition at 1 µg | [12] |
| Ibuprofen | Carrageenan-induced Paw Edema (rats) | Paw Edema | Significant inhibition at 8.75, 17.5, and 35 mg/kg | [13] |
| Indomethacin | Carrageenan-induced Paw Edema (rats) | Paw Edema | ED50 = 10 mg/kg | [14] |
Experimental Protocols
In Vitro Assays
1. Cytokine Inhibition Assay (TNF-α and IL-6)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the production of pro-inflammatory cytokines TNF-α and IL-6.
-
Methodology:
-
Cell Culture: Murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., CV-3988, Dexamethasone, Ibuprofen, Indomethacin) for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL).
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Quantification: The concentration of TNF-α and IL-6 in the cell culture supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema
-
Objective: To assess the acute anti-inflammatory activity of a test compound in vivo.
-
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: Test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rats.
-
Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group. The ED50 (effective dose causing 50% inhibition) can be determined.
-
Mandatory Visualizations
Caption: PAF signaling pathway and its inhibition by CV-3988.
References
- 1. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effects of tumor necrosis factor and their selective inhibition by ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drugs increase tumor necrosis factor production in the periphery but not in the central nervous system in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ibuprofen taken before exercise blunts the IL-6 response in older adults but does not alter bone alkaline phosphatase or c-telopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CV 3988: A Comparative Guide to PAF Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CV 3988, a selective antagonist of the Platelet-Activating Factor (PAF) receptor, with other notable alternatives. We delve into supporting experimental data and provide a detailed protocol for in-silico validation using molecular docking studies.
This compound is a well-characterized molecule that specifically inhibits the binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (GPCR), the PAF receptor (PAF-R).[1][2][3][4][5][6] This antagonistic action blocks the signaling cascade that leads to a variety of physiological and pathological processes, including platelet aggregation, inflammation, and hypotension.[2][3][6][7][8] The specificity of this compound for the PAF receptor has been demonstrated in studies where it did not affect aggregation induced by other agents like arachidonic acid, ADP, or collagen.[2][3][6]
Comparative Analysis of PAF Receptor Antagonists
To contextualize the performance of this compound, we compare its binding affinity with other known PAF-R antagonists. The following table summarizes key quantitative data from in-vitro studies.
| Compound | Target Receptor | Organism | Binding Affinity (Ki) | IC50 |
| This compound | PAF-R | Rabbit | 0.12 µM[9] | 0.079 µM (vs. [3H]-PAF binding)[9] |
| This compound | PAF-R | Human | - | 0.16 µM (vs. [3H]-PAF binding)[9] |
| This compound | PAF-R | Guinea Pig | - | 0.18 µM (vs. [3H]-PAF binding)[9] |
| Ginkgolide B | PAF-R | - | - | 0.273 µM[10] |
| 7α-chloro ginkgolide B | PAF-R | - | 110 nM[11][12] | - |
| Rupatadine | PAF-R | Rabbit | 0.55 µM[13][14] | 0.68 µM (vs. PAF-induced platelet aggregation)[13][14] |
| SM-12502 | PAF-R | - | - | - |
Note: The table presents a selection of available data. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Alternatives to this compound include natural products like Ginkgolide B, a bioactive component from Ginkgo biloba, and synthetic molecules such as Rupatadine, which also exhibits antihistamine properties, and SM-12502.[10][13][14][15][16][17][18][19][20]
Experimental Protocols: Molecular Docking of this compound to the PAF Receptor
To further validate the on-target effects of this compound and compare its binding characteristics with alternatives at a molecular level, a molecular docking study can be performed. The recent availability of the high-resolution crystal structure of the human Platelet-Activating Factor Receptor (PDB ID: 8XYD) provides an excellent foundation for such in-silico analysis.[1]
Objective:
To predict the binding conformation and estimate the binding affinity of this compound and other PAF-R antagonists to the human PAF receptor using molecular docking simulations.
Materials:
-
Software: Molecular modeling and docking software such as AutoDock, Glide, GOLD, or MOE.
-
Receptor Structure: The crystal structure of the human PAF receptor (PDB ID: 8XYD).[1]
-
Ligand Structures: 3D structures of this compound, Ginkgolide B, Rupatadine, and SM-12502. These can be obtained from databases like PubChem or generated using chemical drawing software.
Methodology:
-
Receptor Preparation:
-
Download the PDB file (8XYD) for the human PAF receptor.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Identify the binding site. Based on the co-crystallized ligand in 8XYD and published literature, the binding pocket is located within the transmembrane helices.
-
-
Ligand Preparation:
-
Obtain or draw the 2D structures of the ligands.
-
Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation.
-
-
Molecular Docking:
-
Define the docking grid box to encompass the identified binding site of the PAF receptor.
-
Perform the docking simulation for each ligand using the chosen software. The software will generate multiple binding poses for each ligand within the receptor's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and scores. The docking score, typically in kcal/mol, provides an estimation of the binding affinity. A more negative score generally indicates a stronger binding affinity.
-
Visualize the docked complexes to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligands and the amino acid residues of the PAF receptor.
-
Visualizing the PAF Signaling Pathway and Experimental Workflow
To better understand the context of this compound's action and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of the Platelet-Activating Factor (PAF) and the inhibitory action of this compound.
Caption: Workflow for the molecular docking study of PAF receptor antagonists.
References
- 1. rcsb.org [rcsb.org]
- 2. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 7-substituted ginkgolide derivatives: potent platelet activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. columbia.edu [columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 15. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rupatadine: a new selective histamine H1 receptor and platelet-activating factor (PAF) antagonist. A review of pharmacological profile and clinical management of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Portico [access.portico.org]
- 18. Effect of the PAF-receptor antagonist SM-12502 on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scite.ai [scite.ai]
- 20. A novel platelet activating factor antagonist, SM-12502, attenuates endotoxin-induced disseminated intravascular coagulation and acute pulmonary vascular injury by inhibiting TNF production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CV 3988: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) with explicit disposal instructions for CV 3988 was found. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific guidelines and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance.
This compound is a specific inhibitor of platelet-activating factor (PAF) and is intended for research use only. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection.
Key Characteristics of this compound
For safe handling and disposal, it is important to be aware of the known properties of this compound.
| Property | Description |
| Physical Form | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Shipment Status | Typically shipped under ambient temperature as a non-hazardous chemical.[1] |
| Storage | Short-term (days to weeks): Dry, dark, and at 0 - 4°C. Long-term (months to years): -20°C.[1] |
| Chemical Class | Bioactive lipid, PAF receptor antagonist |
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures will ensure the safe disposal of this compound and associated waste.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is imperative to be equipped with the appropriate personal protective equipment. This includes, at a minimum:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A properly fitting lab coat
Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound should be treated as chemical waste.
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, compatible, and sealable container. Label the new container clearly with "this compound waste" and any known hazard information.
-
Store the waste container in a designated, secure area for hazardous waste collection, segregated from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste disposal service.
Disposal of this compound Solutions (in DMSO)
Solutions of this compound, typically prepared in DMSO, must be disposed of as liquid chemical waste.
-
Do not pour this compound solutions down the sink.
-
Collect all this compound solutions in a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with DMSO.
-
The waste container label should include "this compound in DMSO" and the approximate concentration. List all chemical components of the mixture on the hazardous waste tag.[2]
-
Store the sealed waste container in a designated satellite accumulation area for flammable or organic solvent waste, as DMSO is combustible.[1]
-
Follow your institution's procedures for the collection of hazardous liquid waste.
Disposal of Contaminated Solid Waste
Disposable labware that has come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be managed as contaminated solid waste.
-
Collect all contaminated solid waste in a designated, leak-proof container or a durable, labeled bag.
-
The container or bag should be clearly marked as "this compound Contaminated Waste" or as otherwise required by your institution.
-
Store the waste container in a designated area for chemical solid waste.
-
Dispose of this waste through your institution's hazardous waste program.
Decontamination of Reusable Equipment
Reusable laboratory equipment, such as glassware, spatulas, and magnetic stir bars, must be thoroughly decontaminated before washing and reuse.
-
Initial Rinse: Rinse the equipment with a suitable solvent to remove the majority of the this compound residue. Since this compound is soluble in DMSO, a rinse with DMSO followed by ethanol or isopropanol is a recommended practice. Collect these rinses as hazardous liquid waste.
-
Cleaning: After the initial solvent rinse, wash the equipment with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to dry completely before storage or reuse.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for different forms of this compound waste.
By following these general guidelines and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
